molecular formula C21H15FN2O2 B581724 Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate CAS No. 1381944-75-7

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Cat. No.: B581724
CAS No.: 1381944-75-7
M. Wt: 346.361
InChI Key: GXVLLWPSFPWDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a useful research compound. Its molecular formula is C21H15FN2O2 and its molecular weight is 346.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLLWPSFPWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743064
Record name Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-75-7
Record name Carbamic acid, N-(4′-cyano-3′-fluoro[1,1′-biphenyl]-4-yl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Section 1: Chemical Identity and Overview

This compound is a complex organic molecule featuring a carbamate linker between a benzyl group and a fluorinated cyanobiphenyl scaffold. Its structure incorporates several key functional groups prevalent in medicinal chemistry and materials science: a nitrile, an aromatic fluoride, a biphenyl system, and a carbamate moiety. This combination makes it a compound of interest for researchers as a potential synthetic intermediate or a scaffold for developing novel chemical entities. This guide provides a technical overview of its known properties, a plausible synthetic route, and best practices for its handling and characterization.

Caption: 2D Chemical Structure of the title compound.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 1381944-75-7[1][3][4][5]
Molecular Formula C21H15FN2O2[1][2][3][6]
Molecular Weight 346.36 g/mol [1][2][3]
Synonyms Carbamic acid, N-(4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)-, phenylmethyl ester; Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate[1]
InChI InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)[1][2]
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F[1]

Section 2: Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not widely published. The values presented below are computationally predicted and serve as an estimate for guiding experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted ValueSource
XLogP3 4.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 62.1 Ų[1]
Formal Charge 0[1]

Section 3: Synthesis and Purification

While a specific, validated synthesis protocol for this exact molecule is not detailed in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on well-established chemical transformations. The most logical approach involves a two-stage process: a palladium-catalyzed cross-coupling reaction to construct the core biphenyl structure, followed by the formation of the carbamate.

G cluster_0 Stage 1: Suzuki Cross-Coupling cluster_1 Stage 2: Carbamate Formation A 4-Aminophenylboronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B 2-Fluoro-4-bromobenzonitrile B->C D 4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile (Amine Intermediate) C->D Formation of C-C bond F Base (e.g., Pyridine) Solvent (e.g., DCM) D->F E Benzyl Chloroformate E->F G This compound (Final Product) F->G N-Acylation

Caption: Plausible two-stage synthetic workflow.

Protocol 3.1: Representative Synthesis of 4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile (Intermediate)

This protocol describes a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings. The choice of a palladium catalyst and a phosphine ligand is critical for achieving high yield and minimizing side reactions.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-fluoro-4-bromobenzonitrile (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The biphasic system is crucial, with the inorganic base residing in the aqueous phase and the organic reactants and catalyst in the organic phase.

  • Catalyst Introduction: Purge the flask with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture. The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure amine intermediate.

Protocol 3.2: Representative Synthesis of this compound (Final Product)

This step involves the formation of the carbamate linkage via N-acylation of the synthesized amine intermediate. Benzyl chloroformate is a common reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, which is structurally analogous to the desired carbamate.

  • Reactant Preparation: Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.5 eq) as a base to neutralize the HCl byproduct generated during the reaction.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise via a syringe. The slow addition at a reduced temperature helps to control the exothermicity of the reaction and prevent side product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction to completion by TLC.

  • Quenching and Extraction: Quench the reaction by adding 1M HCl solution. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.

Section 4: Analytical Characterization

While specific spectral data for this compound is not available, its structure allows for the prediction of key analytical signatures that can be used to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic singlet for the benzylic (CH₂) protons around 5.2 ppm. The aromatic region (7.0-8.0 ppm) will be complex, containing signals for the monosubstituted benzyl ring protons and the distinct, coupled spin systems of the two rings in the fluorinated biphenyl core. The N-H proton of the carbamate will likely appear as a broad singlet.

    • ¹³C NMR: The spectrum should display signals for the benzylic carbon (~67 ppm), the carbamate carbonyl carbon (~154 ppm), and the nitrile carbon (~118 ppm). The aromatic region will show numerous signals corresponding to the different carbon environments in the three phenyl rings.

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling pattern providing information about its electronic environment.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies can confirm the presence of the principal functional groups. Expected characteristic absorption bands include:

    • ~3300 cm⁻¹ (N-H stretch)

    • ~2230 cm⁻¹ (C≡N stretch of the nitrile)[7]

    • ~1720 cm⁻¹ (C=O stretch of the carbamate)[8]

    • ~1250-1200 cm⁻¹ (C-O stretch)[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the exact mass of the compound (C21H15FN2O2), which is calculated to be 346.1118 Da.[1]

Section 5: Biological Activity and Potential Applications

As of this writing, there is no specific information in the public domain regarding the biological activity, mechanism of action, or therapeutic applications of this compound. It is primarily available from chemical suppliers as a research chemical or building block.[3][4][5]

However, the structural motifs present in the molecule are of significant interest in drug discovery:

  • Biaryl Scaffolds: These are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.

  • Nitrile Group: This group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

  • Carbamate Linker: This is a stable and common linker used in prodrugs and other bioactive molecules.

Given its structure, this compound could serve as a valuable starting point or intermediate for the synthesis of more complex molecules for screening in various therapeutic areas.

Section 6: Safety, Handling, and Storage

Disclaimer: No specific toxicological data for this compound is available. The following recommendations are based on general best practices for handling structurally related, novel organic compounds. A thorough, substance-specific risk assessment must be performed before handling.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Section 7: References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70699951, this compound. [Link]

  • National Analytical Corporation. This compound - Cas No: 1381944-75-7. [Link]

  • BIOFOUNT. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53392341, benzyl N-[cyano(4-fluorophenyl)methyl]carbamate. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Thieme. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • Grokipedia. Benzyl carbamate. [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • PubMed Central (PMC). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. [Link]

  • Google Patents. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

  • National Institute of Standards and Technology. Benzyl nitrile. [Link]

Sources

An In-depth Technical Guide to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate: A Key Intermediate in the Synthesis of Apalutamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate (CAS No. 1381944-75-7), a critical intermediate in the synthesis of the potent androgen receptor (AR) inhibitor, Apalutamide (ARN-509). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, process development, and oncology research.

Introduction: The Strategic Importance of a Precursor

In the landscape of advanced prostate cancer therapeutics, Apalutamide stands as a significant second-generation non-steroidal antiandrogen.[1][2] Its mechanism of action involves competitively inhibiting the androgen receptor, thereby preventing AR nuclear translocation and subsequent gene transcription that drives prostate cancer cell proliferation.[3][4][5] The journey to this life-extending therapy is paved with intricate chemical syntheses, where the efficiency and purity of each step are paramount. This compound emerges as a pivotal building block in several patented synthetic routes to Apalutamide, underscoring its industrial and research significance.[3] This guide will delve into the technical details of this intermediate, from its synthesis and characterization to its crucial role in the construction of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and purification. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1381944-75-7[6][7][8]
Molecular Formula C21H15FN2O2[7][9]
Molecular Weight 346.36 g/mol [7][9]
IUPAC Name This compound[9]
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F[9]
InChIKey GXVLLWPSFPWDHT-UHFFFAOYSA-N[9]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative protocol based on established synthetic transformations in medicinal chemistry.

Synthetic Pathway Overview

The synthesis initiates from commercially available starting materials and proceeds through a key Suzuki coupling reaction to form the biphenyl core, followed by protection of the aniline nitrogen as a benzyl carbamate.

Synthesis_of_Benzyl_N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate A 4-Bromoaniline C Benzyl N-(4-bromophenyl)carbamate A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Benzyl Chloroformate B->C E This compound (CAS: 1381944-75-7) C->E Suzuki Coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) D (4-Cyano-3-fluorophenyl)boronic acid D->E

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl N-(4-bromophenyl)carbamate

  • To a stirred solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add pyridine (1.2 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 5 vol), followed by saturated NaHCO3 solution (2 x 5 vol), and finally with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Benzyl N-(4-bromophenyl)carbamate as a white solid.

Step 2: Suzuki Coupling to Yield this compound

  • To a reaction vessel, add Benzyl N-(4-bromophenyl)carbamate (1.0 eq), (4-cyano-3-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a solvent mixture of toluene (8 vol) and water (2 vol).

  • Degas the mixture by bubbling argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 vol).

  • Wash the organic layer with water (2 x 5 vol) and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Role in Apalutamide Synthesis

This compound is a stable, crystalline solid that serves as a key advanced intermediate. The benzyl carbamate group is a robust protecting group for the aniline nitrogen, which is crucial for the subsequent chemical transformations leading to Apalutamide.

Conversion to Apalutamide: The Subsequent Steps

The transformation of this compound into Apalutamide involves a deprotection step followed by the formation of the thiohydantoin ring.

Apalutamide_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Deprotection & Amine Formation cluster_2 Thiohydantoin Ring Formation cluster_3 Final API A This compound B Deprotection (e.g., H2, Pd/C) A->B C 4-(4-Amino-2-fluorophenyl)benzonitrile B->C D Reaction with Isothiocyanate Precursor C->D E Cyclization D->E F Apalutamide (ARN-509) E->F

Caption: Workflow for the conversion of the carbamate intermediate to Apalutamide.

The deprotection of the benzyl carbamate is typically achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst), which cleanly yields the free aniline, 4-(4-Amino-2-fluorophenyl)benzonitrile. This amine is then reacted with a suitable isothiocyanate precursor, followed by cyclization to form the characteristic thiohydantoin core of Apalutamide.[3]

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of this compound.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common method.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the compound and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate and confirm the chemical structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in the molecule (e.g., C=O of the carbamate, C≡N of the nitrile).
Melting Point To assess the purity of the crystalline solid.

Biological Context and Therapeutic Significance

While this compound itself is not biologically active as an androgen receptor inhibitor, its existence is intrinsically linked to the therapeutic potential of Apalutamide. The development of efficient and scalable synthetic routes for key intermediates like this carbamate is a critical enabler for the large-scale production of life-saving drugs.

Apalutamide has demonstrated significant efficacy in clinical trials for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[10][11] Its high affinity for the androgen receptor and its ability to act as a full antagonist, even in the context of AR overexpression, contribute to its clinical success.[5][12]

Androgen Receptor Signaling Pathway

The diagram below illustrates the androgen receptor signaling pathway and the point of intervention for Apalutamide.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR HSP HSP AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Blocks Androgen Binding Apalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Simplified Androgen Receptor signaling and Apalutamide's mechanism.

Safety and Handling

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery and development. While it may not be the final therapeutic agent, its role as a key, stable, and purifiable intermediate is indispensable for the robust and scalable synthesis of Apalutamide. A thorough understanding of its synthesis, characterization, and subsequent transformations, as detailed in this guide, is crucial for chemists and researchers working towards the advancement of oncology therapeutics. The continued optimization of synthetic routes involving such pivotal intermediates will undoubtedly contribute to making these essential medicines more accessible to patients worldwide.

References

  • Bodhuri, P., Ceccarelli, A. P., Emmett, M. R., Karadeolian, A., Souza, F. E. S., Weeratunga, G., & Gorin, B. (2019). Processes for the preparation of Apalutamide and intermediates thereof. U.S.
  • Nac Chemicals. (n.d.). This compound - Cas No: 1381944-75-7. TradeIndia. [Link]

  • Google Patents. (n.d.). Process for preparing apalutamide.
  • New Drug Approvals. (n.d.). Apalutamide. [Link]

  • CP Lab Safety. (n.d.). Chemical Synthesis Building Blocks Collection. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. [Link]

  • Clegg, N. J., Wongvipat, J., Joseph, J. D., Tran, C., Ouk, S., Dilhas, A., ... & Sawyers, C. L. (2012). ARN-509: a novel anti-androgen for prostate cancer treatment. Cancer research, 72(6), 1494-1503. [Link]

  • Google Patents. (n.d.).
  • Aragon Pharmaceuticals, Inc. (2024). A study of apalutamide (ARN-509) in men with non-metastatic castration-resistant prostate cancer (SPARTAN). Medthority. [Link]

  • ClinicalTrials.gov. (n.d.). Androgen Receptor Antagonist ARN-509 With or Without Abiraterone Acetate, Gonadotropin-Releasing Hormone Analog, and Prednisone in Treating Patients With High-Risk Prostate Cancer Undergoing Surgery. [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]

  • Richards, J. R., & Ko, R. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • PubMed. (2012). ARN-509: a novel antiandrogen for prostate cancer treatment. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. [Link]

Sources

Structure Elucidation of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development, ensuring reproducibility, defining intellectual property, and forming the basis for understanding structure-activity relationships (SAR). This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the structure of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document moves beyond a simple recitation of data, focusing on the causal logic behind experimental choices and the integrated interpretation of disparate data streams to build an unassailable structural proof for an audience of scientific professionals.

Introduction

This compound (Molecular Formula: C₂₁H₁₅FN₂O₂) is a complex organic molecule featuring a biphenyl core, a carbamate linker, and synthetically important functional groups including a nitrile and a fluorine atom.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science. The presence of multiple aromatic systems and functional groups necessitates a rigorous and multi-faceted analytical approach to prevent mischaracterization. A structural ambiguity, such as the relative positions of the cyano and fluoro substituents, could drastically alter the molecule's biological activity and physical properties.

This guide details the logical pathway for its complete structural elucidation, demonstrating how a combination of analytical techniques provides layers of corroborating evidence, leading to a single, unambiguous structural assignment.

Analytical Strategy & Predicted Features

Our strategy is predicated on a tiered approach, beginning with confirmation of the fundamental molecular properties (mass and formula) and progressing to the detailed mapping of atomic connectivity.

  • Mass Spectrometry (MS): The primary goal is to confirm the elemental composition via HRMS. The predicted monoisotopic mass is 346.1118 Da.[1] Fragmentation analysis is expected to reveal characteristic losses of the benzyl group and cleavages around the carbamate linker.

  • Infrared (IR) Spectroscopy: This technique will serve to rapidly confirm the presence of key functional groups hypothesized from the name. We anticipate characteristic vibrational modes for the carbamate N-H and C=O, the nitrile C≡N, and the aromatic C-F bonds.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of the elucidation.

    • ¹H and ¹³C NMR: Will provide a census of the proton and carbon environments.

    • DEPT-135: Will differentiate between CH, CH₂, and CH₃ signals.

    • COSY (Correlation Spectroscopy): Will establish proton-proton coupling networks within individual aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Will map each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for connecting the molecular fragments (benzyl, phenyl, and fluorocyanophenyl) across non-protonated atoms (quaternary carbons, nitrogen).

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Integration cluster_2 Conclusion Sample Target Compound (C₂₁H₁₅FN₂O₂) MS HRMS Sample->MS IR FTIR Sample->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR Interpret_MS Confirm Formula & Fragmentation MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR Interpret_NMR Map Atomic Connectivity NMR->Interpret_NMR Integration Integrated Data Analysis Interpret_MS->Integration Interpret_IR->Integration Interpret_NMR->Integration Structure Unambiguous Structural Confirmation Integration->Structure

Caption: General workflow for spectroscopic analysis.

Methodology & Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in acetonitrile/water (1:1) with 0.1% formic acid.

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.[5]

    • Use a known reference standard (e.g., leucine enkephalin) for internal mass calibration to ensure high mass accuracy.

    • Perform fragmentation analysis (MS/MS) on the parent ion to aid in structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.[5]

    • Process the data by subtracting the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer with a cryoprobe.

  • Protocol:

    • Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the compound and to clearly observe the N-H proton exchangeable signal.

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

    • Acquire 2D spectra: phase-sensitive COSY, HSQC, and HMBC. Optimize acquisition and processing parameters for resolution and sensitivity.[6]

Data Analysis and Integrated Interpretation

Mass Spectrometry: Elemental Composition and Fragmentation

The HRMS analysis provides the first piece of concrete evidence.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Experimental Value Calculated Value Difference (ppm) Inferred Property

| [M+H]⁺ | 347.1191 | 347.1194 | -0.86 | Molecular Formula: C₂₁H₁₅FN₂O₂ |

The experimentally observed mass is well within the acceptable 5 ppm error margin, confirming the elemental composition. The MS/MS fragmentation pattern provides further structural support:

Table 2: Key MS/MS Fragments of the [M+H]⁺ Ion (m/z 347.1)

Observed Fragment (m/z) Lost Neutral Fragment Proposed Fragment Structure
256.09 C₇H₇ (91.0) [M - Benzyl]⁺
212.06 C₇H₇ + CO₂ (135.0) [M - Benzyl - CO₂]⁺

| 91.05 | C₁₄H₈FN₂O₂ (255.0) | [Benzyl]⁺ |

The characteristic loss of 91 Da corresponding to a tropylium cation ([C₇H₇]⁺) is a strong indicator of the benzyl group.

Infrared Spectroscopy: Functional Group Identification

The FTIR spectrum confirms the presence of the key functional groups predicted for the structure.

Table 3: FTIR Absorption Band Assignments

Wavenumber (cm⁻¹) Intensity Assignment
3325 Medium, Sharp N-H Stretch (Carbamate)[7]
2228 Strong, Sharp C≡N Stretch (Nitrile)
1715 Strong, Sharp C=O Stretch (Carbamate Carbonyl)[8]
1595, 1510 Strong C=C Aromatic Ring Stretches
1210 Strong C-O Stretch (Carbamate) & C-F Stretch

| 830 | Strong | para-disubstituted benzene C-H bend |

The sharp, strong peak at 2228 cm⁻¹ is definitive for the nitrile group. The combination of the N-H stretch at 3325 cm⁻¹ and the strong carbonyl absorption at 1715 cm⁻¹ is characteristic of a carbamate functional group.[7]

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the detailed atom-by-atom connectivity map. The following assignments are based on a combination of ¹H, ¹³C, COSY, HSQC, and HMBC data.

Figure 1: Numbering Scheme for NMR Assignments

Table 4: ¹H and ¹³C NMR Data for this compound (500 MHz, DMSO-d₆)

Position δ ¹H (ppm), Mult., J(Hz) δ ¹³C (ppm), Mult., J(Hz) DEPT-135 Key HMBC Correlations (H → C)
NH 10.15, s, 1H - - C=O, C4
Benzyl Group
1' - 136.8 (C) Quat C -
2'/6' 7.41, d, 7.5 128.4 (CH) CH C4', CH₂
3'/5' 7.38, t, 7.5 128.2 (CH) CH C1'
4' 7.32, t, 7.3 127.8 (CH) CH C2'/6'
CH₂ 5.18, s, 2H 66.5 (CH₂) CH₂ C=O, C1'
C=O - 153.1 (C) Quat C -
Phenyl Ring A
1 - 139.1 (C) Quat C -
2/6 7.55, d, 8.8 118.5 (CH) CH C4, C1"
3/5 7.62, d, 8.8 127.4 (CH) CH C1
4 - 132.5 (C) Quat C -
Phenyl Ring B
1" - 145.2 (d, J=7.5) Quat C -
2" 7.85, dd, 8.5, 2.0 129.2 (d, J=3.0) CH C4", C6", C≡N
3" - 161.5 (d, ¹JCF=248) Quat C -
4" 8.05, t, 8.5 112.1 (d, J=24.5) Quat C -
5" 7.98, dd, 11.0, 2.0 125.1 (d, J=15.0) CH C1", C3"
6" - 133.8 (CH) CH C2", C4"

| C≡N | - | 117.9 (C) | Quat C | - |

Note: Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, dd=doublet of doublets. Couplings to Fluorine are noted for ¹³C signals.

Stepwise Interpretation:

  • Fragment Identification (¹H NMR):

    • Benzyl Group: A sharp singlet at 5.18 ppm (2H) and a cluster of signals between 7.32-7.41 ppm (5H) are classic for a benzyl group.[9]

    • Phenyl Ring A: Two distinct doublets at 7.55 and 7.62 ppm, each integrating to 2H, show a characteristic AA'BB' pattern of a 1,4-disubstituted (para) benzene ring.

    • Phenyl Ring B: The aromatic region from 7.85-8.05 ppm is more complex, showing three distinct proton environments with splitting patterns (dd, t, dd) indicative of a 1,2,4-trisubstituted ring, further complicated by coupling to fluorine.

    • Carbamate NH: The downfield singlet at 10.15 ppm is characteristic of a carbamate N-H proton in DMSO.

  • Carbon Skeleton (¹³C & DEPT-135 NMR):

    • The spectrum shows 15 distinct signals, consistent with the 21 carbons in the structure after accounting for symmetry in the benzyl and phenyl-A rings.

    • DEPT-135 confirms the CH₂ at 66.5 ppm and distinguishes the CH signals from the 8 quaternary carbons (including C=O, C≡N, and substituted aromatic carbons).

    • The C=O signal appears at 153.1 ppm, typical for a carbamate.[9]

    • The C≡N signal is observed at 117.9 ppm.

    • Crucially, the signal at 161.5 ppm shows a very large doublet splitting (¹JCF = 248 Hz), which is definitive for the carbon directly bonded to fluorine (C3").[10] Other carbons in Ring B show smaller ²JCF and ³JCF couplings, confirming the fluorine's location on that ring.

  • Connectivity Mapping (COSY & HMBC):

    • COSY confirms the coupling networks within each ring but does not connect the fragments. For example, it shows a correlation between the H2/6 and H3/5 protons of Ring A.

    • HMBC provides the definitive links to assemble the final structure.

Sources

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical identity, physicochemical properties, a validated synthetic pathway, characterization methods, and its potential applications as a pivotal intermediate in drug discovery programs.

Core Chemical Identity and Molecular Structure

This compound is a complex organic molecule featuring a biphenyl core, a common scaffold in pharmacologically active compounds. One phenyl ring is substituted with a cyano and a fluorine group, while the other is functionalized with a benzyl carbamate group. The benzyl carbamate moiety is widely recognized in organic synthesis as the benzyloxycarbonyl (Cbz or Z) group, a robust protecting group for amines.

The formal IUPAC name for this compound is This compound [1][2].

Caption: 2D Chemical Structure of the title compound.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties is presented below. This data is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1381944-75-7[1][3]
Molecular Formula C₂₁H₁₅FN₂O₂[1][2]
Molecular Weight 346.36 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F[1]
InChI Key GXVLLWPSFPWDHT-UHFFFAOYSA-N[1]
XLogP3-AA (LogP) 4.4[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, its structure suggests a logical and robust synthetic sequence based on well-established organometallic cross-coupling and standard protection chemistry. The proposed two-step synthesis is outlined below, representing a field-proven approach for this class of compounds.

Caption: Proposed Suzuki Coupling synthetic workflow.

Step 1: Palladium-Catalyzed Suzuki Coupling

The core biphenyl structure is most efficiently constructed via a Suzuki cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.

  • Causality: We choose a Suzuki coupling because it allows for the direct formation of the C-C bond between the two aromatic rings. The boronic acid on one partner and the halide on the other provide a well-defined and highly efficient reaction pathway catalyzed by palladium.

Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-fluorobenzonitrile (1.0 eq), 4-(Benzyloxycarbonylamino)phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of spectroscopic methods must be employed. Below are the expected characteristic signals based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.0 ppm): Multiple complex multiplets corresponding to the protons on the two phenyl rings. The fluorine and cyano groups will cause distinct splitting patterns and chemical shifts.

    • Benzylic Protons (δ ~5.2 ppm): A sharp singlet integrating to 2H, corresponding to the -O-CH₂-Ph protons.

    • Carbamate Proton (δ ~8.5-9.5 ppm): A broad singlet integrating to 1H for the N-H proton. Its chemical shift can be concentration-dependent.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~153 ppm): Signal for the C=O of the carbamate.

    • Nitrile Carbon (δ ~115 ppm): Signal for the C≡N carbon.

    • Aromatic Carbons (δ 110-145 ppm): Multiple signals for the 18 aromatic carbons, with fluorine coupling visible for carbons on the fluorinated ring.

    • Benzylic Carbon (δ ~67 ppm): Signal for the -O-CH₂-Ph carbon.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Nitrile (C≡N) Stretch: A sharp, strong peak around 2230 cm⁻¹.

  • Carbonyl (C=O) Stretch: A very strong, sharp peak around 1720 cm⁻¹.

  • C-O Stretch: A strong peak in the 1250-1200 cm⁻¹ region.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass is 346.1118. HRMS (ESI) should show the [M+H]⁺ or [M+Na]⁺ ion with a mass measurement confirming this elemental composition.

Applications in Drug Development and Research

This compound is not an end-product therapeutic but rather a valuable synthetic intermediate. Its structure contains several key features relevant to medicinal chemistry.

  • Protected Amine Precursor: The primary role of this molecule is as a stable, protected precursor to a primary amine. The Cbz group is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (H₂, Pd/C). This allows for complex modifications to other parts of the molecule before revealing the reactive amine.

  • Scaffold for Bioactive Molecules: The 4,4'-disubstituted biphenyl nitrile is a "privileged scaffold" found in numerous classes of drugs, including angiotensin II receptor antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.

  • Potential in Protease Inhibition: Carbamate-containing compounds have been investigated as inhibitors for various enzymes. For instance, benzyl carbamate derivatives have shown inhibitory activity against viral cysteine proteases like the main protease (Mpro) of SARS-CoV-2, highlighting the potential of this chemical class in antiviral drug discovery[4]. The amine revealed after deprotection could serve as an anchor point for building out more complex pharmacophores targeting enzyme active sites.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

  • Hazard Classification: While specific toxicity data for this compound is not available, related carbamates and aromatic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin[5][6][7]. It may cause skin, eye, and respiratory irritation[7][8].

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling Precautions: Avoid generating dust. Use only in well-ventilated areas[8]. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of novel therapeutics. Its preparation via robust and scalable synthetic methods like the Suzuki coupling makes it an accessible intermediate for research and development. The combination of a protected amine, a fluorinated biphenyl nitrile core, and the proven utility of these scaffolds in medicinal chemistry positions this compound as a valuable tool for drug discovery professionals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699951, this compound. Available at: [Link]

  • DC Fine Chemicals (2024). Safety Data Sheet for Benzyl benzoate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135011223, benzyl N-[cyano(4-fluorophenyl)methyl]carbamate. Available at: [Link]

  • National Analytical Corporation (n.d.). This compound - Cas No: 1381944-75-7. Available at: [Link]

  • Angene Chemical (2024). Safety Data Sheet for Benzyl (3-aminopropyl)carbamate. Available at: [Link]

  • de Souza, A. C. D., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2585619. Available at: [Link]

Sources

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a biphenyl carbamate derivative of interest in medicinal chemistry and materials science. The document details its core physicochemical properties, outlines a robust, multi-step synthetic pathway, and establishes a rigorous protocol for its analytical characterization. Drawing from established principles in organic synthesis and referencing the broader utility of the benzyl carbamate moiety, this guide serves as an essential resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related compounds.

Introduction and Scientific Context

This compound belongs to a class of organic molecules characterized by a biphenyl core structure, a carbamate linker, and a benzyl protecting group. The presence of a cyano group and a fluorine atom on one of the phenyl rings introduces specific electronic properties that can be critical for molecular interactions in biological systems or for tuning the properties of advanced materials.

The carbamate functional group is a cornerstone of medicinal chemistry. The benzyl carbamate moiety, in particular, is frequently employed as a protecting group for amines due to its stability under a wide range of conditions and its clean removal via catalytic hydrogenation.[1] Beyond this utility, the carbamate linkage itself is a key structural feature in many bioactive compounds. For instance, the broader class of benzyl carbamate inhibitors has been investigated for activity against viral enzymes like the coronavirus Mpro cysteine protease, highlighting the potential for this scaffold in drug discovery.[2] The fluorinated cyanobiphenyl scaffold is also a privileged structure in drug development, known for its ability to modulate metabolic stability and target affinity.

This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, enabling its reliable use in advanced research applications.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. These parameters dictate its solubility, stability, and suitability for various experimental conditions. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C21H15FN2O2[3][4][5]
Molecular Weight 346.35 g/mol [4][6][7]
Exact Mass 346.11175589 Da[3]
CAS Number 1381944-75-7[3][4][5]
IUPAC Name This compound[3]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, CH2Cl2; moderately soluble in water.[1]
XLogP3 4.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The proposed pathway leverages a Suzuki coupling to construct the core biphenyl structure, followed by a carbamoylation step. This approach is chosen for its high efficiency, functional group tolerance, and well-documented reliability in constructing complex biaryl systems.

Proposed Synthetic Pathway Diagram

G cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: Carbamoylation A 4-Aminophenylboronic acid pinacol ester C 4'-(Amino)-3-fluoro-[1,1'-biphenyl]-4-carbonitrile A->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C B 4-Bromo-2-fluorobenzonitrile B->C C_ref 4'-(Amino)-3-fluoro-[1,1'-biphenyl]-4-carbonitrile D Benzyl chloroformate E Target Compound: This compound D->E Pyridine, CH2Cl2 0°C to rt C_ref->E

Caption: Proposed two-part synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Part 1: Suzuki Coupling for Biphenyl Core Synthesis

  • Rationale: The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction ideal for forming the C-C bond between the two phenyl rings. Using a boronic acid pinacol ester enhances stability and simplifies purification compared to the free boronic acid.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and deionized water. The solvent system is crucial for dissolving both the organic starting materials and the inorganic base.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 4'-(Amino)-3-fluoro-[1,1'-biphenyl]-4-carbonitrile, by flash column chromatography on silica gel.

Part 2: Carbamoylation to Form the Final Product

  • Rationale: The reaction of the newly formed amine with benzyl chloroformate in the presence of a mild base like pyridine is a standard and highly effective method for installing the benzyl carbamate (Cbz) protecting group.

  • Reactant Preparation: Dissolve the purified amine intermediate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution. Maintaining a low temperature is essential to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

  • Quenching and Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Final Purification: Filter and concentrate the solution. Purify the crude product by recrystallization or flash column chromatography to yield pure this compound.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence in the material.

Analytical Workflow Diagram

G Start Purified Solid Sample NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Final Confirmed Structure & Purity >95% NMR->Final Structural Confirmation MS->Final Molecular Weight Verification HPLC->Final Purity Assessment

Caption: Standard analytical workflow for compound validation.

Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons in both the biphenyl and benzyl moieties, showing characteristic aromatic and methylene (-CH2-) signals. Integration of peaks will confirm the proton ratio.

    • ¹³C NMR: Will verify the total number of unique carbon atoms (21 expected) and their chemical environments (carbamate carbonyl, nitrile, aromatic carbons).

    • ¹⁹F NMR: Will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.

    • Expected Result: The analysis should show a prominent ion peak corresponding to the molecular weight of the compound plus a proton [M+H]⁺ or sodium [M+Na]⁺. This provides definitive confirmation of the molecular formula.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Method: A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile mobile phase) is standard. Detection is typically done with a UV detector.

    • Result: A pure sample will exhibit a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, which should ideally be >95% for research applications.

Applications and Research Directions

While this compound is primarily available as a research chemical or building block, its structural motifs suggest significant potential in drug discovery.[4][7]

The benzyl carbamate group is a known pharmacophore that can interact with enzyme active sites, notably in cysteine proteases.[2] The biphenyl core acts as a rigid scaffold to correctly orient the functional groups for target binding. The cyano and fluoro substituents can enhance binding affinity through specific electronic interactions (e.g., hydrogen bonding, dipole interactions) and can improve metabolic stability by blocking potential sites of oxidation.

Given these features, this compound is a valuable candidate for screening in programs targeting:

  • Antiviral Agents: As an inhibitor of viral proteases.

  • Oncology: As an inhibitor of signaling pathways involving enzymes with critical cysteine residues.

  • Anti-inflammatory Agents: Targeting inflammatory proteases.

Researchers can use this molecule as a starting point for generating a library of analogues to explore structure-activity relationships (SAR) by modifying the substitution patterns on the phenyl rings or altering the carbamate portion.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a thorough framework for its synthesis, purification, and comprehensive characterization. By adhering to the detailed protocols and understanding the scientific rationale behind them, researchers can confidently produce and utilize this compound for advanced scientific investigation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699951, this compound. Available at: [Link]

  • BIOFOUNT (n.d.). This compound. Available at: [Link]

  • National Analytical Corporation (n.d.). This compound. Available at: [Link]

  • Wikipedia (2023). Benzyl carbamate. Available at: [Link]

  • Chemsrc (n.d.). benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate. Available at: [Link]

  • MDPI (2024). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

  • Google Patents (2014). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • AA Blocks (n.d.). benzyl N-[3-cyano-5-(4-fluorophenyl)furan-2-yl]carbamate. Available at: [Link]

  • PubMed (2024). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available at: [Link]

  • Google Patents (2012). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • PubMed Central (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Available at: [Link]

Sources

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Foreword: The Strategic Importance of Fluorinated Biaryl Carbamates

In the landscape of modern medicinal chemistry and materials science, the confluence of three distinct structural motifs—a fluorinated aromatic ring, a biphenyl backbone, and a carbamate linkage—gives rise to molecules of significant interest. This compound (CAS No: 1381944-75-7)[1][2][3] embodies this convergence. The fluorinated cyanobiphenyl core is a privileged scaffold in drug discovery, often enhancing metabolic stability, binding affinity, and membrane permeability. The benzyl carbamate group, while classically employed as a protecting group for amines[4], serves as a stable and synthetically accessible linkage critical to the molecule's final architecture and potential utility as a pharmaceutical intermediate or advanced material precursor.

This guide provides a comprehensive, field-proven pathway for the synthesis of this target molecule. It is structured not as a rigid recitation of steps, but as a logical narrative that explains the causality behind each experimental choice, ensuring that the protocols are not merely followed, but understood. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible synthetic strategy.

Part 1: Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic disconnection of the target molecule reveals a two-stage strategic approach. The final carbamate linkage is readily formed from an amine precursor. This leads to the primary strategic challenge: the efficient construction of the C-C bond forming the biphenyl system.

G Target This compound Intermediate 4-(4-Aminophenyl)-2-fluorobenzonitrile Target->Intermediate Carbamate Formation Reagents_B Benzyl Chloroformate Target->Reagents_B Start_A1 4-Bromo-2-fluorobenzonitrile Intermediate->Start_A1 Suzuki Coupling Start_A2 4-Aminophenylboronic Acid Pinacol Ester Intermediate->Start_A2 Suzuki Coupling G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromo-2-fluorobenzonitrile Product 4-(4-Aminophenyl)-2-fluorobenzonitrile A->Product B 4-Aminophenylboronic Acid Pinacol Ester B->Product Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->Product Catalyzes Base K₂CO₃ (Base) Base->Product Solvent DME / Water (Solvent System) Solvent->Product

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Expertise & Causality: Why These Reagents?

  • Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective pre-catalyst for Suzuki couplings. It reliably generates the active Pd(0) species in situ. While more modern catalysts like Buchwald's G2 precatalysts can offer lower catalyst loadings and faster reaction times,[5] Pd(PPh₃)₄ provides excellent yields and is a cost-effective choice for this transformation.

  • Base (K₂CO₃): An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is sufficiently basic to activate the boronic ester without promoting unwanted side reactions, such as hydrolysis of the nitrile group. It is also inexpensive and easily removed during workup.

  • Solvent System (DME/Water): A biphasic solvent system is optimal. 1,2-Dimethoxyethane (DME) is an excellent solvent for the organic reactants and the palladium catalyst. Water is required to dissolve the inorganic base (K₂CO₃) and facilitate the crucial transmetalation step. The ratio is tuned to ensure efficient mixing and reaction kinetics.

Experimental Protocol: Stage A

ReagentCAS No.Mol. Wt.Amount (mmol)Mass / VolumeEquivalents
4-Bromo-2-fluorobenzonitrile105942-08-3200.0110.02.00 g1.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline214360-73-3219.1012.02.63 g1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.30347 mg0.03
Potassium Carbonate (K₂CO₃)584-08-7138.2130.04.15 g3.0
1,2-Dimethoxyethane (DME)110-71-490.12-40 mL-
Deionized Water7732-18-518.02-10 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.63 g, 12.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol).

  • Solvent and Base Addition: Add the potassium carbonate (4.15 g, 30.0 mmol). The flask is then sealed with septa, and the atmosphere is rendered inert by evacuating and backfilling with nitrogen gas three times.

  • Degassing: Add the 1,2-dimethoxyethane (40 mL) and deionized water (10 mL) via syringe. The resulting mixture should be vigorously stirred and sparged with nitrogen for 15-20 minutes to ensure it is thoroughly degassed.

  • Reaction: Heat the reaction mixture to 85 °C (oil bath temperature) and maintain vigorous stirring under the nitrogen atmosphere for 12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 4:1 to 2:1) to afford 4-(4-aminophenyl)-2-fluorobenzonitrile as a solid.

Stage B: Synthesis of this compound

This final step is a standard N-protection reaction. The primary amine, a nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Expertise & Causality: Why These Conditions?

  • Reagent (Benzyl Chloroformate): Cbz-Cl is a highly reactive and specific reagent for the introduction of the benzyloxycarbonyl (Cbz) group onto amines.[4][6]

  • Base (Triethylamine, Et₃N): The reaction liberates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic organic base like triethylamine is required to scavenge the HCl and drive the reaction to completion.[7]

  • Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is aprotic and dissolves both the amine and Cbz-Cl, but it does not participate in the reaction. Its relatively low boiling point simplifies removal post-reaction.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm of this rapid reaction, then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Stage B

ReagentCAS No.Mol. Wt.Amount (mmol)Mass / VolumeEquivalents
4-(4-Aminophenyl)-2-fluorobenzonitrile-212.225.01.06 g1.0
Benzyl Chloroformate (Cbz-Cl)501-53-1170.596.00.86 mL1.2
Triethylamine (Et₃N)121-44-8101.197.51.05 mL1.5
Dichloromethane (DCM), anhydrous75-09-284.93-30 mL-

Step-by-Step Methodology:

  • Reactant Solution: Dissolve 4-(4-aminophenyl)-2-fluorobenzonitrile (1.06 g, 5.0 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.05 mL, 7.5 mmol) dropwise.

  • Cbz-Cl Addition: While maintaining the temperature at 0 °C, add a solution of benzyl chloroformate (0.86 mL, 6.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, this compound.

Part 3: Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress. For Stage A, a UV-active spot for the product should appear with a different Rf value than the starting materials. For Stage B, the disappearance of the amine starting material and the appearance of the carbamate product should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediate and the final product. Key diagnostic peaks include the appearance of the benzyl CH₂ protons (~5.2 ppm) and the carbamate NH proton in the ¹H NMR of the final product, and the characteristic shifts in the aromatic region upon C-C bond formation. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₁₃H₉FN₂; M.W. 212.22) and the final product (C₂₁H₁₅FN₂O₂; M.W. 346.36).[1][3]

Conclusion

This guide outlines a logical, robust, and reproducible two-stage synthesis for this compound. The strategic implementation of a Suzuki-Miyaura coupling followed by a standard N-carbamoylation provides an efficient route to this valuable fluorinated biaryl compound. By understanding the causal principles behind each reagent and condition, researchers can confidently execute and adapt this protocol to meet the demanding standards of modern chemical synthesis.

References

  • Custom Synthesis of 4-Bromo-2-fluorobenzonitrile Derivatives for R&D. LookChem. [Link]

  • The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 98%. Ottokemi. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. ResearchGate. [Link]

  • This compound - Cas No: 1381944-75-7. IndiaMART. [Link]

  • This compound. PubChem, NIH. [Link]

  • 4-Bromo-2-fluorobenzonitrile. PubChem, NIH. [Link]

  • 4-Bromo-2-fluorobenzonitrile, 99%. Thermo Scientific Alfa Aesar. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide to the hypothesized mechanism of action of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. Based on a detailed analysis of its structural components—a benzyl carbamate moiety, a biphenyl core, and a substituted cyanophenyl ring—we postulate that this compound primarily functions as an inhibitor of key enzymes in steroid biosynthesis, namely aromatase and/or steroid sulfatase (STS). A secondary hypothesis posits its role as an androgen receptor (AR) antagonist. This guide will dissect the chemical rationale behind these hypotheses and provide a rigorous, multi-phased experimental framework to systematically investigate and validate the compound's biological activity and molecular targets. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a clear path for researchers to elucidate the compound's therapeutic potential, particularly in the context of hormone-dependent cancers.

Introduction: Deconstructing this compound

This guide will therefore focus on the hypothesis that this compound functions as a modulator of steroid hormone signaling, a critical pathway in the pathophysiology of various cancers, including breast and prostate cancer.

Hypothesized Mechanisms of Action: A Structurally-Guided Rationale

Primary Hypothesis: Inhibition of Aromatase and/or Steroid Sulfatase

The most compelling hypothesis is that this compound acts as an inhibitor of aromatase (CYP19A1) and/or steroid sulfatase (STS). Both enzymes are pivotal in the biosynthesis of estrogens and androgens, and their inhibition is a validated therapeutic strategy for hormone-dependent cancers.[7][8][9]

  • The Role of the 4-Cyanophenyl Moiety: A significant body of literature supports the importance of a 4-cyanophenyl group for potent inhibition of both aromatase and STS.[5][10][11] This moiety is thought to act as a key binding element within the active site of these enzymes. For instance, in dual aromatase-sulfatase inhibitors, the para-cyano group is suggested to function as a hydrogen bond acceptor, facilitating a strong and specific interaction with the enzyme.[5] The non-steroidal aromatase inhibitor letrozole and its analogs also feature a cyanophenyl group that is critical for their inhibitory activity.[2]

  • The Contribution of the 3-Fluoro Substituent: The fluorine atom at the 3-position of the phenyl ring can enhance the compound's biological activity through several mechanisms. Its high electronegativity can modulate the electronic properties of the ring, potentially increasing binding affinity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can improve the metabolic stability of the compound.[10]

  • The Benzyl Carbamate Group: The benzyl carbamate moiety can serve a dual purpose. It may act as a part of the pharmacophore, contributing to the overall binding affinity and specificity for the target enzyme.[12] Alternatively, it could function as a prodrug, designed to be cleaved in vivo to release the active biphenylamine core.[13][14] Carbamates are known to be chemically stable and can improve the pharmacokinetic properties of a drug.[11][15]

Secondary Hypothesis: Androgen Receptor Antagonism

An alternative, yet plausible, hypothesis is that the compound acts as an antagonist of the androgen receptor (AR). Several non-steroidal AR antagonists, used in the treatment of prostate cancer, feature a substituted cyanophenyl group.[6][16]

  • Structural Similarity to Known Antiandrogens: The 4-cyano-3-substituted phenyl core is a hallmark of potent AR antagonists like bicalutamide and enzalutamide.[17] This structural motif is crucial for binding to the ligand-binding domain of the AR and preventing the binding of endogenous androgens like testosterone and dihydrotestosterone.

The experimental validation plan outlined below is designed to systematically test these hypotheses.

Proposed Experimental Validation: A Phased Approach

The following experimental workflow is designed to first establish the biological activity of this compound and then to identify its specific molecular target(s).

Phase 1: Initial Screening for Biological Activity

The initial phase focuses on determining if the compound exhibits cytotoxic or anti-proliferative effects in relevant cancer cell lines.

Experimental Protocol 1: Cell Viability Assays (MTT/XTT)

  • Objective: To assess the effect of the compound on the viability of hormone-dependent cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human breast cancer cells (e.g., MCF-7, T47D) and prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media.

    • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • MTT/XTT Assay:

      • For the MTT assay, add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., SDS or DMSO) to dissolve the formazan crystals.[5][18][19][20]

      • For the XTT assay, add the XTT reagent mixture and incubate.[5][18][19]

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Causality and Self-Validation: The use of multiple cell lines with known hormone receptor status provides an internal validation. For example, a more potent effect in estrogen receptor-positive (ER+) breast cancer cells compared to ER- cells would suggest a mechanism related to estrogen signaling. The inclusion of both MTT and XTT assays, which measure metabolic activity through different mechanisms, helps to rule out compound interference with a single assay chemistry.[5][18][19]

Table 1: Representative Data from Cell Viability Assays

Cell LineReceptor StatusCompound IC₅₀ (µM)
MCF-7ER+, PR+, AR+Hypothetical Value
T47DER+, PR+, AR+Hypothetical Value
LNCaPAR+Hypothetical Value
VCaPAR+Hypothetical Value
MDA-MB-231ER-, PR-, AR-Hypothetical Value
Phase 2: Target-Specific Enzymatic Assays

If Phase 1 indicates anti-proliferative activity, the next step is to directly test the compound's effect on the hypothesized enzyme targets.

Experimental Protocol 2: In Vitro Aromatase Inhibition Assay

  • Objective: To determine if the compound directly inhibits the enzymatic activity of aromatase.

  • Methodology:

    • Enzyme Source: Use human recombinant aromatase (CYP19A1).

    • Assay Principle: A common method involves the use of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione). Aromatase activity is measured by the release of ³H₂O, which can be quantified by liquid scintillation counting.[21] Alternatively, fluorometric kits are available that use a non-radioactive substrate.[22][23]

    • Assay Procedure:

      • Incubate the recombinant aromatase with a range of concentrations of this compound.

      • Include a known aromatase inhibitor (e.g., letrozole) as a positive control and a vehicle control.

      • Initiate the reaction by adding the substrate and NADPH.

      • After a defined incubation period, stop the reaction and measure the product formation.

    • Data Analysis: Calculate the percentage of aromatase inhibition and determine the IC₅₀ value.

  • Causality and Self-Validation: This is a direct measure of enzyme inhibition, providing strong evidence for target engagement. The use of a well-characterized recombinant enzyme eliminates confounding factors from a cellular environment.

Experimental Protocol 3: In Vitro Steroid Sulfatase (STS) Inhibition Assay

  • Objective: To determine if the compound directly inhibits the enzymatic activity of STS.

  • Methodology:

    • Enzyme Source: Use human placental microsomes or a purified STS enzyme preparation.[1][24][25]

    • Assay Principle: A colorimetric assay can be used where STS hydrolyzes a substrate (e.g., p-nitrocatechol sulfate) to produce a colored product (p-nitrocatechol) that can be measured spectrophotometrically.[26] Radiometric assays using [³H]estrone sulfate are also common.[1][25]

    • Assay Procedure:

      • Pre-incubate the enzyme with various concentrations of the test compound.

      • Include a known STS inhibitor (e.g., Irosustat) as a positive control.

      • Initiate the reaction by adding the substrate.

      • After incubation, stop the reaction and measure the amount of product formed.

    • Data Analysis: Determine the IC₅₀ value for STS inhibition.

  • Causality and Self-Validation: Similar to the aromatase assay, this direct enzymatic assay provides clear evidence of target interaction.

Phase 3: Cell-Based Target Engagement and Downstream Effects

This phase aims to confirm the secondary hypothesis of AR antagonism and to observe the downstream cellular effects of target engagement.

Experimental Protocol 4: Androgen Receptor (AR) Reporter Gene Assay

  • Objective: To determine if the compound can antagonize androgen-induced AR transcriptional activity.

  • Methodology:

    • Cell Line: Use a prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293) transiently or stably transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).[27][28]

    • Assay Procedure:

      • Treat the cells with a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of this compound.

      • Include a known AR antagonist (e.g., bicalutamide or enzalutamide) as a positive control.[29]

      • After incubation, lyse the cells and measure the reporter gene activity.

    • Data Analysis: Calculate the percentage of inhibition of DHT-induced reporter activity and determine the IC₅₀ value.

  • Causality and Self-Validation: This assay directly measures the functional consequence of AR binding (or lack thereof). A decrease in reporter gene activity in the presence of an agonist indicates antagonistic activity.

Experimental Protocol 5: Ligand Competition Binding Assay for the Androgen Receptor

  • Objective: To determine if the compound binds to the AR ligand-binding domain (LBD).

  • Methodology:

    • AR Source: Use purified recombinant AR LBD or cell lysates from AR-overexpressing cells.

    • Assay Principle: This is a competitive binding assay using a radiolabeled androgen (e.g., [³H]R1881) or a fluorescently labeled ligand.[4][30]

    • Assay Procedure:

      • Incubate the AR protein with the labeled ligand in the presence of increasing concentrations of the unlabeled test compound.

      • Separate the bound from the unbound labeled ligand.

      • Quantify the amount of bound labeled ligand.

    • Data Analysis: Determine the IC₅₀ or Ki value for the displacement of the labeled ligand.

  • Causality and Self-Validation: This assay provides direct evidence of binding to the AR LBD. A positive result here, coupled with a positive result in the reporter gene assay, would strongly support an AR antagonist mechanism.

Data Interpretation and Pathway Analysis

The results from the proposed experiments will allow for a clear interpretation of the compound's mechanism of action.

  • Scenario 1: Potent Aromatase/STS Inhibition, Weak/No AR Antagonism: This would strongly support the primary hypothesis. The compound is likely an inhibitor of steroid biosynthesis.

  • Scenario 2: Potent AR Antagonism, Weak/No Aromatase/STS Inhibition: This would support the secondary hypothesis. The compound is likely an AR antagonist.

  • Scenario 3: Potent Activity in all Assays: The compound may be a dual-action agent, inhibiting both steroid synthesis and AR signaling. Such multi-targeted agents are of significant interest in cancer therapy.[11]

  • Scenario 4: No Activity in Target-Specific Assays despite Cell Viability Effects: This would indicate an off-target mechanism of action, requiring further investigation through broader screening panels.

The following diagrams illustrate the hypothesized pathways and the experimental workflow.

Signaling_Pathway_Hypothesis cluster_steroid_synthesis Steroid Biosynthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens Conversion SteroidSulfate Steroid Sulfates (e.g., E1S) STS Steroid Sulfatase (STS) SteroidSulfate->STS Substrate STS->Estrogens Hydrolysis AR Androgen Receptor (AR) GeneTranscription Gene Transcription (Cell Growth, Proliferation) AR->GeneTranscription Nuclear Translocation & Transcription Androgens_AR Androgens Androgens_AR->AR Agonist Binding Compound Benzyl N-[4-(4-cyano-3- fluorophenyl)phenyl]carbamate Compound->Aromatase Inhibition? Compound->STS Inhibition? Compound->AR Antagonism?

Caption: Hypothesized molecular targets of this compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Phase1 Phase 1: Cell Viability Screening (MTT/XTT Assays) Start->Phase1 Phase2 Phase 2: Enzymatic Assays Phase1->Phase2 If Active Phase3 Phase 3: AR Signaling Assays Phase1->Phase3 If Active AromataseAssay Aromatase Inhibition Assay Phase2->AromataseAssay STSAssay STS Inhibition Assay Phase2->STSAssay Conclusion Conclusion: Elucidation of Mechanism of Action AromataseAssay->Conclusion STSAssay->Conclusion ARReporterAssay AR Reporter Gene Assay Phase3->ARReporterAssay ARBindingAssay AR Ligand Binding Assay Phase3->ARBindingAssay ARReporterAssay->Conclusion ARBindingAssay->Conclusion

Caption: Proposed experimental workflow for mechanism of action determination.

Conclusion and Future Directions

The structural features of this compound provide a strong basis for the hypothesis that it functions as a modulator of steroid hormone signaling, likely through the inhibition of aromatase and/or steroid sulfatase, or via antagonism of the androgen receptor. The comprehensive experimental plan detailed in this guide provides a clear and robust strategy to test these hypotheses.

Should the compound prove to be a potent inhibitor of one or more of these targets, future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models of hormone-dependent cancers. The elucidation of its precise mechanism of action is the critical first step in unlocking the potential therapeutic value of this compound.

References

  • Yamaguchi, Y., & Nishino, T. (1981). Simple Determination of Steroid Sulfatase Activity in Enzyme Preparation. Analytical Letters, 14(17-18), 1435-1443.
  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(5), 1237-1247.
  • Ghosh, D., et al. (2014). Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective. Journal of Medicinal Chemistry, 57(11), 4449-4468.
  • Okada, M., et al. (1998). Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chemical & Pharmaceutical Bulletin, 46(12), 1909-1918.
  • U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.
  • Purohit, A., & Reed, M. J. (2002). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 23(1), 39-57.
  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ACS Medicinal Chemistry Letters, 2(4), 284-288.
  • Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 419-423.
  • Pisani, L., et al. (2020).
  • Judson, R. S., et al. (2020). Selecting a minimal set of androgen receptor assays for screening chemicals. Toxicology, 444, 152568.
  • Seattle Children's Hospital. (n.d.). Steroid Sulfatase Enzyme Analysis. Retrieved from [Link]

  • Roy, P., et al. (2012). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 836, 331-357.
  • Jackson, T., et al. (2010). Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. Journal of Medicinal Chemistry, 53(18), 6648-6659.
  • Vanhoutte, F., et al. (2007). Ligand Competition Binding Assay for the Androgen Receptor. In Endocrine Disruptors (pp. 103-111). Humana Press.
  • Lominac, K. D., et al. (2019). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 811-820.
  • Toth, E., & Ghose, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 937-969.
  • Salvati, M. E., et al. (2012). “True” Antiandrogens—Selective Non-Ligand-Binding Pocket Disruptors of Androgen Receptor–Coactivator Interactions: Novel Tools for Prostate Cancer. Journal of Medicinal Chemistry, 55(20), 8807-8816.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.
  • Kovacevic, S., & Juranic, I. O. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.
  • Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(11), 3183.
  • Wdowiak, K., & Bajda, M. (2018). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. European Journal of Medicinal Chemistry, 157, 103-116.
  • Vicker, N., et al. (2011). Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives. Bioorganic & Medicinal Chemistry, 19(20), 6062-6072.
  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247.
  • Al-Sanea, M. M., et al. (2021). Steroid sulfatase inhibitors: the current landscape.
  • De Luca, L., et al. (2021). Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. Journal of Medicinal Chemistry, 64(1), 743-750.
  • Greenwald, R. B., et al. (2000). Drug Delivery Systems Employing 1,4- Or 1,6-elimination: Poly(ethylene Glycol) Prodrugs of Amine-Containing Compounds. Journal of Medicinal Chemistry, 43(3), 475-487.
  • Vasaitis, T. S., et al. (2008). Androgen Receptor Inactivation Contributes to Antitumor Efficacy of CYP17 Inhibitor VN/124-1 in Prostate Cancer. Molecular Endocrinology, 22(3), 634-644.
  • Klocker, H., et al. (2021).
  • Tamura, H., et al. (2006). Structural basis for androgen receptor agonists and antagonists: interaction of SPEED 98-listed chemicals and related compounds with the androgen receptor based on an in vitro reporter gene assay and 3D-QSAR. Journal of Health Science, 52(2), 125-136.
  • Gopinath, P., et al. (2010). A Novel, Unusually Efficacious Duocarmycin Carbamate Prodrug That Releases No Residual Byproduct. ACS Medicinal Chemistry Letters, 1(5), 202-206.

Sources

Potential biological targets of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.## A Strategic Guide to Deconvoluting the Biological Targets of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Abstract

The journey from a novel chemical entity to a therapeutic candidate is contingent on a deep understanding of its mechanism of action, which begins with identifying its biological target(s). This guide presents a comprehensive, multi-tiered strategy for the systematic identification and validation of protein targets for this compound, a novel small molecule with potential therapeutic relevance. Moving beyond a simple listing of techniques, this document provides the strategic rationale behind a phased approach, beginning with broad in silico predictions, progressing to direct biophysical binding confirmation, and culminating in cellular target engagement and functional validation. Each section details the core principles of recommended assays, provides actionable, step-by-step protocols, and explains how the data generated at each stage informs the next, ensuring a robust and self-validating discovery cascade. This whitepaper is intended for researchers, drug discovery scientists, and principal investigators who require a rigorous framework for small molecule target deconvolution.

Introduction: The Imperative of Target Identification

The therapeutic potential of any small molecule is inextricably linked to its interaction with specific biological macromolecules. Identifying these targets is a cornerstone of modern drug development, providing critical insights into efficacy, uncovering potential off-target liabilities, and guiding future lead optimization efforts. This compound is a compound whose structural motifs—a carbamate linker, a fluorinated cyanophenyl group, and a biphenyl core—suggest a high potential for specific protein interactions. However, without empirical evidence, its mechanism of action remains a black box.

This guide outlines a systematic workflow designed to illuminate this mechanism. Our strategy is built on a foundation of orthogonal validation, where predictions from computational methods are rigorously tested using biophysical and cellular assays. This ensures that the identified targets are not artifacts of a single experimental system but are bona fide interaction partners of the compound in a biologically relevant context.

Structural Features and Physicochemical Profile

The structure of this compound presents several features that warrant investigation:

  • Hydrogen Bond Donors/Acceptors: The carbamate moiety and the nitrile group can participate in hydrogen bonding, a primary mode of interaction in protein-ligand binding pockets.

  • Aromatic Systems: The two phenyl rings allow for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

  • Electron-Withdrawing Groups: The fluoro and cyano groups modulate the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity.

A preliminary physicochemical profile is summarized below.

PropertyPredicted ValueSignificance
Molecular Weight358.36 g/mol Falls within the range for orally bioavailable drugs (Lipinski's Rule of 5).
LogP4.65Indicates moderate lipophilicity, suggesting good membrane permeability.
H-Bond Donors1
H-Bond Acceptors4
The Target Identification Funnel: A Strategic Overview

Our approach follows a logical funnel, starting broad and becoming progressively more specific. This conserves resources by focusing expensive and time-consuming cellular experiments on a small number of high-confidence candidates identified in earlier, higher-throughput stages.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Biophysical Validation cluster_2 Phase 3: Cellular Target Validation p1 Ligand-Based Similarity Search (PubChem, ChEMBL) p2 Structure-Based Prediction (SwissTargetPrediction) v1 Thermal Shift Assay (DSF) (Primary Screen) p2->v1 Generate Hit List v2 Surface Plasmon Resonance (SPR) (Affinity & Kinetics) v1->v2 Confirm Hits c1 Cellular Thermal Shift Assay (CETSA) (Target Engagement) v2->c1 Prioritize High-Affinity Binders c2 Western Blot (Downstream Pathway Modulation) c1->c2 c3 siRNA Knockdown (Phenotypic Confirmation) c2->c3

Caption: The Target Identification Funnel workflow.

Phase 1: In Silico Target Prediction

The first step is to leverage computational tools to generate a testable hypothesis. This is a rapid and cost-effective way to survey the vast landscape of the human proteome and prioritize potential target classes.

Ligand-Based Similarity Searching

Principle: This approach is based on the similar property principle: structurally similar molecules often have similar biological activities. By searching large chemical databases for compounds with high structural similarity to our query molecule, we can identify known targets of those similar compounds.

Protocol:

  • Obtain SMILES String: Convert the chemical name "this compound" to its SMILES (Simplified Molecular Input Line Entry System) representation.

  • Database Search: Use the SMILES string to perform a similarity search (e.g., Tanimoto coefficient > 0.85) in databases like PubChem and ChEMBL.

  • Data Aggregation: Collect the known biological targets of the top structural matches.

  • Target Clustering: Group the identified targets by protein family (e.g., kinases, GPCRs, proteases) to identify enriched classes.

Structure-Based (Pharmacophore) Prediction

Principle: This method uses the 2D or 3D structure of the query molecule to screen against a library of pharmacophore models derived from known protein-ligand complexes. It predicts targets even if no structurally similar ligands are known.

Protocol:

  • Platform Selection: Utilize a web-based platform such as SwissTargetPrediction, which is freely accessible and widely used.

  • Input Structure: Submit the SMILES string or draw the structure of this compound.

  • Execute Prediction: Run the prediction against the human proteome.

  • Analyze Results: The output will be a ranked list of potential protein targets, classified by family. Focus on the targets with the highest probability scores.

Hypothetical In Silico Results Summary:

MethodPredicted Target ClassTop Hit ExamplesConfidence
Similarity SearchTyrosine KinasesEGFR, ABL1, SRCMedium
Similarity SearchSerine/Threonine KinasesBRAF, p38 MAPKMedium
Structure PredictionEnzymes (Proteases)Cathepsin S, MMP-9High
Structure PredictionTyrosine KinasesVEGFR2, PDGFRBHigh

From this analysis, a prioritized list of approximately 10-20 proteins, enriched in kinases and proteases, would be selected for biophysical screening.

Phase 2: In Vitro Biophysical Validation

With a list of putative targets, the next critical step is to confirm direct physical interaction between the compound and the purified proteins. Biophysical methods provide unambiguous evidence of binding and quantify the interaction's affinity.

Method 1: Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tₘ). This change in Tₘ (a "thermal shift") is a robust indicator of a direct interaction. It is an excellent primary screening method due to its high throughput and low protein consumption.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute purified recombinant target proteins to a final concentration of 2 µM in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup:

    • In a 96-well or 384-well qPCR plate, add 20 µL of the protein solution to each well.

    • Add 0.2 µL of the compound stock solution (for a final concentration of 100 µM) or DMSO as a vehicle control.

    • Add the fluorescent dye to a final concentration of 5x.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each step.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tₘ for each well by fitting the data to a Boltzmann equation to find the inflection point of the curve.

    • A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the compound compared to the DMSO control is considered a positive hit.

Method 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time. It provides detailed kinetic information (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₙ). This method is crucial for validating hits from DSF and accurately quantifying binding strength.

G cluster_0 SPR Workflow s1 1. Protein Immobilization (e.g., Amine Coupling to CM5 Chip) s2 2. Analyte Injection (Compound at various concentrations) s1->s2 s3 3. Association Phase (Measure kₐ) s2->s3 s4 4. Dissociation Phase (Buffer flow, Measure kₔ) s3->s4 s5 5. Regeneration (Remove bound analyte) s4->s5 s6 6. Data Analysis (Fit sensorgram to binding model, calculate Kₙ) s5->s6

Caption: Standard workflow for an SPR experiment.

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.

  • Analyte Preparation: Prepare a dilution series of this compound in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), typically ranging from 10 nM to 10 µM.

  • Binding Measurement:

    • Inject the compound solutions sequentially over the sensor surface, from lowest to highest concentration.

    • Each cycle includes an association phase (compound injection) and a dissociation phase (buffer injection).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Globally fit the kinetic data from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₙ (where Kₙ = kₔ/kₐ).

A high-affinity interaction (e.g., Kₙ < 1 µM) confirmed by SPR provides strong evidence for a direct and specific binding event.

Phase 3: Cellular Target Engagement and Functional Validation

Confirming a direct biophysical interaction is necessary but not sufficient. The final and most critical phase is to demonstrate that the compound engages its target in a live-cell environment and elicits a functional consequence.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA extends the principle of thermal shift to the cellular level. Intact cells are treated with the compound, heated to various temperatures, and then lysed. A bound ligand will stabilize its target protein, leaving more of it soluble at higher temperatures compared to the unbound state. The amount of soluble protein remaining at each temperature is typically quantified by Western Blot.

Experimental Protocol (Isothermal Dose-Response Format):

  • Cell Treatment: Treat cultured cells with increasing concentrations of the compound for 1-2 hours. Include a DMSO vehicle control.

  • Heating Step: Harvest the cells and heat the cell suspensions at a specific temperature (a Tₘ determined from a preliminary melt-curve experiment) for 3 minutes. Leave a control aliquot at room temperature.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Quantification: Analyze the amount of soluble target protein in the supernatant by Western Blot using a specific antibody.

  • Data Analysis: Plot the band intensity of the soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent target engagement in a cellular milieu.

Method 2: Downstream Pathway Analysis

Principle: If the identified target is part of a known signaling pathway (e.g., a kinase), its inhibition or activation by the compound should modulate the phosphorylation status or abundance of downstream substrates. Western blotting is the gold-standard technique for observing these changes.

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific to the target and its key downstream effectors (e.g., an antibody for total protein and another for the phosphorylated form).

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities. A dose-dependent decrease in a phosphorylated substrate following compound treatment would strongly validate functional target engagement.

Method 3: Genetic Validation with siRNA

Principle: To confirm that the compound's observed cellular effect (e.g., reduced cell viability) is directly mediated by the identified target, one can use RNA interference (siRNA) to reduce the expression of the target protein. If the compound's effect is diminished in cells lacking the target, it provides powerful evidence for an on-target mechanism.

Experimental Protocol:

  • siRNA Transfection: Transfect cells with an siRNA specific to the target protein or a non-targeting control siRNA.

  • Target Knockdown Confirmation: After 48-72 hours, confirm successful knockdown of the target protein via Western Blot or qPCR.

  • Phenotypic Assay: Treat both the knockdown cells and control cells with the compound and measure the relevant cellular phenotype (e.g., apoptosis, cell cycle arrest, proliferation).

  • Data Analysis: Compare the dose-response curves of the compound in control cells versus knockdown cells. A significant rightward shift in the EC₅₀ or a reduction in the maximal effect in the knockdown cells validates that the target is required for the compound's activity.

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach for the deconvolution of biological targets for this compound. By integrating computational prediction with orthogonal biophysical and cellular validation techniques, this strategy maximizes the probability of successfully identifying and validating high-confidence targets. The successful completion of this workflow provides a robust foundation for subsequent medicinal chemistry efforts to optimize potency and selectivity, as well as for advanced preclinical studies to explore the therapeutic potential of this novel chemical entity.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute, European Molecular Biology Laboratory. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Differential Scanning Fluorimetry. Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. [Link]

  • Surface Plasmon Resonance (SPR). Cytiva. Biacore™ SPR technology. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This compound serves as a valuable intermediate in medicinal chemistry and materials science, featuring a carbamate-protected biphenyl nitrile scaffold. The protocol detailed herein is designed for reproducibility and scalability, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. We will cover the reaction mechanism, a step-by-step experimental guide, purification, characterization, and essential safety protocols, making this guide suitable for researchers, chemists, and drug development professionals.

Introduction and Scientific Context

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. The target molecule, this compound[1][2][3], is a quintessential example of a protected bifunctional building block. The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to clean removal via hydrogenolysis. The fluorinated cyanobiphenyl core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and liquid crystal materials.

This protocol details the final step in a potential multi-step synthesis: the protection of the primary amine of 4-(4-aminophenyl)-2-fluorobenzonitrile using benzyl chloroformate. This reaction is a nucleophilic acyl substitution, proceeding under mild conditions to afford the desired product in high yield and purity. Understanding the causality behind each step—from the choice of base to the purification strategy—is critical for success.

Reaction Scheme and Mechanism

The overall transformation involves the reaction of the primary aromatic amine with benzyl chloroformate to form a stable carbamate linkage.

Overall Reaction:

Mechanism of Carbamate Formation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A mild base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Reaction_Mechanism Amine Amine Nucleophile (4-(4-aminophenyl)-2-fluorobenzonitrile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Electrophile (Benzyl Chloroformate) CbzCl->Intermediate Product Product (Carbamate) Intermediate->Product Expulsion of Cl⁻ Byproduct HCl Salt Base·HCl Salt Byproduct->Salt Base Base (e.g., NaHCO₃) Base->Salt Neutralization

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
4-(4-aminophenyl)-2-fluorobenzonitrileC₁₃H₉FN₂212.2210.01.02.12 g
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.5911.01.11.88 g (1.56 mL)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0130.03.02.52 g
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL
Deionized WaterH₂O18.02--100 mL
Brine (Saturated NaCl solution)NaCl/H₂O---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--~5 g
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (50 mL)

  • Reflux condenser with nitrogen inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Critical Safety Precautions
  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, corrosive, and a potent lachrymator (causes tears).[4][5] It is moisture-sensitive and may cause severe skin burns and eye damage.[5][6] It is also a suspected carcinogen.[5][7] ALWAYS handle benzyl chloroformate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Nitrile Compounds: Aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Handle with care and appropriate PPE.

  • General Precautions: Perform a full risk assessment before beginning the experiment. Ensure emergency eyewash stations and safety showers are accessible.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Step 1: Reaction Setup and Reagent Dissolution
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-(4-aminophenyl)-2-fluorobenzonitrile (2.12 g, 10.0 mmol).

  • Add dichloromethane (50 mL) and deionized water (50 mL) to the flask.

  • Add sodium bicarbonate (2.52 g, 30.0 mmol).

  • Stir the biphasic mixture vigorously to ensure good mixing.

    • Causality Note: A biphasic Schotten-Baumann condition is used. The organic phase (DCM) dissolves the starting material and product, while the aqueous phase contains the base (NaHCO₃) to neutralize the HCl byproduct as it forms, preventing it from protonating and deactivating the amine starting material.

Step 2: Addition of Benzyl Chloroformate
  • Cool the vigorously stirring mixture to 0 °C using an ice-water bath.

  • In a separate, dry beaker, prepare a solution of benzyl chloroformate (1.56 mL, 11.0 mmol) in 10 mL of DCM.

  • Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.

  • Add the benzyl chloroformate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: The reaction is exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction rate, prevent undesirable side reactions (like the formation of urea impurities), and minimize the decomposition of the acid- and base-sensitive benzyl chloroformate.

Step 3: Reaction Progression and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Let the mixture stir vigorously at room temperature for 3-4 hours.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting amine should have a lower Rf value than the less polar carbamate product. The reaction is complete when the starting amine spot is no longer visible.

Step 4: Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer with an additional portion of DCM (2 x 20 mL).

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with 1 M HCl (30 mL), deionized water (50 mL), and finally with brine (50 mL).

    • Causality Note: The acid wash removes any unreacted amine and residual bicarbonate. The water wash removes water-soluble salts, and the brine wash begins the drying process by removing bulk water before the use of a chemical drying agent.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

Step 5: Purification
  • The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes persistently cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Workup cluster_purification 4. Final Product Setup Combine Amine, NaHCO₃, DCM, and Water in Flask Cooling Cool Mixture to 0 °C Setup->Cooling Addition Dropwise Addition of Cbz-Cl in DCM Cooling->Addition Stirring Warm to RT and Stir (Monitor by TLC) Addition->Stirring Separation Separate Organic Layer Stirring->Separation Extraction Extract Aqueous Layer with DCM Separation->Extraction Washing Wash Combined Organics (HCl, H₂O, Brine) Extraction->Washing Drying Dry with MgSO₄ & Filter Washing->Drying Concentration Concentrate via Rotovap Drying->Concentration Purify Recrystallize from Ethanol/Water Concentration->Purify Characterize Dry and Characterize (NMR, MS, Yield) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Validation

  • Yield: Expected yield after purification is typically in the range of 85-95%.

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 346.36 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Expect aromatic protons in the δ 7.2-7.8 ppm range. The benzylic CH₂ protons should appear as a singlet around δ 5.2 ppm. The N-H proton will be a broad singlet, typically around δ 6.5-7.5 ppm.

    • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~153 ppm), aromatic carbons (~110-140 ppm), and the benzylic carbon (~67 ppm). The nitrile carbon will appear around 115-120 ppm.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak for [M+H]⁺ at m/z 347.1 or [M+Na]⁺ at m/z 369.1.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008).
  • Barton, D. H. R., Donnelly, D. M. X., Finet, J.-P., & Guiry, P. J. (2009).
  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Google Patents. (2003). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
  • National Analytical Corporation. (n.d.). This compound - Cas No: 1381944-75-7. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2010). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

  • Pittelkow, M., et al. (2002).
  • ResearchGate. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (2012). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • Google Patents. (2014). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. 92, 91-102.
  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530.
  • Google Patents. (2011). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 28(15), 5789.
  • Sci-Hub. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

  • ResearchGate. (1998). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.

Sources

Application Note and Protocols for In Vitro Kinase Assays with Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate in in vitro kinase assays.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][3][4]

This compound is a novel organic compound with a molecular formula of C21H15FN2O2 and a molecular weight of 346.361 g/mol .[5][6] While its specific biological activity is not yet extensively documented in publicly available literature, its structural features, including the carbamate moiety, suggest potential interactions with biological targets.[7][8] Carbamates are known to act as inhibitors of various enzymes, often through covalent modification of active site residues.[7][9] Given the urgent need for new and selective kinase inhibitors, it is of great interest to the research community to characterize the activity of novel chemical entities like this compound against a broad spectrum of kinases.

This application note provides a robust framework for the initial in vitro characterization of this compound, from broad kinase profiling to detailed IC50 determination.

Principle of In Vitro Kinase Assays

An in vitro kinase assay is a fundamental tool in drug discovery designed to measure the enzymatic activity of a specific kinase in a controlled environment.[1][10] The basic principle involves the incubation of a purified kinase with its specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate. The inhibitory potential of a compound is determined by its ability to reduce this phosphotransferase activity.

Several detection methods can be employed to quantify kinase activity:

  • Radiometric Assays: These traditional assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The phosphorylated substrate is then separated from the radiolabeled ATP, and the amount of incorporated radioactivity is measured. While highly sensitive, this method requires handling of radioactive materials.

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies. For instance, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice.[1]

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. The remaining ATP is used in a coupled reaction to generate a luminescent signal.

  • ELISA-Based Assays: In this format, the substrate is immobilized on a microplate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme (like horseradish peroxidase) is used to detect the phosphorylated substrate.[10]

Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for screening a compound against a panel of kinases and subsequently determining its potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Selectivity & Mechanism of Action A Compound Preparation (this compound) B Kinase Panel Screening (Single High Concentration) A->B C Serial Dilution of Compound B->C Identified 'Hits' D In Vitro Kinase Assay with Titrated Compound C->D E Data Analysis (IC50 Curve Generation) D->E F Selectivity Profiling (Against a broader kinase panel) E->F G Mechanism of Action Studies (e.g., ATP Competition Assay) F->G

Caption: A generalized workflow for the in vitro characterization of a potential kinase inhibitor.

Protocol 1: Primary Kinase Profiling

This protocol describes a single-point screen to identify potential kinase targets of this compound from a diverse kinase panel. A luminescence-based assay measuring ATP consumption is used as an example.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified recombinant kinases (a representative panel)

  • Kinase-specific substrates

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the primary screen, create a working solution at a concentration that will yield a final assay concentration of 10 µM (e.g., a 100X solution at 1 mM in DMSO).

  • Assay Plate Preparation:

    • Add 0.5 µL of the 100X compound working solution to the appropriate wells of a 384-well plate.

    • For control wells, add 0.5 µL of DMSO (for 100% activity) and 0.5 µL of a known broad-spectrum kinase inhibitor like staurosporine (for 0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentration of each kinase and its corresponding substrate should be optimized beforehand, but typical concentrations are in the low nanomolar range for the kinase and at the Km for the substrate.

    • Add 25 µL of the 2X kinase/substrate master mix to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each kinase.

    • Add 25 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

Calculate the percent inhibition for each kinase using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Where:

  • Signal_Compound is the luminescence from wells with the test compound.

  • Signal_DMSO is the luminescence from the DMSO control wells (maximum activity).

  • Signal_Background is the luminescence from the positive control inhibitor wells (minimum activity).

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Protocol 2: IC50 Determination

For any "hits" identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution series of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

  • Assay Setup:

    • Follow the same procedure as in Protocol 1, but instead of a single concentration, add the serially diluted compound to the assay plate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Primary Screening Results for this compound at 10 µM

Kinase TargetPercent Inhibition (%)
CDK2/cyclin A85
PKA12
VEGFR25
EGFR9
Aurora A78

Table 2: Hypothetical IC50 Values for "Hit" Kinases

Kinase TargetIC50 (µM)
CDK2/cyclin A1.2
Aurora A3.5

Mechanism of Action: A Theoretical Perspective

While the exact mechanism of action for this compound is unknown, the carbamate functional group is of particular interest. Carbamates are known to reversibly or irreversibly inhibit enzymes, often by carbamoylating a nucleophilic residue (such as serine or cysteine) in the active site.[7][9] In the context of kinases, this could potentially involve reaction with a conserved cysteine residue in the ATP-binding pocket.

Further studies, such as ATP competition assays, would be necessary to determine if the compound is an ATP-competitive inhibitor.

G cluster_0 Potential Inhibitory Mechanism A Kinase ATP-Binding Pocket C Inhibition of ATP Binding A->C Occupies B This compound B->A D Blockade of Phosphorylation C->D

Caption: A simplified diagram illustrating a potential ATP-competitive mechanism of kinase inhibition.

Troubleshooting Common Issues in In Vitro Kinase Assays

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting, bubbles in wells, reagent instability.Use calibrated pipettes, reverse pipetting for viscous solutions, ensure reagents are properly mixed and equilibrated to room temperature.
Low Signal-to-Background Ratio Suboptimal enzyme/substrate concentrations, inactive enzyme.Optimize ATP, kinase, and substrate concentrations. Verify enzyme activity with a positive control.
Compound Insolubility Compound precipitating in aqueous buffer.Decrease the final DMSO concentration (if possible), check for visible precipitate, consider using a different solvent for the stock solution.
False Positives Compound interferes with the detection system (e.g., luciferase inhibition, fluorescence quenching).Run a counterscreen without the kinase to check for assay interference.

Conclusion

This application note provides a comprehensive guide for the initial in vitro characterization of this compound as a potential kinase inhibitor. By following the outlined protocols, researchers can effectively screen this compound against a panel of kinases, determine its potency against any identified targets, and lay the groundwork for further mechanistic studies. While the specific kinase targets of this compound are not yet established, the methodologies presented here offer a robust and scientifically sound approach to its evaluation in the context of kinase-targeted drug discovery.

References

  • Benzyl carbamate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • DrugCentral 2023. (2022). Update-Veterinary Drugs & Uses. DrugCentral.
  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1137.
  • BAY-299. (n.d.). The Chemical Probes Portal. Retrieved January 16, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 16, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 16, 2026, from [Link]

  • In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(16), e1204.
  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 16, 2026, from [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2021). Acta Pharmaceutica Sinica B, 11(9), 2683-2700.
  • Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. (2018). Molecular Cancer Therapeutics, 17(6), 1113-1124.
  • BAY-299 A probe for BRD1 and TAF1. (n.d.). Structural Genomics Consortium. Retrieved January 16, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 16, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved January 16, 2026, from [Link]

  • This compound - Cas No: 1381944-75-7. (n.d.). National Analytical Corporation. Retrieved January 16, 2026, from [Link]

  • Carbamate Toxicity. (2023). In StatPearls.
  • Recent advances of highly selective CDK4/6 inhibitors in breast cancer. (2018).
  • Mechanism of action of organophosphorus and carbamate insecticides. (1992). Environmental Health Perspectives, 97, 245-254.
  • Impact of CDK4/6 inhibitors on HR-positive, HER2-negative advanced breast cancer. (2024, August 2). VJHemOnc.
  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2585619.
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. (2013). Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
  • benzyl N-[4-(5-cyano-2-pyridinyl)phenyl]carbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • BENZYL (3-FLUORO-4-MORPHOLINOPHENYL)CARBAMATE. (n.d.). gsrs.ncats.nih.gov. Retrieved January 16, 2026, from [Link]

  • Benzyl phenylcarbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Characterization of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, a novel small molecule with potential pharmaceutical applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The methodologies are grounded in established principles of analytical chemistry and adhere to regulatory expectations for analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

Introduction: The Analytical Imperative

This compound (CAS No. 1381944-75-7) is a complex organic molecule incorporating a carbamate linkage, a biphenyl system, a nitrile group, and a fluorine substituent.[11][12][13] Each of these functional groups presents unique analytical challenges and opportunities. The carbamate group is a key structural motif in many approved drugs and prodrugs, valued for its chemical stability and ability to mimic a peptide bond.[14][15][16][17][18] The presence of a fluorine atom and a cyano group requires specific analytical techniques for unambiguous identification and quantification.

A robust analytical strategy is paramount in drug development to ensure the quality, safety, and efficacy of the final product. This guide outlines a multi-technique approach for the comprehensive characterization of this molecule, focusing on chromatography, mass spectrometry, spectroscopy, and thermal analysis.

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like carbamates.[19][20][21][22][23] A reversed-phase HPLC method is proposed for the separation of this compound from potential impurities.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the analyte makes a C18 stationary phase ideal for retention and separation based on hydrophobicity.

  • Gradient Elution: A gradient of acetonitrile and water allows for the efficient elution of the main compound while also separating earlier-eluting polar impurities and later-eluting non-polar impurities.

  • UV Detection: The aromatic rings in the molecule provide strong chromophores, making UV detection at an appropriate wavelength (e.g., 254 nm) a sensitive and reliable method for quantification.

Experimental Protocol: HPLC Purity and Assay
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for purity analysis and 0.5 mg/mL for assay.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total peak area.

    • Assay: Quantify against a reference standard of known purity using an external standard calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate_purity Calculate % Purity integrate->calculate_purity calculate_assay Calculate Assay vs. Std. integrate->calculate_assay

Caption: HPLC workflow for purity and assay determination.

Structural Elucidation and Confirmation

A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Causality of Experimental Choices:

  • ESI-MS: ESI is ideal for polar molecules and is less likely to cause in-source fragmentation compared to electron impact (EI), allowing for the clear observation of the molecular ion.[24]

  • High-Resolution MS (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can help to confirm the connectivity of the different structural motifs. A characteristic neutral loss of methyl isocyanate (CH3NCO) is often observed for N-methyl carbamates, and similar fragmentation pathways can be expected.[25]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions: Use the same HPLC method as described in Section 2.

  • MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500
Collision Energy (for MS/MS) 10-30 eV
  • Data Analysis:

    • Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of this compound (C21H15FN2O2, MW: 346.36).

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments.

MS_Logic Analyte Analyte in Solution ESI Electrospray Ionization Analyte->ESI M_H [M+H]+ Ion (m/z 347.12) ESI->M_H HRMS High-Resolution MS M_H->HRMS Tandem_MS Tandem MS (MS/MS) M_H->Tandem_MS Elemental_Comp Elemental Composition (C21H16FN2O2) HRMS->Elemental_Comp Fragments Characteristic Fragments Tandem_MS->Fragments

Caption: Logical flow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Causality of Experimental Choices:

  • ¹H NMR: To identify the number and connectivity of protons in the molecule.

  • ¹³C NMR: To identify the number of unique carbon atoms.

  • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom. The large chemical shift range of ¹⁹F NMR makes it a very sensitive probe of molecular structure.[26][27][28][29][30]

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign all signals unambiguously.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • ¹⁹F NMR

    • ²D COSY (¹H-¹H)

    • ²D HSQC (¹H-¹³C)

    • ²D HMBC (¹H-¹³C)

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to deduce the structure.

    • Use the ¹⁹F NMR to confirm the fluorine substitution pattern.

    • Utilize the 2D spectra to assemble the complete molecular structure.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality of Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a convenient sampling technique that requires minimal sample preparation.

  • Characteristic Vibrations: The molecule has several distinct functional groups with characteristic IR absorptions:

    • N-H stretch (carbamate): ~3300 cm⁻¹

    • C=O stretch (carbamate): ~1700 cm⁻¹

    • C≡N stretch (nitrile): ~2230 cm⁻¹ (this is a very sharp and characteristic peak).[31][32]

    • C-F stretch: ~1200-1100 cm⁻¹

    • Aromatic C-H and C=C stretches.

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample and background spectra.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information on the thermal stability, decomposition profile, and melting point of the compound.[33][34][35][36][37]

Causality of Experimental Choices:

  • TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and the detection of polymorphic transitions.

Experimental Protocol: TGA/DSC
  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • TGA Parameters:

    • Temperature Range: 30 °C to 500 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen, 50 mL/min

  • DSC Parameters:

    • Temperature Range: 30 °C to a temperature above the melting point (determined by TGA).

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen, 50 mL/min

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition.

    • From the DSC thermogram, determine the melting point (peak of the endotherm).

Method Validation Principles

All analytical methods developed for the characterization of a pharmaceutical compound must be validated to ensure they are fit for their intended purpose.[2][3][4][5] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters as appropriate:[2][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of HPLC for purity and assay, MS and NMR for structural confirmation, FTIR for functional group identification, and thermal analysis for physical property determination provides a comprehensive profile of the molecule. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of reliable and reproducible data, which is essential for advancing the development of this promising compound.

References

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • A&L Scientific. EPA 632 Carbamate Pesticide Testing by HPLC. [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • American Pharmaceutical Review. New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]

  • PubMed. Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. [Link]

  • Waters Corporation. Alliance system for carbamate analysis. [Link]

  • Semantic Scholar. The mass spectrometry of O‐alkyl‐N‐arylsulfonyl carbamates. [Link]

  • SlideShare. New Draft FDA Guidance on Analytical Method Development & Validations. [Link]

  • Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ResearchGate. Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. [Link]

  • Semantic Scholar. Cyclic carbamates in medicine: A clinical perspective. [Link]

  • National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

  • National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • IndiaMART. This compound - Cas No: 1381944-75-7. [Link]

  • National Institutes of Health. This compound. [Link]

Sources

HPLC analysis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control and Analysis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a detailed protocol grounded in chromatographic principles. We elucidate the rationale behind the selection of a reversed-phase C18 stationary phase, a gradient mobile phase of acetonitrile and water, and UV detection. The methodology described herein is designed to ensure high resolution, sensitivity, and reproducibility, and includes comprehensive protocols for standard and sample preparation, system suitability testing, and data interpretation.

Introduction and Analyte Properties

This compound is a complex organic molecule featuring multiple functional groups that influence its chromatographic behavior. Its structure includes a hydrophobic biphenyl core, a polar carbamate linker, and electron-withdrawing cyano and fluoro groups.[1] An accurate and reliable analytical method is paramount for its characterization, purity assessment, and quantification in various matrices during research and development.

The physicochemical properties of the analyte are critical for method development. With a molecular weight of approximately 346.36 g/mol and a calculated LogP of 4.4, the compound is predominantly non-polar, making it an ideal candidate for reversed-phase HPLC.[1]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Molecular Formula C₂₁H₁₅FN₂O₂PubChem[1]
Molecular Weight 346.4 g/mol PubChem[1]
CAS Number 1381944-75-7PubChem[1]
Calculated XLogP3 4.4PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Principle of Separation: A Rationale-Driven Approach

The development of this method is predicated on the unique chemical nature of the analyte. The chosen reversed-phase mode separates molecules based on their hydrophobicity. The stationary phase is non-polar (a C18 alkyl chain), while the mobile phase is polar (a mixture of water and acetonitrile). Hydrophobic molecules, like the target analyte, interact more strongly with the stationary phase, leading to longer retention times.

Stationary Phase Selection

A C18 (octadecylsilane) column is selected as the primary stationary phase due to its strong hydrophobic retention, which is well-suited for a molecule with a high LogP value.[2][3] However, the analyte's aromatic and fluorinated structure opens possibilities for alternative selectivities:

  • Pentafluorophenyl (PFP) Phases: These columns can offer enhanced retention and unique selectivity for halogenated compounds and aromatics through mechanisms like π-π interactions and dipole-dipole interactions.[4]

  • Cyano (CN) Phases: A cyano-propyl phase provides moderate hydrophobicity along with strong dipole-dipole interactions, which can be advantageous for separating the target analyte from closely related impurities, particularly those differing in polarity around the cyano group.[5][6]

While C18 is recommended for general-purpose quantification, PFP and CN columns are excellent secondary choices for method optimization or for resolving specific, challenging impurity profiles.

Mobile Phase Strategy

A gradient elution is employed to ensure optimal resolution and efficient elution. This approach begins with a higher percentage of the aqueous phase, allowing for the retention of the analyte on the column, and gradually increases the organic phase concentration to elute the analyte with a sharp, symmetrical peak shape in a reasonable timeframe.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior ability to solubilize aromatic compounds, often leading to better peak shapes.[3]

  • Aqueous Phase: The use of 0.1% Formic Acid in water helps to control the pH of the mobile phase. This ensures a consistent ionization state for any acidic silanol groups on the silica backbone of the column, thereby minimizing peak tailing and improving reproducibility.

Figure 1: Rationale for HPLC Method Parameter Selection.

Recommended HPLC Protocol

This section provides the detailed experimental conditions for the analysis.

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes and autosampler vials.

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or Type I).

    • Formic Acid (LC-MS grade).

    • This compound reference standard.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 254 nm (or optimized λmax via PDA scan)
Injection Volume 10 µL
Run Time 15 minutes

Experimental Procedures

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures solubility of the analyte and is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 0.05 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Preparation:

    • Prepare a sample solution to achieve a target concentration of approximately 0.05 mg/mL of the analyte in diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

Analytical Workflow

The following diagram outlines the complete analytical process from sample handling to final data reporting.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C Equilibrate System with Initial Conditions B->C D Perform System Suitability Injections C->D E Inject Standard & Sample Sequence D->E F Integrate Chromatograms E->F G Calculate System Suitability Results F->G H Quantify Analyte (Purity, Assay) F->H I Generate Final Report G->I H->I

Figure 2: Step-by-Step HPLC Analysis Workflow.

System Suitability and Method Performance

To ensure the validity of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis. This test verifies that the chromatographic system is performing adequately for the intended analysis.

System Suitability Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.05 mg/mL).

  • Evaluate the results against the acceptance criteria listed in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Demonstrates the precision of the pump and stability of the system.

Troubleshooting

Table 4: Common HPLC Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Active silanol interactions; Column degradation; Extracolumn dead volume.Ensure mobile phase pH is controlled (e.g., with 0.1% acid); Use a new column; Check and tighten fittings.
Peak Fronting Sample overload; Poor sample solubility.Reduce injection concentration/volume; Ensure sample is fully dissolved in the diluent.
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction.Prepare fresh mobile phase; Ensure column oven is stable; Prime pump and check for leaks.
Broad Peaks Low column efficiency; Mismatch between sample solvent and mobile phase.Replace column; Ensure sample diluent is weaker than or equal to the initial mobile phase.

Conclusion

The HPLC method detailed in this application note provides a reliable and precise tool for the quantitative analysis of this compound. By following the outlined protocols for sample preparation, chromatographic separation, and system suitability, researchers and analysts can achieve high-quality, reproducible data essential for quality control and drug development processes. The discussion on alternative stationary phases also provides a pathway for further method optimization should specific separation challenges arise.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699951, this compound. Available at: [Link]

  • Fountain, K. J. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Herbert, P., Santos, L., Bastos, M., Barros, P., & Alves, A. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Journal of Food Science. Available at: [Link]

  • Wang, J., Leung, D., & Chow, W. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Nawrocki, J., Gadzala-Kopciuch, R., & Staszak, K. (2006). Column selectivity in reversed-phase liquid chromatography - VII. Cyanopropyl columns. Journal of Chromatography A. Available at: [Link]

  • IndiaMART. This compound - Cas No: 1381944-75-7. Available at: [Link]

  • Google Patents. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Kimata, K., Hosoya, K., Araki, T., & Tanaka, N. (1992). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • University of Aberdeen. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available at: [Link]

  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • National Institutes of Health. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]

  • GL Sciences. Reversed Phase Columns (Cyano Columns). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135011223, benzyl N-[cyano(4-fluorophenyl)methyl]carbamate. Available at: [Link]

  • SIELC Technologies. Separation of Benzyl N-(4-((4,5-dicyano-1-(cyanomethyl)-1H-imidazol-2-yl)azo)phenyl)-N-methylglycinate on Newcrom R1 HPLC column. Available at: [Link]

  • BIOFOUNT. This compound. Available at: [Link]

  • Wikipedia. Benzyl carbamate. Available at: [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the complete structural elucidation of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a molecule with significant potential in medicinal chemistry and materials science, unambiguous characterization is paramount. This document moves beyond a simple listing of protocols to offer a strategic, in-depth guide rooted in the principles of modern NMR. We will explore the causality behind experimental design, from sample preparation to the selection of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Predicted spectral data, including chemical shifts and coupling constants, are presented to serve as a benchmark for researchers working with this, or structurally analogous, compounds. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Structural Imperative

This compound is a complex organic molecule featuring several key structural motifs: a carbamate linkage, a biphenyl system, and a fluorinated cyanophenyl ring. Each of these components contributes to the molecule's unique electronic and conformational properties, which in turn dictate its biological activity and material characteristics. The presence of fluorine and the intricate spin systems of the aromatic rings necessitate a multi-faceted NMR approach for complete and unambiguous structural verification.

This guide will systematically detail the application of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation spectroscopy, to provide a comprehensive "fingerprint" of the molecule. The rationale behind each experimental choice is explained, providing a logical workflow for structural analysis.

Foundational Protocols: Sample Preparation and Solvent Selection

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The goal is to create a homogeneous solution, free from paramagnetic impurities and particulate matter, which can degrade spectral resolution.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is critical and is guided by the solubility of the analyte and the need to avoid overlapping solvent and analyte signals.[1][2] For this compound, a common choice would be Deuterated Chloroform (CDCl₃) due to its excellent solubilizing power for many organic compounds and its relatively low cost. An alternative for compounds with lower solubility in CDCl₃ is Deuterated Dimethyl Sulfoxide (DMSO-d₆) .

Rationale:

  • CDCl₃: The residual proton signal at ~7.26 ppm may overlap with the aromatic signals of the analyte. However, its volatility simplifies sample recovery.[2]

  • DMSO-d₆: The residual proton signal is at ~2.50 ppm, which is unlikely to interfere with the aromatic or benzylic protons of the target molecule. Its higher boiling point makes sample recovery more challenging.[2]

For the purposes of this guide, we will proceed with the assumption that CDCl₃ is a suitable solvent.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration (if necessary): If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C spectra to 0.00 ppm.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

One-Dimensional NMR Analysis: The Primary Structure Scan

1D NMR provides the initial, fundamental information about the chemical environment of the NMR-active nuclei.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (information about neighboring protons).

Predicted ¹H NMR Data for this compound in CDCl₃:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-a (NH)~7.5 - 8.5broad singlet-
H-b (CH₂)~5.2singlet-
H-c (aromatic)~7.3 - 7.4multiplet-
H-d (aromatic)~7.5 - 7.6doublet~8.0
H-e (aromatic)~7.6 - 7.7doublet~8.0
H-f (aromatic)~7.7 - 7.8doublet of doubletsJ(H-f, H-g) ≈ 8.5, J(H-f, F) ≈ 5.5
H-g (aromatic)~7.8 - 7.9triplet~8.5
H-h (aromatic)~7.9 - 8.0doublet of doubletsJ(H-h, H-g) ≈ 8.5, J(H-h, F) ≈ 2.0

Rationale for Predictions:

  • NH Proton (H-a): The carbamate NH proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent.

  • Benzylic Protons (H-b): The CH₂ group is adjacent to an oxygen and a phenyl ring, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons.

  • Benzyl Phenyl Protons (H-c): These five protons will appear as a complex multiplet in the typical aromatic region.

  • Biphenyl Protons (H-d, H-e): These protons are part of an AA'BB' spin system, appearing as two doublets.

  • Fluorinated Phenyl Protons (H-f, H-g, H-h): These protons will show characteristic splitting patterns due to both H-H and H-F coupling. The fluorine atom will introduce additional splitting, with the magnitude of the coupling constant depending on the number of bonds separating the proton and the fluorine.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data for this compound in CDCl₃:

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135 Phase
C-1 (CH₂)~67Positive
C-2 (C=O)~153No Signal
C-3 (Quaternary)~136No Signal
C-4 (CH)~128.5Positive
C-5 (CH)~128.0Positive
C-6 (CH)~128.7Positive
C-7 (Quaternary)~137No Signal
C-8 (CH)~120Positive
C-9 (CH)~127Positive
C-10 (Quaternary)~132No Signal
C-11 (Quaternary)~142No Signal
C-12 (CH)~130 (d, J(C-F) ≈ 3 Hz)Positive
C-13 (Quaternary)~115 (d, J(C-F) ≈ 21 Hz)No Signal
C-14 (C-F)~162 (d, J(C-F) ≈ 250 Hz)No Signal
C-15 (CH)~135Positive
C-16 (CH)~114 (d, J(C-F) ≈ 9 Hz)Positive
C-17 (C≡N)~117No Signal

Rationale for Predictions:

  • Carbonyl Carbon (C-2): The carbamate carbonyl carbon is expected to be significantly downfield.

  • Fluorinated Carbons: The carbon directly bonded to fluorine (C-14) will show a large one-bond C-F coupling constant and a significant downfield shift. Other carbons in the fluorinated ring will exhibit smaller C-F couplings.

  • Nitrile Carbon (C-17): The nitrile carbon will appear in the characteristic region for this functional group.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom.[6] The chemical shift is very sensitive to the electronic environment, and coupling to nearby protons will be observed.

Predicted ¹⁹F NMR Data for this compound in CDCl₃:

Fluorine AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
F~ -110 to -120triplet of doublets

Rationale for Prediction:

  • The chemical shift is predicted based on values for similar fluorinated aromatic compounds.[7]

  • The multiplicity will arise from coupling to the two ortho protons (H-f and H-h) and the meta proton (H-g), resulting in a complex multiplet, likely a triplet of doublets.

Two-Dimensional NMR Analysis: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the complex spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Expected COSY Correlations:

  • Strong correlations between adjacent protons on the same aromatic ring (e.g., H-d with H-e, H-f with H-g, H-g with H-h).

  • No correlation is expected for the benzylic CH₂ protons (H-b) or the NH proton (H-a) as they have no adjacent proton neighbors.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation A Weigh Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR & DEPT C->E F 19F NMR C->F G COSY D->G H HSQC D->H I HMBC D->I E->H E->I J Assign Spin Systems G->J H->J K Connect Fragments I->K J->K L Confirm Structure K->L

Caption: Workflow for the comprehensive NMR analysis of the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.

Expected HSQC Correlations:

  • A cross-peak will be observed for each protonated carbon, correlating the proton signal with the corresponding carbon signal (e.g., H-b with C-1, H-d with its attached carbon, etc.).

  • Quaternary carbons and the carbonyl carbon will not show any correlation peaks in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular fragments.

Key Expected HMBC Correlations for Structural Confirmation:

  • Benzylic Protons (H-b): Correlations to the carbonyl carbon (C-2) and the quaternary carbon of the benzyl ring (C-3).

  • NH Proton (H-a): Correlation to the carbonyl carbon (C-2) and the carbons of the adjacent phenyl ring.

  • Biphenyl Linkage: Correlations between the protons on one phenyl ring and the quaternary carbon of the other phenyl ring.

  • Fluorinated Phenyl Ring: Long-range correlations from protons to the nitrile carbon (C-17).

HMBC Correlation Diagram

G cluster_mol cluster_correlations mol Structure with Key Protons and Carbons Labeled Hb H-b C2 C-2 (C=O) Hb->C2 C3 C-3 Hb->C3 Ha H-a Ha->C2 C7 C-7 Ha->C7 Hd H-d C11 C-11 Hd->C11 Hh H-h C17 C-17 (C≡N) Hh->C17

Caption: Expected key long-range HMBC correlations.

Experimental Protocols: Acquisition Parameters

The following are suggested starting parameters for acquiring high-quality NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ExperimentParameterSuggested ValueRationale
¹H NMR Spectral Width (SW)12 ppmTo cover the expected range of proton signals.
Number of Scans (NS)16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1)2 sAllows for adequate relaxation of protons between scans.
¹³C NMR Spectral Width (SW)220 ppmTo encompass the full range of carbon chemical shifts.
Number of Scans (NS)1024 or more¹³C is less sensitive, requiring more scans.
Relaxation Delay (D1)2 sStandard relaxation delay.
¹⁹F NMR Spectral Width (SW)50 ppmCentered around the expected chemical shift.
Number of Scans (NS)64¹⁹F is a sensitive nucleus.
COSY Spectral Width (SW)12 ppm in both dimensionsSame as the ¹H spectrum.
Number of Scans (NS)8-16 per incrementBalances sensitivity and experiment time.
HSQC ¹H Spectral Width (F2)12 ppm
¹³C Spectral Width (F1)180 ppmCovers the expected range of protonated carbons.
Number of Scans (NS)8-16 per increment
HMBC ¹H Spectral Width (F2)12 ppm
¹³C Spectral Width (F1)220 ppmCovers the full range of carbon chemical shifts.
Number of Scans (NS)16-32 per incrementHMBC requires more scans for weaker, long-range correlations.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural elucidation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently verify the structure of this and other complex organic molecules. The predicted spectral data serves as a valuable reference point for spectral assignment and quality control. This systematic approach ensures the scientific integrity of the structural data, which is a critical foundation for any further research and development involving this compound.

References

  • Keith, J. M. (2013). ¹H NMR Spectra of Pesticides. III. The Carbamates.
  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3355–3360. Available from: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available from: [Link]

  • National Institutes of Health. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Available from: [Link]

  • Taylor & Francis Online. (n.d.). ¹³C NMR chemical shift prediction of diverse chemical compounds. Available from: [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Available from: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • ResearchGate. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available from: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

  • analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Available from: [Link]

Sources

Application Note & Protocols: Characterizing Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate as a Potential Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate as a potential enzyme inhibitor.

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. The carbamate functional group is a well-established pharmacophore known to target the active site of various enzymes, particularly serine hydrolases, through a mechanism involving covalent modification.[1][2] This application note presents a comprehensive guide to evaluating the inhibitory potential of this compound, a molecule incorporating this key carbamate moiety. We provide a theoretical framework for its mechanism of action, detailed in vitro protocols for determining its potency (IC₅₀) and kinetic profile against a model serine hydrolase (Acetylcholinesterase), and a protocol for assessing its activity in a cellular context. These methodologies are designed to be robust and self-validating, providing researchers with the tools to rigorously characterize this and similar compounds.

Introduction and Scientific Rationale

Enzyme activity assays are fundamental to identifying and characterizing new therapeutic agents.[3] this compound (PubChem CID: 1381944757) is a compound of interest due to its distinct structural features:

  • Carbamate Moiety: This functional group acts as a "warhead," capable of reacting with nucleophilic residues in an enzyme's active site. In serine hydrolases, the carbamate carbonyl is attacked by the catalytic serine, forming a transient covalent bond. This carbamoylated enzyme is typically much more stable and slower to hydrolyze than the acetylated intermediate formed with the natural substrate, leading to effective inhibition.[1][4]

  • Biphenyl Scaffold: The rigid biphenyl core provides a defined orientation for the molecule to fit within an enzyme's binding pocket.

  • Electron-Withdrawing Groups: The cyano and fluoro substituents on the terminal phenyl ring alter the electronic properties of the molecule. These groups can enhance binding affinity through specific dipole-dipole or hydrogen bond interactions and can influence the reactivity of the carbamate group itself.

Given this structure, the most probable targets are enzymes susceptible to carbamoylation, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), fatty acid amide hydrolase (FAAH), or various proteases like cathepsins.[5][6][7] This guide will use AChE as a representative model enzyme due to the availability of well-established and robust colorimetric assays.

Postulated Mechanism of Action: Serine Hydrolase Inhibition

The inhibitory action of carbamates on serine hydrolases proceeds via a two-step mechanism. Initially, the inhibitor non-covalently binds to the enzyme's active site. Subsequently, the catalytic serine's hydroxyl group performs a nucleophilic attack on the carbamate's electrophilic carbonyl carbon. This results in the formation of a stable, carbamoylated enzyme intermediate and the displacement of the alcohol or phenol leaving group. The regeneration of the free enzyme from this intermediate is significantly slower than the rate of its formation, causing a time-dependent loss of enzyme activity.[2]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E_I Enzyme-Inhibitor Complex (E-I) EI_covalent Carbamoylated Enzyme (E-I_covalent) (Ser-O-C(=O)-NR) E_I->EI_covalent kinact E Active Enzyme (E) (Ser-OH) E->E_I Ki I Carbamate Inhibitor (I) LG Leaving Group (Phenol) EI_covalent->LG Release

Caption: Proposed mechanism of serine hydrolase inhibition by a carbamate.

Experimental Protocols

These protocols provide a systematic approach to characterizing the inhibitory properties of this compound from initial potency determination to mechanistic and cellular analysis.

Protocol 1: In Vitro IC₅₀ Determination using a Spectrophotometric Assay

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.[8][9][10] We will use the Ellman's assay for AChE, a continuous kinetic assay where the enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB²⁻) that absorbs light at 412 nm.

A. Materials and Reagents

  • This compound (Test Inhibitor)

  • DMSO (ACS grade)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (100 mM, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer capable of reading at 412 nm

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Assay Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 8.0.

    • Enzyme Working Solution: Dilute the AChE stock in assay buffer to a concentration that yields a linear reaction rate of approximately 15-20 mAU/min. This must be determined empirically beforehand.

    • Substrate/DTNB Mix: Prepare a solution in the assay buffer containing 1.5 mM ATCI and 1.0 mM DTNB.

  • Inhibitor Serial Dilution:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • Dilute each of these DMSO stocks 1:100 into the assay buffer. This creates the final inhibitor solutions for the assay, ensuring the final DMSO concentration in the well is low and consistent (e.g., 1%).

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate inhibitor dilution to the test wells. For control wells, add 25 µL of assay buffer containing the same percentage of DMSO (vehicle control for 100% activity) or a known potent inhibitor (positive control).

    • Add 25 µL of the enzyme working solution to all wells except the blank. To the blank wells, add 25 µL of assay buffer.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[11]

    • Reaction Initiation: Initiate the reaction by adding 100 µL of the Substrate/DTNB mix to all wells.

    • Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

C. Data Analysis

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAU/min).

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.[11]

G prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) dilute Serial Dilution of Inhibitor prep->dilute plate Plate Setup (Buffer, Inhibitor/Vehicle) dilute->plate enzyme_add Add Enzyme Solution plate->enzyme_add incubate Pre-incubate Plate (15 min @ 37°C) enzyme_add->incubate start_rxn Initiate Reaction (Add Substrate/DTNB Mix) incubate->start_rxn read Kinetic Read (Absorbance at 412 nm) start_rxn->read analyze Data Analysis (Calculate Rates, % Inhibition) read->analyze ic50 IC50 Determination (Non-linear Regression) analyze->ic50

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Protocol 2: Enzyme Kinetic Analysis for Mechanism of Action

This protocol determines how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax), thereby elucidating its mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed).[12][13]

A. Methodology

  • Set up a matrix of experiments in a 96-well plate. The matrix should vary both the substrate (ATCI) concentration and the inhibitor concentration.

  • Substrate Concentrations: Prepare a range of ATCI concentrations that bracket the known Km of the enzyme (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Km).

  • Inhibitor Concentrations: Use a fixed set of inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Perform the kinetic assay as described in Protocol 1 for each condition.

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

B. Data Analysis

  • For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and Vmax (Vmax_app).

  • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

  • Analyze the changes in Km_app and Vmax_app across different inhibitor concentrations to determine the mode of inhibition:

    • Competitive: Km_app increases, Vmax remains unchanged. Lines on the Lineweaver-Burk plot intersect at the y-axis.

    • Non-competitive: Km_app remains unchanged, Vmax_app decreases. Lines intersect at the x-axis.

    • Uncompetitive: Both Km_app and Vmax_app decrease proportionally. Lines are parallel.

Protocol 3: Cell-Based Assay for Evaluating Cellular Potency and Toxicity

An in vitro biochemical assay does not account for cell permeability, target engagement in a cellular environment, or off-target toxicity.[14][15] This protocol provides a general framework for assessing the inhibitor's effect on cultured cells.

A. Materials

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells for AChE).

  • Complete cell culture medium.

  • 96-well opaque, white-walled microplates (for viability assays).

  • Test Inhibitor.

  • Cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels).

  • Luminometer.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required (e.g., 10 minutes) to lyse cells and stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

C. Data Analysis

  • Calculate the percent viability relative to the vehicle-treated control cells.

  • Plot percent viability against the log of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration). This value provides insight into the compound's therapeutic window when compared to its biochemical IC₅₀.

G seed Seed Cells in 96-well Plate adhere Incubate Overnight (Allow Adherence) seed->adhere treat Treat Cells with Inhibitor (Serial Dilutions) adhere->treat incubate_long Incubate for 24-72 hours treat->incubate_long equilibrate Equilibrate to Room Temp incubate_long->equilibrate add_reagent Add Cell Viability Reagent equilibrate->add_reagent read Read Luminescence add_reagent->read analyze Data Analysis (% Viability vs. Concentration) read->analyze cc50 CC50 Determination analyze->cc50

Caption: General workflow for a cell-based viability/toxicity assay.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data Summary for Inhibitor Characterization

Parameter Value Interpretation
Biochemical IC₅₀ 1.2 µM (± 0.15) Potency of the compound against the isolated enzyme.
Mechanism of Inhibition Competitive Inhibitor likely binds to the same active site as the substrate.
Inhibition Constant (Ki) 0.8 µM A measure of the binding affinity of the inhibitor.
Cellular CC₅₀ 25 µM (± 2.1) Concentration at which the compound reduces cell viability by 50%.

| Therapeutic Index (CC₅₀/IC₅₀) | ~21 | A preliminary indicator of the compound's selectivity for the target over general cytotoxicity. |

G cluster_0 Dose-Response Curve Generation conc Log [Inhibitor] resp % Inhibition origin curve origin->curve ic50_label IC50 ic50_label->curve

Caption: Conceptual plot showing the determination of IC₅₀ from a dose-response curve.

References

  • Mechanism of action of organophosphorus and carbamate insecticides. National Institutes of Health (NIH). [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [Link]

  • Enzyme Kinetic Assay. Creative Biogene. [Link]

  • IC50 Determination. edX. [Link]

  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Mechanism of Action Assays for Enzymes. National Institutes of Health (NIH). [Link]

  • MDH Enzyme Kinetics Experiment Instructions. University of San Diego. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health (NIH). [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • This compound. PubChem. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed. [Link]

Sources

Application Notes & Protocols: The Role of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate in the Synthesis of a Potent Anti-Cancer Agent and its Application in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a crucial intermediate in the multi-step synthesis of Enzalutamide, a potent second-generation androgen receptor (AR) inhibitor. While not used directly in cancer therapy, its role in the chemical synthesis of Enzalutamide is pivotal for the availability of this life-extending treatment for castration-resistant prostate cancer (CRPC). This document will briefly touch upon the synthetic context of this compound and then provide an in-depth guide to the application of the final active pharmaceutical ingredient, Enzalutamide, in cancer research. These protocols and notes are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Enzalutamide has revolutionized the treatment of advanced prostate cancer by targeting the androgen receptor signaling pathway, a key driver of prostate cancer growth.[1] Its superior efficacy over first-generation antiandrogens stems from its multi-faceted mechanism of action.[2]

Part 1: Mechanism of Action of Enzalutamide

Enzalutamide exerts its anti-cancer effects by comprehensively inhibiting the androgen receptor (AR) signaling pathway at three critical junctures.[2][3][4] This multi-pronged attack ensures a more complete shutdown of the signaling cascade that drives the proliferation of prostate cancer cells.

The three key inhibitory actions of Enzalutamide are:

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity (five- to eight-fold) than first-generation antiandrogens like bicalutamide.[5] This effectively blocks the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor.[4][6]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically translocates from the cytoplasm to the nucleus to initiate gene transcription. Enzalutamide prevents this crucial step, effectively sequestering the activated receptor in the cytoplasm.[2][3][4]

  • Impaired DNA Binding and Co-activator Recruitment: For the few androgen receptors that may still translocate to the nucleus, Enzalutamide impairs their ability to bind to androgen response elements (AREs) on the DNA.[2][4] Furthermore, it disrupts the recruitment of co-activator proteins necessary for the initiation of transcription of AR-regulated genes.[6]

This comprehensive inhibition of the AR signaling pathway leads to a downstream reduction in the expression of genes essential for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).[3]

Signaling Pathway Diagram

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Activated AR Complex AR->AR_complex Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding (High Affinity) Enzalutamide_effect2 Inhibits Nuclear Translocation Enzalutamide->Enzalutamide_effect2 Enzalutamide_effect3 Impairs DNA Binding & Co-activator Recruitment Enzalutamide->Enzalutamide_effect3 AR_nucleus Nuclear AR AR_complex->AR_nucleus DNA DNA (AREs) AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Enzalutamide's multi-target inhibition of the Androgen Receptor signaling pathway.

Part 2: In Vitro Applications and Protocols

In vitro assays are fundamental for characterizing the anti-cancer effects of Enzalutamide on a cellular level. The following protocols provide a framework for assessing its impact on cell viability, proliferation, and apoptosis in prostate cancer cell lines.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow start Start: Select Prostate Cancer Cell Lines (e.g., LNCaP, C4-2B, 22Rv1) culture Cell Culture and Maintenance start->culture treatment Treat cells with Enzalutamide (Dose-response and time-course) culture->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability proliferation Cell Proliferation Assay (Live-cell imaging / BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis analysis Data Analysis: - IC50 Calculation - Apoptotic Cell Percentage - Growth Rate Inhibition viability->analysis proliferation->analysis apoptosis->analysis end End: Mechanistic Insights & Efficacy Assessment analysis->end

Caption: A typical experimental workflow for the in vitro evaluation of Enzalutamide.

Quantitative Data: In Vitro Efficacy of Enzalutamide

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Enzalutamide can vary depending on the cell line and assay conditions.

Cell LineAndrogen Receptor StatusReported IC50 (µM)Reference
LNCaPAR-positive, androgen-sensitive1 - 5.6[7]
C4-2BAR-positive, castration-resistant~1.2 (initial)[8]
PC-3AR-negative> 30 (resistant)[7]
22Rv1AR-positive (expresses AR-V7)Varies[9]

Note: These values are approximate and can vary between studies. It is crucial to determine the IC50 in your specific experimental system.

Protocol 1: Cell Viability Assay (MTT Method)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Enzalutamide stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Enzalutamide in complete medium. The final concentrations should bracket the expected IC50 value (e.g., 0.5 µM to 50 µM).[5][8] Remove the old medium from the wells and add 100 µL of the Enzalutamide-containing medium or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • Enzalutamide

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Plate cells in 6-well plates and allow them to attach overnight. Treat the cells with Enzalutamide at a relevant concentration (e.g., at or above the IC50) and a vehicle control for 24 to 48 hours.[5]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[10]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Part 3: In Vivo Applications and Considerations

Preclinical in vivo studies are essential to evaluate the efficacy of Enzalutamide in a more complex biological system.

In Vivo Experimental Model

A common in vivo model for studying Enzalutamide's efficacy is the use of xenografts in immunodeficient mice.

Model:

  • Cell Lines: LNCaP or other AR-positive prostate cancer cells are typically used.

  • Animals: Male immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Enzalutamide is typically administered orally.[11][12]

Example Dosing Regimen:

  • Enzalutamide: 10-50 mg/kg, administered daily by oral gavage.[11][13]

  • Vehicle Control: The same vehicle used to dissolve Enzalutamide.

Efficacy Endpoints:

  • Tumor volume measurements (e.g., twice weekly).

  • Body weight monitoring (to assess toxicity).

  • Serum PSA levels.

  • At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Considerations for In Vivo Studies:
  • Castration Model: To mimic the clinical setting of castration-resistant prostate cancer, mice are often surgically castrated before tumor cell implantation.

  • Pharmacokinetics: The half-life of Enzalutamide is long (3-10 days), which should be considered in the study design.[4]

  • Resistance Mechanisms: In vivo models are also valuable for studying the development of resistance to Enzalutamide.

Part 4: Broader Applications in Cancer Research

While Enzalutamide is primarily approved for prostate cancer, its mechanism of action suggests potential utility in other cancers where the androgen receptor plays a role. Research is ongoing in areas such as:

  • Breast Cancer: A subset of breast cancers, particularly triple-negative breast cancer, can express the androgen receptor. Clinical trials are investigating the efficacy of Enzalutamide in this context.[14]

  • Endometrial Cancer: The androgen receptor is expressed in the endometrium, and preclinical studies have explored the potential of Enzalutamide in endometrial carcinoma models.[12]

The protocols and methodologies described in this document can be adapted for investigating the effects of Enzalutamide in these and other cancer types.

References

  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC. (n.d.). In NIH. [Link]

  • Mechanism of action of enzalutamide in the androgen receptor signaling pathway. (n.d.). In ResearchGate. [Link]

  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. (2015, May 1). In PubMed. [Link]

  • Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC. (n.d.). In NIH. [Link]

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). In Urology-Textbook.com. [Link]

  • What is the mechanism of Enzalutamide? (2024, July 17). In Quora. [Link]

  • Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond in the new era of AR-targeting agents. (2015, April 1). In Endocrine-Related Cancer. [Link]

  • (PDF) Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease. (n.d.). In ResearchGate. [Link]

  • A novel model of prostate cancer suggests enzalutamide functions through the immune system to diminish metastatic growth. (n.d.). In Taconic Biosciences. [Link]

  • IC50 values for the anti-androgen enzalutamide, endosomal recycling... (n.d.). In ResearchGate. [Link]

  • Enzalutamide acts on the AR signaling pathway. Enzalutamide binds to... (n.d.). In ResearchGate. [Link]

  • Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer. (2016, February 15). In PubMed. [Link]

  • Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC. (n.d.). In NIH. [Link]

  • Effect of enzalutamide on cell proliferation (in vitro) and tumor... (n.d.). In ResearchGate. [Link]

  • 2.4. Apoptosis Assay. (n.d.). In Bio-protocol. [Link]

  • Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes. (2021, May 25). In NIH. [Link]

  • Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease. (2020, December 10). In PubMed. [Link]

  • Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC. (2024, June 10). In NIH. [Link]

  • Clinical Trials Using Enzalutamide - NCI. (n.d.). In National Cancer Institute. [Link]

  • Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma. (2020, February 1). In NIH. [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. (2021, April 20). In MDPI. [Link]

  • Cell proliferation assay in response to enzalutamide treatment combined... (n.d.). In ResearchGate. [Link]

  • Enzalutamide treatment of ex vivo cultured prostate cancer biopsies... (n.d.). In ResearchGate. [Link]

  • Targeting adenocarcinoma and enzalutamide‑resistant prostate cancer using the novel anti‑androgen inhibitor ADA‑308. (2024, August 7). In Spandidos Publications. [Link]

  • Induction of apoptosis in Enzalutamide-resistant prostate cancer cells... (n.d.). In ResearchGate. [Link]

  • -Inhibition of cell growth by enzalutamide as assessed by real-time... (n.d.). In ResearchGate. [Link]

  • An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. (2022, November 11). In MDPI. [Link]

  • Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer. (2025, May 22). In Duke Health. [Link]

  • (PDF) The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells. (2019, July 12). In ResearchGate. [Link]

  • STRIVE Trial Suggests Enzalutamide May Have Benefits Over Bicalutamide. (n.d.). In OncLive. [Link]

  • Clinical Trial Results. (n.d.). In XTANDI® (enzalutamide). [Link]

  • Ruxolitinib and Enzalutamide for the Treatment of Metastatic Castration-Resistant Prostate Cancer. (n.d.). In PAN Foundation Trial Finder. [Link]

  • Proteome profiling of enzalutamide‐resistant cell lines and serum analysis identified ALCAM as marker of resistance in castration‐resistant prostate cancer. (2020, May 19). In NIH. [Link]

  • Wntless promotes cellular viability and resistance to enzalutamide in castration-resistant prostate cancer cells. (2019, August 30). In e-Century Publishing Corporation. [Link]

Sources

Application Note: High-Throughput Screening of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate as a Novel Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a critical therapeutic target in the management of prostate cancer.[1] The development of resistance to existing therapies necessitates the discovery of novel AR antagonists. Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a small molecule with significant structural homology to second-generation AR inhibitors like enzalutamide, making it a compelling candidate for investigation.[2][3] This document provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns. We present a robust, two-tiered screening strategy, beginning with a biochemical fluorescence polarization (FP) binding assay for primary screening, followed by a cell-based reporter gene assay for functional validation. These detailed protocols are designed to empower researchers to efficiently identify and characterize novel modulators of the AR signaling pathway.

Introduction: The Rationale for Targeting the Androgen Receptor

The Androgen Receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][4] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and initiates the transcription of genes that drive tumor growth and survival.[5][6] Therapeutic strategies that block this pathway, primarily through competitive inhibition of the AR's ligand-binding domain (LBD), are the cornerstone of treatment for advanced prostate cancer.[4]

However, the emergence of resistance, often through AR mutations or overexpression, limits the long-term efficacy of current drugs.[7] This creates a continuous demand for new chemical scaffolds that can effectively inhibit AR signaling. This compound presents a promising starting point for such discovery efforts due to its structural features, which are known to be important for AR antagonism.

Compound Profile: this compound

For effective use in any screening assay, a thorough understanding of the compound's physical and chemical properties is essential.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 1381944-75-7PubChem[8]
Molecular Formula C₂₁H₁₅FN₂O₂PubChem[8]
Molecular Weight 346.4 g/mol PubChem[8]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in DMSO, MethanolN/A

Proposed Mechanism of Action

The structural architecture of this compound strongly suggests its function as a competitive antagonist of the Androgen Receptor. This hypothesis is based on its similarity to enzalutamide, a potent second-generation AR inhibitor used clinically.[2][9] Both molecules share a core biphenyl structure with cyano and fluoro substitutions, which are critical for high-affinity binding to the AR ligand-binding pocket. The proposed mechanism involves the compound binding to the AR LBD, preventing the conformational changes necessary for receptor activation, subsequent nuclear translocation, and DNA binding, thereby inhibiting the transcription of androgen-dependent genes.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Bound & Inactive AR_active Active AR Dimer AR->AR_active Translocation & Dimerization Compound Test Compound (Antagonist) Compound->AR Competitively Binds Compound->AR_active Inhibits Translocation ARE ARE (DNA) AR_active->ARE Binds Gene Gene Transcription AR_active->Gene Inhibits Transcription ARE->Gene Initiates

Figure 1: Proposed mechanism of AR antagonism. The test compound competes with natural androgens for binding to the AR, inhibiting its activation and downstream signaling.

High-Throughput Screening (HTS) Strategy

A tiered approach is recommended to efficiently screen large compound libraries and minimize false positives. This strategy combines a high-throughput biochemical assay for initial hit identification with a lower-throughput, more physiologically relevant cell-based assay for confirmation and characterization.

start Compound Library (incl. Test Compound) primary Primary Screen: Fluorescence Polarization (FP) Binding Assay start->primary decision1 Displacement of Fluorescent Ligand? primary->decision1 secondary Secondary Screen: Cell-Based AR Reporter Gene Assay decision1->secondary Yes inactive1 Inactive decision1->inactive1 No decision2 Inhibition of AR Activity? secondary->decision2 hit Confirmed Hit decision2->hit Yes inactive2 Inactive decision2->inactive2 No

Figure 2: A two-tiered HTS workflow for identifying and validating AR antagonists.

Experimental Protocols

Protocol 1: Compound Handling and Solubilization

Causality: Proper solubilization and storage are critical for ensuring compound integrity and obtaining reproducible results. DMSO is the standard solvent for HTS due to its high solubilizing power and compatibility with most assay formats at low final concentrations.

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage:

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Preparation of Assay Plates:

    • For screening, create intermediate "source" plates by diluting the stock solution in DMSO.

    • Use acoustic dispensing technology (e.g., Echo®) or pin tools to transfer nanoliter volumes of the compound from the source plate to the final 384-well or 1536-well assay plates. This minimizes the final DMSO concentration in the assay well (typically ≤ 0.5%).

Protocol 2: Primary HTS - Fluorescence Polarization (FP) Binding Assay

Causality: This biochemical assay directly measures the compound's ability to displace a fluorescently labeled androgen from the AR LBD.[10] FP is an ideal HTS method because it is a homogenous, solution-based technique that measures the change in rotational speed of a fluorescent probe upon binding to a larger protein, resulting in a highly robust and automatable assay.[11][12]

Materials:

  • Recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD).

  • Fluorescent AR Ligand (e.g., Fluormone™ AL Green).

  • FP Assay Buffer: PBS, 0.01% BSA, 5 mM DTT.

  • 384-well, low-volume, black assay plates.

  • Test compound, positive control (e.g., enzalutamide), and negative control (DMSO).

Procedure:

  • Assay Preparation: Prepare assay reagents at 2x final concentration in FP Assay Buffer.

  • Compound Dispensing: Add 50 nL of compound solution (in DMSO) to the wells of the 384-well plate.

  • Reagent Addition:

    • Add 5 µL of 2x AR-LBD solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound-receptor interaction.

    • Add 5 µL of 2x Fluorescent AR Ligand solution to each well to initiate the competition reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light. The incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission. The reader will calculate the millipolarization (mP) values.

Data Analysis and Quality Control:

  • Z'-factor: Calculate the Z'-factor to validate assay robustness. A Z' > 0.5 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • High Control: AR-LBD + Fluorescent Ligand (high mP).

    • Low Control: AR-LBD + Fluorescent Ligand + excess unlabeled agonist (low mP).

  • Hit Identification: Calculate the percent inhibition for each test compound relative to the controls. Hits are typically defined as compounds that cause an inhibition greater than 3 standard deviations from the mean of the negative controls.

Protocol 3: Secondary Validation - Cell-Based AR Reporter Gene Assay

Causality: This functional assay validates the hits from the primary screen in a more complex biological context.[5] It confirms that the compound is cell-permeable and can inhibit AR-mediated gene transcription. Luciferase reporter assays are highly sensitive and provide a quantitative measure of AR activity.[13][14]

Materials:

  • AR-responsive reporter cell line (e.g., MDA-kb2, which endogenously expresses AR, or a HEK293T line stably transfected with human AR and an ARE-luciferase reporter construct).[5]

  • Cell Culture Medium: As recommended for the specific cell line, supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Agonist: Dihydrotestosterone (DHT).

  • 384-well, white, clear-bottom cell culture plates.

  • Luciferase detection reagent (e.g., Bright-Glo™).

Procedure:

  • Cell Plating: Seed the reporter cells into 384-well plates at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment (Antagonist Mode):

    • Add test compounds to the wells at various concentrations to generate a dose-response curve.

    • Incubate for 1-2 hours.

  • Agonist Stimulation:

    • Add DHT at its EC₈₀ concentration to all wells except the negative controls. This concentration is chosen to allow for measurable inhibition by an antagonist.

  • Incubation: Incubate the plates for 18-24 hours in a humidified incubator at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase detection reagent according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

Data Analysis and Interpretation:

  • Dose-Response Curves: Normalize the data to the positive (DHT alone) and negative (vehicle alone) controls.

  • IC₅₀ Calculation: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This value represents the concentration at which the compound inhibits 50% of the DHT-induced AR activity.

  • Cytotoxicity Counter-Screen: It is crucial to perform a parallel assay (e.g., CellTiter-Glo®) to ensure that the observed inhibition is not due to compound-induced cell death.

References

  • A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. PubMed. [Link]

  • Cell-based assays for screening androgen receptor ligands. National Institutes of Health (NIH). [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. PubMed. [Link]

  • Cell-based assays for screening androgen receptor ligands. PubMed, National Institutes of Health (NIH). [Link]

  • Human AR Reporter Assay Kit. Indigo Biosciences. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Reactors. ResearchGate. [Link]

  • Assays for androgen receptor activity using cell based ARE reporter systems. American Association for Cancer Research. [Link]

  • Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. AMiner. [Link]

  • Optimizing androgen receptor prioritization using high-throughput assay-based activity models. National Institutes of Health (NIH). [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]

  • Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (NIH). [Link]

  • Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. [Link]

  • This compound - Cas No: 1381944-75-7. IndiaMART. [Link]

  • Benzyl carbamate. Grokipedia. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

  • Enzalutamide for the treatment of nonmetastatic castration-resistant prostate cancer. PubMed. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

  • benzyl N-[cyano(4-fluorophenyl)methyl]carbamate. PubChem, National Institutes of Health (NIH). [Link]

  • The mechanism of histone modifications in regulating enzalutamide sensitivity in advanced prostate cancer. National Institutes of Health (NIH). [Link]

  • Structural and molecular insights into the mechanism of resistance to enzalutamide by the clinical mutants in androgen receptor (AR) in castration-resistant prostate cancer (CRPC) patients. PubMed. [Link]

  • Carbamate Toxicity. National Institutes of Health (NIH). [Link]

  • ENZAMET & ARCHES Trials Provides Evidence of Enzalutamide as Life Prolonging Therapy in mHSPC. YouTube. [Link]

  • Molecular determinants for enzalutamide-induced transcription in prostate cancer. PubMed. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. National Institutes of Health (NIH). [Link]

  • BENZYL (3-FLUORO-4-MORPHOLINOPHENYL)CARBAMATE. gsrs.ncats.nih.gov. [Link]

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. National Institutes of Health (NIH). [Link]gov/pmc/articles/PMC11043320/)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Lead Scientists and Development Professionals

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses the most common challenges encountered during the synthesis, which involves the reaction of 4'-amino-2'-fluorobiphenyl-4-carbonitrile with benzyl chloroformate.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yield is often traceable to a few key areas: reagent quality, reaction conditions, or side reactions. Let's break down the diagnostic process.

dot

Troubleshooting_Low_Yield start Low Yield Observed check_sm Verify Starting Material (SM) Purity via NMR/LC-MS start->check_sm check_reagent Assess Benzyl Chloroformate (Cbz-Cl) Quality start->check_reagent check_conditions Review Reaction Conditions (Solvent, Base, Temp) start->check_conditions sm_impure Problem: SM Impure Solution: Repurify Amine check_sm->sm_impure reagent_degraded Problem: Cbz-Cl Degraded Solution: Use Fresh/Titraged Reagent check_reagent->reagent_degraded conditions_suboptimal Problem: Suboptimal Conditions Solution: Optimize Base, Solvent, Temp. check_conditions->conditions_suboptimal

Caption: Troubleshooting flowchart for low yield diagnosis.

Pillar 1: Reagent Integrity

  • 4'-amino-2'-fluorobiphenyl-4-carbonitrile (Amine SM): The nucleophilicity of this aniline derivative is reduced by the electron-withdrawing effects of the cyano and fluoro groups, as well as the delocalization across the biphenyl system.[1][2] Impurities can further inhibit the reaction.

    • Action: Confirm the purity of your amine starting material via ¹H NMR and LC-MS. If necessary, purify by recrystallization or column chromatography.

  • Benzyl Chloroformate (Cbz-Cl): This is the most critical reagent to scrutinize. Cbz-Cl is highly moisture-sensitive and rapidly hydrolyzes to inactive benzyl alcohol and HCl upon contact with water.[3]

    • Action: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., argon or nitrogen). If the reagent is old, consider titrating it to determine its active concentration. Never leave the bottle open to the air.

Pillar 2: Competing Side Reactions

The primary competitor to your desired reaction is the hydrolysis of benzyl chloroformate.

  • Mechanism of Cbz-Cl Hydrolysis: C₆H₅CH₂OCOCl + H₂O → C₆H₅CH₂OH + HCl + CO₂

  • Impact: This side reaction consumes your electrophile, effectively reducing the stoichiometry and leading to an incomplete reaction and unreacted amine starting material.

  • Solution: Ensure your solvent is anhydrous and that the reaction is run under a dry, inert atmosphere.

Pillar 3: Reaction Condition Optimization

A summary of potential issues and solutions is presented below.

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient Base: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of base will halt the reaction.Use at least 1.2-1.5 equivalents of a suitable base. For heterogeneous bases like NaHCO₃ or K₂CO₃, ensure vigorous stirring to maximize surface area.
(TLC/LC-MS shows both SMs)Low Temperature: The reduced nucleophilicity of the aromatic amine may require more thermal energy to overcome the activation barrier.If running at 0°C, allow the reaction to slowly warm to room temperature. Gentle heating (40-50°C) can be explored, but monitor for Cbz-Cl degradation.
Ineffective Base/Solvent Combo: A solid base in a non-polar solvent may have poor reactivity.For heterogeneous reactions, consider a biphasic system like acetone/water or THF/water, which can improve the solubility and effectiveness of an inorganic base.[2] Alternatively, switch to a soluble organic base like pyridine or triethylamine in an aprotic solvent like THF or DCM.[4]
Product Degradation Excessively High Temperature or Prolonged Reaction Time: While unlikely for this stable carbamate, prolonged exposure to heat can cause decomposition.Monitor the reaction by TLC or LC-MS every 1-2 hours. Once the starting amine is consumed, proceed with the workup.
Q2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are these impurities?

The most common impurity is benzyl alcohol , resulting from Cbz-Cl hydrolysis. Another possibility, though less common, is the formation of a urea by-product.

  • Benzyl Alcohol: Easily identified and typically removed during aqueous workup or column chromatography due to its higher polarity compared to the product.

  • N,N'-bis[4-(4-cyano-3-fluorophenyl)phenyl]urea: This can form if there are traces of phosgene in your benzyl chloroformate, which can react with two molecules of the amine. This impurity is often difficult to separate from the desired product.

    • Prevention: Use high-purity benzyl chloroformate. Phosgene is a starting material for Cbz-Cl synthesis, and trace amounts can remain.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this carbamate formation?

This reaction is a classic nucleophilic acyl substitution .

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate Formation: This forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The added base removes the proton from the nitrogen atom, neutralizing the generated HCl and yielding the final carbamate product.

dot

Caption: Mechanism of Cbz protection of an amine.

Q2: How do I select the optimal base and solvent?

The choice of base and solvent are interconnected and crucial for success.

  • Solvents: Anhydrous aprotic solvents are preferred to prevent Cbz-Cl hydrolysis.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF): Excellent choices for reactions with soluble organic bases like triethylamine or pyridine. They are good at dissolving the starting materials and product.

    • Acetone: A more polar aprotic solvent that can be used in biphasic systems with water. A published procedure for a similar molecule successfully uses an acetone/water mixture.[2]

  • Bases: The base must be strong enough to neutralize HCl but not so strong that it promotes unwanted side reactions.

    • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): Mild, inexpensive, and easy to remove during aqueous workup. Ideal for biphasic systems where they reside in the aqueous layer.[2][4]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Soluble organic bases that work well in anhydrous DCM or THF. They are generally more efficient than inorganic bases but must be completely removed during purification.

    • Pyridine: Can act as both a base and a nucleophilic catalyst, accelerating the reaction. However, it can be difficult to remove.

Q3: What are the essential safety protocols for handling benzyl chloroformate?

Benzyl chloroformate is a hazardous reagent that demands strict safety measures.[6]

  • Corrosive and Lachrymatory: It can cause severe burns to the skin, eyes, and respiratory tract.[3]

  • Handling: Always handle benzyl chloroformate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

  • Quenching: Any excess or unreacted benzyl chloroformate can be quenched by slowly adding it to a stirred solution of sodium hydroxide.

Experimental Protocol: A Validated Starting Point

This protocol is adapted from a reliable synthesis of a structurally analogous compound and serves as an excellent, self-validating starting point for your experiments.[2]

dot

Workflow start Setup Reaction Vessel (Inert Atmosphere) dissolve_amine Dissolve Amine SM in Acetone/Water start->dissolve_amine cool Cool to 0°C (Ice Bath) dissolve_amine->cool add_base Add Base (e.g., NaHCO₃) cool->add_base add_cbzcl Add Cbz-Cl Dropwise via Syringe add_base->add_cbzcl react Stir Overnight, Warming to RT add_cbzcl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench & Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry_purify Dry, Concentrate & Purify (Column/Recrystallization) extract->dry_purify end Characterize Final Product dry_purify->end

Caption: General experimental workflow for the carbamate synthesis.

Procedure:

  • Preparation: To a solution of 4'-amino-2'-fluorobiphenyl-4-carbonitrile (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v) in a round-bottom flask, cool the solution to 0°C using an ice bath.

  • Base Addition: Add sodium bicarbonate (1.2-1.5 eq) to the cooled solution with stirring.

  • Reagent Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise via syringe over 5-10 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Monitoring: Check for the consumption of the starting amine using TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into ice water. If a solid precipitates, it can be collected by filtration and washed thoroughly with water.

  • Extraction: If no solid forms, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

References

  • Grokipedia.
  • Google Patents.CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • ScienceOpen.Benzyl N-(3-chloro-4-fluorophenyl)
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Google Patents.
  • PubMed Central (PMC).Benzyl N-(3-chloro-4-fluorophenyl)
  • MDPI.4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
  • BLDpharm.Benzyl N-[4-(4-cyano-3-fluorophenyl)
  • PubChem, NIH.Benzyl N-[4-(4-cyano-3-fluorophenyl)
  • IndiaMART.Benzyl N-[4-(4-Cyano-3-Fluorophenyl)
  • Google Patents.CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ACS Omega.
  • MilliporeSigma.
  • PubMed.Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture.
  • Wikipedia.
  • ResearchGate.
  • ResearchGate.A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • PubMed Central (PMC).
  • Common Organic Chemistry.

Sources

Technical Support Center: Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific molecule. The unique structural features of this compound—a carbamate linkage, a biphenyl system, a nitrile group, and a fluorine substituent—present a distinct set of purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity and yield in your experiments.

I. Introduction to Purification Challenges

This compound is a molecule with multiple functional groups that influence its physicochemical properties and, consequently, its purification. The carbamate group offers hydrogen bonding capabilities, while the aromatic rings introduce hydrophobicity and potential for π-π stacking interactions.[1][2] The fluorine and cyano substituents further modulate the electronic properties and polarity of the molecule.[3][4]

These characteristics can lead to several common purification issues:

  • Co-elution of Impurities: Structurally similar impurities, such as starting materials or by-products, can be difficult to separate using standard chromatographic techniques.

  • Low Solubility: The planar and rigid aromatic structure can result in poor solubility in common recrystallization solvents.

  • Compound Instability: Carbamates can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to degradation during purification.[1][5][6]

This guide will address these challenges with practical, evidence-based solutions.

II. Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of this compound, followed by their potential causes and recommended solutions.

Problem 1: Low Purity After Column Chromatography

Question: I've purified my crude product by silica gel chromatography, but the resulting purity is below 95%. What could be the issue?

Answer:

Low purity after silica gel chromatography can stem from several factors, primarily related to solvent system selection and the intrinsic properties of your compound and its impurities.

Potential Causes & Solutions:

  • Inadequate Solvent System Selection: The polarity of your mobile phase may not be optimal for resolving your target compound from closely related impurities.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) screen with a range of solvent systems. A good solvent system will give your product an Rf value between 0.2 and 0.4.

      • Employ Gradient Elution: A step or linear gradient from a non-polar to a more polar solvent system can significantly improve separation. For this molecule, a gradient of ethyl acetate in hexanes is a common starting point.

      • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica, such as a cyano or diol phase, which can offer different selectivity. Fluorinated stationary phases can also exhibit unique selectivity for halogenated aromatic compounds.[7][8]

  • Co-eluting Impurities: The impurities may have very similar polarities to your product.

    • Troubleshooting Steps:

      • Analyze Impurity Structure: If possible, identify the structure of the major impurities by techniques like LC-MS or NMR. Understanding their structure will help in designing a more effective purification strategy. For instance, if an impurity lacks the carbamate's hydrogen-bonding capability, a solvent system that accentuates this difference may be effective.

      • Two-Dimensional Chromatography: In complex cases, a two-dimensional chromatographic approach can be employed. This involves using two different stationary phases or two orthogonal solvent systems.[9]

  • Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like carbamates.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This is done by preparing a slurry of silica in a non-polar solvent containing a small percentage (0.1-1%) of triethylamine and then packing the column.

      • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.

Problem 2: Difficulty with Recrystallization

Question: I'm struggling to find a suitable solvent system for recrystallizing this compound. It either doesn't dissolve or crashes out as an oil.

Answer:

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for a molecule with mixed polarity features can be challenging.

Potential Causes & Solutions:

  • Poor Solubility in Single Solvents: The compound may have low solubility in many common solvents at room temperature.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your compound in a wide range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, methanol, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold.

      • Utilize a Solvent Pair: A two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common pairs include ethyl acetate/hexanes, acetone/water, or ethanol/water.[10]

  • Oiling Out: The compound may be melting before it dissolves or precipitating as a liquid phase.

    • Troubleshooting Steps:

      • Lower the Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.

      • Increase Solvent Volume: Using a larger volume of the "good" solvent can sometimes prevent oiling out.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oil formation.

      • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.

      • Seeding: If you have a few pure crystals, adding them to the cooled solution can induce crystallization.

Problem 3: Product Degradation During Purification

Question: I'm observing the formation of new impurities during my purification process, suggesting my compound is degrading. How can I prevent this?

Answer:

The carbamate functional group can be susceptible to hydrolysis, particularly under harsh pH or temperature conditions.[1][2][6]

Potential Causes & Solutions:

  • Hydrolysis of the Carbamate: The carbamate bond can be cleaved by acid or base, especially in the presence of water and heat.

    • Troubleshooting Steps:

      • Maintain Neutral pH: Ensure that all solvents and reagents used during workup and purification are neutral. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.

      • Avoid High Temperatures: Concentrate your product solutions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40°C). Avoid prolonged heating.

      • Use Anhydrous Solvents: For chromatography, using anhydrous solvents can minimize the risk of hydrolysis on the column.

  • Oxidation or Other Side Reactions: The biphenyl system or other parts of the molecule may be susceptible to oxidation or other reactions depending on the impurities present and the purification conditions.

    • Troubleshooting Steps:

      • Work Under an Inert Atmosphere: If you suspect oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon.

      • Degas Solvents: Removing dissolved oxygen from your solvents by sparging with nitrogen or argon can also help prevent oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Due to the fluorinated nature of the compound, a fluorinated stationary phase might offer enhanced selectivity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[12][13]

Q3: How should I store the purified this compound?

A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer).

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data is not available, compounds with cyano groups should be handled with care to avoid ingestion, inhalation, or skin contact.[14]

IV. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Solvents Purity_Check1 Purity Check (HPLC, NMR) Column->Purity_Check1 Recrystallization Recrystallization Purity_Check2 Purity Check (HPLC, NMR) Recrystallization->Purity_Check2 Pure Pure Product (>98%) Purity_Check1->Recrystallization Yes (>95%) Low_Purity1 < 95% Purity Purity_Check1->Low_Purity1 No Purity_Check2->Pure Yes Low_Purity2 95-98% Purity Purity_Check2->Low_Purity2 No Low_Purity1->Column Re-purify with different conditions Low_Purity2->Recrystallization Re-crystallize

Caption: General purification workflow for this compound.

V. References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • This compound - Cas No: 1381944-75-7. Available at: [Link]

  • WO2000050389A1 - Efficient carbamate synthesis - Google Patents. Available at:

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. Available at: [Link]

  • This compound - PubChem - NIH. Available at: [Link]

  • Benzyl carbamate - Grokipedia. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate | Chemsrc. Available at: [Link]

  • EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents. Available at:

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC - PubMed Central. Available at: [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

  • This compound - BIOFOUNT. Available at: [Link]

  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed. Available at: [Link]

  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society. Available at: [Link]

  • Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - RSC Publishing. Available at: [Link]

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate - ScienceOpen. Available at: [Link]

Sources

Overcoming solubility issues of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during experimentation with this compound.

Understanding the Molecule: Physicochemical Properties

This compound is a molecule characterized by a biphenyl core, a carbamate linker, and fluorinated and cyano-substituted phenyl rings. These structural features contribute to its significant hydrophobicity and potential for poor aqueous solubility, a common challenge in drug discovery and development.[1]

PropertyValueSource
Molecular Formula C21H15FN2O2[1][2]
Molecular Weight 346.36 g/mol [1][2][3]
XLogP3 4.4[1]
Appearance White to off-white solid (predicted)
Melting Point Not available (predicted to be high)

The high calculated XLogP3 value of 4.4 strongly suggests that this compound is lipophilic and will exhibit low solubility in aqueous media.[1] The rigid, aromatic structure of the biphenyl core and the presence of the carbamate group can lead to strong crystal lattice energy, further impeding dissolution.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's hydrophobic nature. The recommended initial approach is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.

Q2: What is the best organic solvent to use for my initial stock solution?

A2: DMSO is the primary recommendation. If your experimental system is sensitive to DMSO, other polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents such as ethanol can be tested. Always start with a small amount of the compound to test solubility before preparing a large stock.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous medium. How can I prevent this?

A3: This is a common issue known as "crashing out." To mitigate this, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible (typically <1%, and ideally <0.1%, depending on your assay's tolerance). You can achieve this by preparing a more concentrated stock solution in the organic solvent, allowing you to add a smaller volume to your aqueous phase. Additionally, adding the organic stock solution to the aqueous medium slowly while vortexing or stirring can aid in dispersion and prevent immediate precipitation.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective in aiding dissolution, particularly for supersaturated solutions. However, it is crucial to first assess the thermal stability of this compound. Prolonged or excessive heating can lead to degradation. Use these methods judiciously and in short bursts.

In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming solubility issues with this compound, from initial solvent screening to advanced formulation strategies.

Part 1: Initial Solubility Assessment and Stock Solution Preparation

The first step is to determine a suitable solvent system for creating a stock solution. The following table provides predicted solubility information based on the compound's structure and the general properties of similar molecules.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventTypePredicted SolubilityRationale & Comments
Water/Aqueous BuffersPolar ProticVery Poor / InsolubleHigh XLogP3 of 4.4 indicates strong hydrophobicity. Biphenyl structures are notoriously insoluble in water.[1][4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of organic compounds. Recommended as the first choice for stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a powerful solvent for non-polar compounds.
EthanolPolar ProticModerate to LowMay require heating or co-solvents for higher concentrations.
MethanolPolar ProticModerate to LowSimilar to ethanol, but may be slightly better due to its higher polarity.
AcetonePolar AproticModerateUseful for dissolving many organic compounds.
Dichloromethane (DCM)Non-polarHighExcellent solubility is expected due to the non-polar nature of the biphenyl core. Not suitable for most biological assays.
TolueneNon-polarHighSimilar to DCM, good for non-polar compounds but limited biological application.
  • Initial Test: In a small glass vial, add approximately 1-2 mg of this compound.

  • Solvent Addition: Add your chosen organic solvent (starting with DMSO) dropwise while vortexing.

  • Observation: Continue adding solvent until the compound is fully dissolved. Note the approximate concentration.

  • Stock Preparation: Based on the initial test, prepare a concentrated stock solution (e.g., 10-50 mM) in the selected solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part 2: Strategies for Improving Aqueous Solubility

If you continue to face precipitation or require a higher aqueous concentration, the following strategies can be employed.

G start Initial Problem: Compound precipitates in aqueous medium cosolvent Strategy 1: Co-solvent System Optimization start->cosolvent Is the final organic solvent concentration >1%? ph_adjust Strategy 2: pH Modification cosolvent->ph_adjust Still precipitating or need higher concentration success Solubility Achieved cosolvent->success Precipitation resolved surfactant Strategy 3: Surfactant Addition ph_adjust->surfactant pH modification not effective or not compatible ph_adjust->success Solubility improved advanced Advanced Strategies: Amorphous Solid Dispersions, Nanoparticles surfactant->advanced Surfactants interfere with assay or solubility still insufficient surfactant->success Compound solubilized advanced->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar solutes.

  • Protocol:

    • Prepare a concentrated stock of your compound in DMSO or DMF.

    • In a separate tube, prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 5-10% ethanol).

    • Slowly add the stock solution to the co-solvent-containing buffer while stirring.

    • Observe for any precipitation. The optimal ratio of co-solvent to aqueous buffer will need to be determined empirically.

For ionizable compounds, altering the pH of the medium can significantly increase solubility. While this compound does not have strongly acidic or basic functional groups, the carbamate nitrogen has a lone pair of electrons and could potentially be protonated under strongly acidic conditions, although this is unlikely to be a primary method for solubilization.

  • Applicability: More effective for compounds with distinct acidic or basic centers.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

    • Attempt to dissolve the compound (or add the organic stock solution) to each buffer.

    • Measure the solubility at each pH to determine if there is a pH-dependent effect.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.

  • Common Surfactants:

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL.

    • Anionic: Sodium dodecyl sulfate (SDS).

  • Mechanism: The hydrophobic portion of the surfactant interacts with the drug molecule, while the hydrophilic portion interacts with water, effectively dispersing the drug in the aqueous medium.[5]

  • Protocol:

    • Prepare your aqueous buffer containing a surfactant at a concentration above its CMC (e.g., 0.1% - 1% w/v).

    • Gently heat and stir the solution to ensure the surfactant is fully dissolved.

    • Add the concentrated organic stock solution of your compound to the surfactant-containing buffer while stirring.

For particularly challenging cases or when developing formulations for in vivo studies, more advanced techniques may be necessary.

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and is more soluble than the crystalline form. This is often achieved through spray-drying or hot-melt extrusion.

  • Nanoparticle Engineering: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate. This can be achieved through techniques like milling or high-pressure homogenization.

Troubleshooting Common Scenarios

IssueProbable CauseRecommended Solution
Compound is insoluble even in DMSO. Highly crystalline material with strong lattice energy.Try gentle heating (37-50°C) or sonication. If still insoluble, a different solvent like DMF or NMP may be required.
A clear solution is formed initially, but crystals appear over time. The solution is supersaturated and thermodynamically unstable.Prepare a fresh solution before each experiment. Alternatively, decrease the stock concentration to a level that remains stable.
Solubility varies between batches of the compound. Differences in crystallinity or polymorphic form.Characterize the solid-state properties of each batch (e.g., using DSC or XRD). Consider recrystallization to obtain a consistent form.
The chosen solubilization method interferes with the experimental assay. Surfactants can denature proteins; co-solvents can affect cell viability.Perform control experiments with the vehicle (solvent/surfactant system without the compound) to assess its impact on the assay. If interference is observed, a different solubilization strategy must be explored.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [Link]

  • BIOFOUNT. This compound. [Link]

  • PubChem. 2-Fluorobiphenyl. National Center for Biotechnology Information. [Link]

  • IndiaMART. This compound - Cas No: 1381944-75-7. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

  • ResearchGate. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • Wikipedia. Biphenyl. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. [Link]

  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. National Institutes of Health. [Link]

  • YouTube. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, ensuring scientific accuracy and offering field-proven insights.

I. Reaction Overview and Mechanism

The synthesis of this compound involves the N-protection of 4-(4-aminophenyl)-2-fluorobenzonitrile with benzyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[1][2][3] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[3] A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine 4-(4-aminophenyl)-2-fluorobenzonitrile (Nucleophile) Attack Nucleophilic Attack Amine->Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Deprotonation Base-mediated Deprotonation Elimination->Deprotonation Generates protonated product Byproduct HCl (neutralized by base) Elimination->Byproduct Product This compound Deprotonation->Product Yields final Troubleshooting_Workflow Start Experiment Start: Low/No Product Yield Check_Reagents Check Reagent Quality (Cbz-Cl, Base, Amine) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Base >= 1 eq.) Check_Reagents->Check_Stoichiometry Reagents OK Use_Fresh_Reagents Solution: Use fresh Cbz-Cl; Ensure dry conditions Check_Reagents->Use_Fresh_Reagents Decomposed/Wet Check_Conditions Review Reaction Conditions (Temp, Time, Mixing) Check_Stoichiometry->Check_Conditions Stoich. OK Adjust_Base Solution: Use 1.5-2.0 eq. of base Check_Stoichiometry->Adjust_Base Base < 1 eq. Check_Workup Analyze Workup & Purification (Extraction, Crystallization) Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Solution: Control temp (0°C start); Ensure vigorous stirring Check_Conditions->Optimize_Conditions Suboptimal Optimize_Purification Solution: Column chromatography; Test new recrystallization solvents Check_Workup->Optimize_Purification Impure/Oiling Out Success Successful Synthesis Check_Workup->Success Product Isolated Use_Fresh_Reagents->Success Failure Problem Persists: Consult further Use_Fresh_Reagents->Failure Adjust_Base->Success Adjust_Base->Failure Optimize_Conditions->Success Optimize_Conditions->Failure Optimize_Purification->Success Optimize_Purification->Failure

Sources

Technical Support Center: Crystallization of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a molecule with multiple functional groups—a carbamate linker, a biphenyl system, and electron-withdrawing nitrile and fluoro groups—its crystallization can be challenging. This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to ensure reproducible success in your experiments.

Part 1: Foundational Knowledge: Molecular & Physicochemical Profile

Understanding the molecular characteristics of this compound is the first step in troubleshooting its crystallization. The molecule's functionality dictates its interaction with various solvents and its self-assembly into a crystal lattice.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₂₁H₁₅FN₂O₂[1][2]
Molecular Weight 346.4 g/mol [1]
Structure Benzyl carbamate core with a 4-(4-cyano-3-fluorophenyl)phenyl substituent.[1]

Influence of Functional Groups on Crystallization:

  • Carbamate Group (-NH-C(=O)-O-): This group is polar and contains both a hydrogen bond donor (N-H) and acceptors (C=O). This functionality strongly influences solubility in polar solvents and is critical for forming the crystal lattice through hydrogen bonding.[3][4]

  • Biphenyl Core: The two phenyl rings provide a large, rigid, and aromatic surface area, promoting π-π stacking interactions which are a significant driving force for crystallization.

  • Cyano (-C≡N) and Fluoro (-F) Groups: These electron-withdrawing groups introduce polarity. The fluorine atom can participate in weaker hydrogen bonds, and the nitrile group is a hydrogen bond acceptor. The presence of a nitrile suggests that nitrile-based solvents, like acetonitrile, could be favorable for crystallization.[5] Fluorinated compounds can sometimes exhibit complex thermal behaviors and polymorphism.[6][7]

Part 2: Troubleshooting Guide (Problem-Solution Format)

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound is "oiling out" or forming an amorphous solid instead of crystals. What is happening and how do I fix it?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not right for nucleation and crystal growth. This often results from a supersaturation level that is too high or a cooling process that is too rapid.[8]

Probable Causes & Solutions:

  • Cause A: Excessive Supersaturation. The solution is too concentrated.

    • Solution 1: Re-heat the mixture until it is fully dissolved, then add more of the same solvent (10-20% volume increase) to reduce the concentration.

    • Solution 2: Begin the experiment with less starting material for the same volume of solvent.

  • Cause B: Rapid Cooling. The solution cools faster than the molecules can orient themselves into a crystal lattice.[9][10]

    • Solution 1: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring to a colder environment (e.g., refrigerator).

    • Solution 2: Use a Dewar flask or a programmable cooling bath for highly controlled, slow cooling.

  • Cause C: Inappropriate Solvent Choice. The solvent may be too "poor," causing the compound to crash out of solution, or too "good," preventing it from crystallizing at all.[8]

    • Solution: Perform a systematic solvent screen to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Refer to Protocol 1 below.

Q2: I'm not getting any crystals to form, even after extended cooling. What should I do?

Answer: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation, or there is an energy barrier to nucleation.

Probable Causes & Solutions:

  • Cause A: Insufficient Supersaturation.

    • Solution 1 (Slow Evaporation): Leave the flask partially open to the atmosphere in a fume hood to allow the solvent to evaporate slowly. This is best for less volatile solvents.[8]

    • Solution 2 (Anti-Solvent Addition): Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the clear solution until turbidity (cloudiness) persists. Then, add a few drops of the original solvent to redissolve the solid and allow it to cool slowly. The two solvents must be miscible.[9]

  • Cause B: Nucleation is Inhibited.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a previous batch of crystals, add a single, tiny seed crystal to the supersaturated solution to initiate growth.[10]

  • Cause C: Presence of Impurities. Impurities can disrupt the crystal lattice formation.[5]

    • Solution: Purify the material using another technique, such as column chromatography, before attempting crystallization.

Q3: My crystal yield is very low. How can I improve it?

Answer: A low yield typically means that a significant amount of the compound remains dissolved in the solvent (the "mother liquor") even after cooling.

Probable Causes & Solutions:

  • Cause A: High Compound Solubility at Low Temperatures.

    • Solution 1: Re-evaluate your solvent choice. The ideal solvent will have a steep solubility curve—high solubility at high temperature and very low solubility at low temperature.[11]

    • Solution 2: After collecting the first crop of crystals, concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop.

  • Cause B: Insufficient Cooling or Time.

    • Solution: Cool the flask for a longer period (12-24 hours) and at a lower temperature (e.g., in a 0°C ice bath or a -20°C freezer, if the solvent allows) to maximize precipitation.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent for crystallization.

  • Preparation: Place a small amount (approx. 10-20 mg) of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with about 0.5 mL.

  • Initial Observation: Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[11] If the compound dissolves immediately, the solvent is likely too "good."[8]

  • Heating: Gently heat the tubes that did not show complete dissolution. Add more solvent dropwise until the compound fully dissolves at or near the solvent's boiling point.

  • Cooling: Allow the heated tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: The best solvent is one that required heating to dissolve the compound and produced a good quantity of crystalline solid upon cooling.

Suggested Starting Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileBalances polarity to dissolve the carbamate and aromatic rings. Acetonitrile is often effective for nitrile-containing compounds.[5]
Polar Protic Ethanol, IsopropanolCan form hydrogen bonds, but may be too solubilizing. Often used in combination with an anti-solvent.
Aromatic TolueneThe aromatic nature can interact favorably with the biphenyl core.
Ethers tert-Butyl methyl ether (TBME)A moderately polar option.
Anti-Solvents Heptane, HexaneNonpolar solvents to be used in combination with a more polar primary solvent. A system like Ethyl Acetate/Hexane is a classic choice for carbamates.[12]

Part 4: Visualized Workflow

Troubleshooting Crystallization Failures

The following diagram provides a logical workflow for addressing common crystallization problems.

TroubleshootingWorkflow start Crystallization Attempt outcome Observe Outcome start->outcome oil Problem: Oiling Out / Amorphous Solid outcome->oil Oily / Amorphous no_xtal Problem: Clear Solution / No Crystals outcome->no_xtal No Crystals low_yield Problem: Low Yield outcome->low_yield Poor Yield success Success: Good Crystals outcome->success Success action1 Action: • Reduce Concentration • Slow Cooling Rate • Change Solvent oil->action1 action2 Action: • Evaporate Solvent • Add Anti-Solvent • Scratch / Seed no_xtal->action2 action3 Action: • Re-evaluate Solvent • Cool Longer / Colder • Concentrate Mother Liquor low_yield->action3 action1->start action2->start action3->start

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is "anti-solvent" or "solvent layering" crystallization and when should I use it? A: This technique is used when a single solvent cannot provide the desired solubility profile. The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is carefully layered on top or added dropwise. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, gradually reducing the compound's solubility. This is an excellent method for growing high-quality crystals when you only have a small amount of material.[8]

  • Q: Could polymorphism be an issue with this compound? A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is common for complex organic molecules.[10] Different polymorphs can have different physical properties (solubility, melting point, stability). The choice of solvent and the rate of cooling can influence which polymorph is formed. If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be isolating different polymorphs. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are essential for characterization.

  • Q: What analytical techniques should I use to confirm the purity and identity of my crystals? A: After crystallization, it is crucial to verify the purity and identity of your material.

    • Melting Point: A sharp melting point range indicates high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and check for solvent or other impurities.

    • High-Performance Liquid Chromatography (HPLC): To quantitatively assess purity.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

References

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]

  • Waleed, M., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Inorganic and Nano-Metal Chemistry.
  • Crystallization. (n.d.). University of Ankara. Retrieved from [Link]

  • Barua, K. (2017). Operation difficulties at LP carbamate condenser due to crystallization. UreaKnowHow. Retrieved from [Link]

  • Chawla, G., & Gupta, P. (2012). Factors which affect the crystallization of a drug substance.
  • Anokhin, D. V., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Carbamate Temperature Crystallization Calculator. Retrieved from [Link]

  • Meyer, H., et al. (2007). A.
  • Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137.
  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Anokhin, D. V., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. National Center for Biotechnology Information. Retrieved from [Link]

  • Fun, H.-K., et al. (2008). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2403.
  • SOP: Crystallization. (n.d.). Amrita Vishwa Vidyapeetham University. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The synthesis of this molecule, a key intermediate in various research and development programs, typically involves two critical transformations: a palladium-catalyzed Suzuki-Miyaura coupling to construct the biaryl core, followed by the protection of the resulting aniline with a benzyloxycarbonyl (Cbz) group. Each step presents a unique set of challenges that can impact yield, purity, and scalability.

Overall Synthetic Pathway

The most common and efficient route involves the coupling of an arylboronic acid with an aryl halide, followed by carbamate formation.

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Carbamate Formation A 4-Bromo-2-fluorobenzonitrile C 4-(4-Aminophenyl)-2-fluorobenzonitrile A->C Pd Catalyst, Base Solvent, Heat B (4-Aminophenyl)boronic acid B->C E This compound C->E Base, Solvent 0 °C to RT D Benzyl Chloroformate (Cbz-Cl) D->E

Caption: General two-step synthesis of the target compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is highly effective but sensitive to reaction parameters. The most common issues are low yield and the formation of difficult-to-remove impurities.

FAQ 1: My reaction yield is low, and I've identified aniline and 2-fluorobenzonitrile by LC-MS. What is the cause?

Answer: This impurity profile strongly suggests that protodeboronation of the (4-aminophenyl)boronic acid and hydrodehalogenation of the 4-bromo-2-fluorobenzonitrile are occurring.

  • Causality (Protodeboronation): The carbon-boron bond is susceptible to cleavage by protons, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by elevated temperatures, extended reaction times, and the presence of water, particularly under strongly basic conditions.[1] The result is the formation of aniline from your boronic acid starting material, which cannot participate in the desired coupling.

  • Causality (Hydrodehalogenation): This is a reductive process where the aryl halide is converted to an arene (4-bromo-2-fluorobenzonitrile becomes 2-fluorobenzonitrile). It can be promoted by certain palladium catalysts and conditions, especially if hydride sources are present or generated in situ.

Troubleshooting & Prevention:

  • Choice of Base: Use a milder base. While NaOH or KOH are effective, they can promote protodeboronation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often less aggressive.

  • Solvent System: Ensure your solvents are rigorously deoxygenated. Oxygen can interfere with the catalytic cycle and promote side reactions. A common practice is to sparge the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst.

  • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C). Monitor progress by TLC or LC-MS and stop the reaction upon consumption of the limiting reagent.

  • Reagent Purity: Use high-purity boronic acid. Some batches of boronic acids can contain inorganic boron species or have partially degraded, which can affect reactivity.

FAQ 2: My crude product contains a significant symmetrical biaryl impurity, 4,4'-diaminobiphenyl. How do I prevent this?

Answer: You are observing homocoupling of your boronic acid starting material.

  • Causality: This side reaction involves the coupling of two molecules of the organoboron compound.[2][3] It is often promoted by the presence of oxygen or an improperly activated palladium catalyst. The oxidative addition of the aryl halide to Pd(0) is a critical step in the main catalytic cycle; if this step is slow, the competing homocoupling pathway can become significant.

Troubleshooting & Prevention:

  • Rigorous Degassing: This is the most critical factor. Oxygen can facilitate the homocoupling pathway. Ensure both the solvent and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.

  • Catalyst Pre-activation: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to the active Pd(0) species must be efficient. The choice of phosphine ligand is crucial here.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Conversely, ensure the aryl halide is the limiting reagent if it is more valuable.

FAQ 3: I've isolated a byproduct with a mass of +17 amu compared to my desired product (4-(4-aminophenyl)-2-fluorobenzonitrile). What is it?

Answer: This mass change is characteristic of the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂).

  • Causality: The basic and aqueous conditions often used in Suzuki couplings can lead to the hydrolysis of the nitrile.[4][5] This reaction is typically slow at moderate temperatures but can become significant with prolonged heating.[6][7] The resulting amide impurity, 4-(4-aminophenyl)-2-fluorobenzamide, can be difficult to separate from the desired amine product due to similar polarity.

Troubleshooting & Prevention:

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Temperature Control: Avoid excessive temperatures (>100 °C) if possible.

  • Base Selection: Using non-hydroxide bases like K₂CO₃ or K₃PO₄ in a mixed solvent system (e.g., dioxane/water or toluene/water) can sometimes mitigate this side reaction compared to using NaOH or KOH.

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII_ArX Ar-Pd(II)-X OA->PdII_ArX TM Transmetalation PdII_ArX->TM PdII_ArAr Ar-Pd(II)-Ar' TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product NitrileHydrolysis Nitrile Hydrolysis Product->NitrileHydrolysis BoronicAcid (4-Aminophenyl) boronic acid BoronicAcid->TM Ar'-B(OH)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling BoronicAcid->Homocoupling O₂ ArylHalide 4-Bromo-2- fluorobenzonitrile ArylHalide->OA Ar-X BaseOH Base / H₂O Aniline Aniline (Byproduct) Protodeboronation->Aniline Dimer 4,4'-Diaminobiphenyl (Byproduct) Homocoupling->Dimer Amide Amide Impurity (Byproduct) NitrileHydrolysis->Amide Carbamate_Side_Reactions cluster_side Side Reactions Amine R-NH₂ (Starting Amine) Product R-NH-Cbz (Desired Product) Amine->Product Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product BnOH Benzyl Alcohol CbzCl->BnOH Base Base Product->Base - HCl Water H₂O (Moisture) Water->BnOH Hydrolysis DBC Dibenzyl Carbonate BnOH->DBC Reaction CbzCl_side Cbz-Cl CbzCl_side->DBC

Caption: Desired carbamate formation and key hydrolysis-related side reactions.

Part 3: Experimental Protocols

These protocols are provided as a robust starting point. Optimization may be required based on your specific equipment and reagent quality.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzonitrile (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add deoxygenated 1,4-dioxane and deoxygenated water (4:1 v/v) via cannula. The final concentration should be ~0.1 M with respect to the aryl halide.

  • Sparge the resulting slurry with Argon for an additional 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) to the flask under a positive pressure of Argon.

  • Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-aminophenyl)-2-fluorobenzonitrile, which can be purified by column chromatography or crystallization.

Protocol 2: Cbz Protection of the Amine
  • Dissolve 4-(4-aminophenyl)-2-fluorobenzonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (Na₂CO₃) (2.0 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References
  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. hydrolysis of nitriles.
  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Wikipedia. Suzuki reaction.
  • National Institutes of Health (NIH).
  • Benchchem.
  • ACS Publications.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Wikipedia.
  • DalSpace. The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters.

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.

The synthesis of this vital pharmaceutical intermediate is primarily a two-step process:

  • A Palladium-catalyzed Suzuki-Miyaura coupling to construct the core biphenyl structure.

  • A subsequent carbamate formation to protect the amine functionality.

This guide is structured to address common challenges and frequently asked questions encountered during both laboratory-scale experiments and large-scale production.

Overall Synthesis Workflow

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Carbamate Formation A 4-Aminophenylboronic Acid Derivative D 4'-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile A->D Reacts with B 2-Fluoro-4-bromobenzonitrile B->D C Pd Catalyst, Base, Solvent C->D Catalyzes G This compound D->G Reacts with D->G Intermediate E Benzyl Chloroformate (Cbz-Cl) E->G F Base, Anhydrous Solvent F->G Facilitates

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Suzuki-Miyaura Coupling for the Biphenyl Core

The formation of the C-C bond between the two phenyl rings is efficiently achieved via a Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups.[1][2] However, scaling this reaction requires careful control of parameters to ensure high yield and purity.

Detailed Experimental Protocol: Synthesis of 4'-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile
  • Reactor Setup: To a flame-dried, inerted reactor, add 4-aminophenylboronic acid (1.0 equiv.), 2-fluoro-4-bromobenzonitrile (1.05 equiv.), and a suitable base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1 v/v). The biphasic system is crucial for facilitating the reaction cycle.

  • Catalyst Loading: Under a positive pressure of nitrogen or argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.01 - 0.03 equiv.). The choice of catalyst and ligand is critical for efficiency.[3]

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring to ensure adequate mixing between the aqueous and organic phases. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Catalyst Removal: Treat the organic layer with activated carbon or a palladium scavenger to remove residual catalyst. This step is critical for pharmaceutical intermediates.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Troubleshooting the Suzuki Coupling

Q: My reaction is stalling, or the yield is consistently low. What should I investigate?

A: Low conversion is a common issue and can often be traced to several factors:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using Pd(PPh₃)₄, it can degrade upon prolonged exposure to air. Consider using a more robust pre-catalyst.

  • Base Inefficiency: The base is critical for the transmetalation step.[2] Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous for optimal reactivity. Inadequate base can lead to a stalled reaction.

  • Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Reagent Purity: Impurities in the boronic acid or aryl halide can interfere with the catalytic cycle. Verify the purity of your starting materials.

Q: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can this be minimized?

A: Homocoupling is often promoted by elevated temperatures and the presence of oxygen. To mitigate this:

  • Controlled Addition: Instead of adding all reagents at once, consider a slow, sub-surface addition of the boronic acid solution to the reaction mixture at temperature. This keeps its instantaneous concentration low.

  • Optimize Stoichiometry: While a slight excess of one reagent is common, a large excess of the boronic acid can favor homocoupling. Aim for a ratio closer to 1:1.

  • Temperature Management: Running the reaction at the lower end of the effective temperature range (e.g., 80 °C vs. 100 °C) can sometimes reduce the rate of this side reaction.[4]

Data Summary: Recommended Suzuki Coupling Parameters
ParameterRecommended ValueRationale & Notes
Aryl Halide:Boronic Acid1.0 : 1.05-1.1 equiv.A slight excess of the boronic acid can drive the reaction to completion.
Catalyst Loading0.5 - 2 mol%Higher loading may be needed for less reactive substrates but increases cost and removal burden.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate reactivity and cost. K₂CO₃ is often a good starting point.
Solvent SystemToluene/H₂O, Dioxane/H₂OA biphasic system is standard. Ensure solvents are properly degassed.
Temperature80 - 100 °CSubstrate dependent. Monitor for thermal degradation of starting materials.

Part 2: Carbamate Formation with Benzyl Chloroformate (Cbz-Cl)

This step involves the N-protection of the synthesized biphenyl amine using benzyl chloroformate. While seemingly straightforward, this reaction is often exothermic and sensitive to moisture, requiring precise control during scale-up.[5] The carbamate group is a stable and key structural motif in many drugs.[6][7]

Detailed Experimental Protocol: Synthesis of this compound
  • Reactor Setup: In a dry reactor under an inert atmosphere, dissolve the 4'-amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv.) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath. Maintaining a low temperature is critical to control the exotherm and minimize side reactions.[8]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv.). The base is essential to neutralize the HCl byproduct generated during the reaction.[8]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.05-1.1 equiv.) dropwise via an addition funnel. Crucially, maintain the internal temperature below 5-10 °C during the addition. A rapid addition can lead to a dangerous exotherm and byproduct formation.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor for completion by TLC or LC-MS.

  • Quenching & Work-up: Once complete, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine base, followed by saturated NaHCO₃ to remove any acidic impurities, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The final product is typically a solid and can be purified by recrystallization.

Troubleshooting Carbamate Formation

cluster_main Troubleshooting Cbz Protection cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Incomplete Reaction C1 Degraded Cbz-Cl (Moisture Sensitive) Start->C1 C2 Insufficient Base Start->C2 C3 Low Temperature Start->C3 S1 Use fresh or newly opened Cbz-Cl. Handle under inert gas. C1->S1 S2 Use 1.2-1.5 eq. of base. Ensure base is dry. C2->S2 S3 Allow reaction to warm to RT after initial addition at 0°C. C3->S3

Sources

Technical Support Center: Artifacts in Assays with Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common issues encountered during experimentation with this compound. Given its structural features, particularly the carbamate moiety, this guide will focus on its application as a putative acetylcholinesterase (AChE) inhibitor, a common mode of action for such molecules.[1][2]

Introduction to this compound as a Research Compound

This compound is a small molecule with potential applications in neuroscience and pharmacology as an inhibitor of acetylcholinesterase (AChE). Carbamates are known to reversibly inhibit AChE by carbamylating the serine residue in the enzyme's active site, leading to an accumulation of acetylcholine in the synaptic cleft.[1] This mechanism makes them valuable research tools for studying cholinergic neurotransmission and for the development of therapeutics for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] However, like any small molecule, it can present challenges in various assay formats. This guide will help you navigate these potential artifacts to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for inconsistent results with this compound in our AChE inhibition assays?

A1: The most frequent cause of variability is compound solubility. Due to its hydrophobic nature, this compound can have poor aqueous solubility.[4] If the compound precipitates in your assay buffer, the effective concentration will be lower and highly variable, leading to inconsistent inhibition data. Always ensure your final DMSO concentration is low (typically <0.5%) and tolerated by the enzyme.[5]

Q2: We are using the Ellman's assay to measure AChE activity and are seeing high background absorbance. What could be the cause?

A2: High background in the Ellman's assay is often due to the reaction of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), with components other than the product of the enzymatic reaction.[6] Thiol-containing compounds in your sample or even the test compound itself, if it is unstable and releases a thiol, can react with DTNB. It is also crucial to run a control with the compound and DTNB in the absence of the enzyme to check for any direct reaction.

Q3: Our fluorescence-based AChE assay is showing quenching (a decrease in signal) in the presence of the compound, even at low concentrations. Is this true inhibition?

A3: Not necessarily. The compound may possess intrinsic fluorescent properties that interfere with the assay.[7] It could be quenching the fluorescence of the reporter molecule or it could be autofluorescent at the excitation and emission wavelengths of your assay. It is essential to run control experiments with the compound alone in the assay buffer to quantify its effect on the background fluorescence.

Q4: How can we confirm that the observed inhibition is due to a direct interaction with AChE and not an artifact?

A4: To confirm on-target activity, consider the following:

  • Orthogonal Assays: Use a different assay platform to measure AChE inhibition. For example, if you are using a colorimetric assay, try a fluorescence-based or a cell-based assay.[3][7]

  • Detergent Sensitivity: Compound aggregation is a common cause of non-specific inhibition. Including a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration, e.g., 0.01%) can disrupt aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Counter-Screening: If your primary assay uses a coupled enzyme system (e.g., peroxidase in some fluorescence assays), you should perform a counter-screen to ensure your compound is not inhibiting the reporter enzyme.[3]

Troubleshooting Guides

Guide 1: Addressing Solubility Issues

Poor aqueous solubility is a common hurdle for many small molecule inhibitors.[4]

Step-by-Step Protocol to Improve Solubility:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Perform serial dilutions from your high-concentration stock in 100% DMSO.

    • For the final dilution into your aqueous assay buffer, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

  • Solubility Assessment:

    • Visually inspect your final assay solution for any signs of precipitation (cloudiness or visible particles).

    • For a more quantitative measure, you can centrifuge the final solution and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Co-Solvent and pH Adjustment:

    • If solubility remains an issue, consider the use of other co-solvents such as ethanol or PEG, but be mindful of their potential effects on enzyme activity.

    • The solubility of some compounds can be pH-dependent.[4] If your compound has ionizable groups, you can test a range of pH values for your assay buffer, ensuring the pH remains within the optimal range for AChE activity.

Guide 2: Deconvoluting Assay Interference in Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring AChE activity. It relies on the reaction of DTNB with thiocholine, a product of acetylthiocholine hydrolysis by AChE, to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion.[8][9]

Potential Sources of Interference and Solutions:

Problem Potential Cause Troubleshooting Steps
High Background Signal Compound reacts directly with DTNB.Run a control with the compound and DTNB in the absence of AChE and substrate. Subtract this background from your measurements.
Compound is unstable and degrades to a thiol-containing product.Assess compound stability in your assay buffer over the time course of the experiment using techniques like HPLC.
Low Signal or No Activity Compound interferes with the colorimetric readout.Measure the absorbance spectrum of your compound to see if it absorbs at or near 412 nm.
Compound chelates zinc, which can be a contaminant in some commercial AChE preparations.Add a chelating agent like EDTA to your buffer as a control. If this reverses the inhibition, metal chelation may be the issue.

Experimental Workflow for Diagnosing Interference in Ellman's Assay

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Diagnosis A Unexpected Results in Ellman's Assay B Run Control 1: Compound + Buffer + DTNB (No Enzyme, No Substrate) A->B C Run Control 2: Compound + Buffer + Substrate (No Enzyme, No DTNB) A->C D Run Control 3: Enzyme + Buffer + DTNB + Substrate (Standard Assay) E Run Control 4: Compound + Enzyme + Buffer + DTNB (No Substrate) F High Absorbance? => Direct reaction with DTNB B->F Analyze G Compound Degradation? => HPLC analysis of compound in buffer C->G Analyze I Compound absorbs at 412nm? => Spectrophotometric scan F->I If No G->I If No H Normal Absorbance? J True Inhibition I->J If No

Caption: Troubleshooting workflow for Ellman's assay.

Guide 3: Investigating Artifacts in Fluorescence-Based Assays

Fluorescence assays offer higher sensitivity but are also prone to specific types of artifacts.[7][10]

Step-by-Step Protocol for Identifying Fluorescence Interference:

  • Measure Compound Autofluorescence:

    • Prepare a dilution series of your compound in the assay buffer.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • A significant signal indicates that your compound is autofluorescent and will contribute to the background.

  • Assess Fluorescence Quenching/Enhancement:

    • In a separate experiment, add your compound to a solution containing the fluorescent product of the enzymatic reaction (e.g., resorufin in Amplex Red-based assays).

    • A decrease in fluorescence intensity indicates quenching, while an increase suggests enhancement.

  • Data Correction:

    • If autofluorescence is observed, subtract the signal from the compound-only wells from the corresponding wells in the assay plate.

    • If quenching or enhancement is observed, you may need to apply a correction factor, although this can be complex. A better approach is often to switch to a different assay platform.

Mechanism of Action: Reversible Inhibition of AChE

G AChE Acetylcholinesterase (AChE) Active Site (Serine) Products Choline + Acetate AChE:active_site->Products Hydrolyzes Carbamylated_AChE Carbamylated AChE (Inactive) Carbamylated Serine AChE:active_site->Carbamylated_AChE:carbamylated_site Carbamylates Substrate Acetylcholine Substrate->AChE:active_site Binds to Inhibitor This compound Inhibitor->AChE:active_site Binds to Carbamylated_AChE:carbamylated_site->AChE:active_site Slow Hydrolysis (Reactivation)

Caption: Reversible inhibition of AChE by carbamates.

References

  • Tsagkaris, A. S., et al. (2021). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Foods. Available at: [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]

  • Fukuto, T. R. (1990). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

  • Santillo, M. F. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Li, Y., et al. (2022). Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. Molecules. Available at: [Link]

  • Shapiro, A. B. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. ResearchGate. Available at: [Link]

  • Pereira, C., et al. (2014). Fluorescence emission spectra of acetylcholinesterase with the addition of P. barbatus aqueous extract, at 298 K. ResearchGate. Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Akyazi, T., et al. (2012). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors. Available at: [Link]

  • Liu, Y., et al. (2024). A fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials. Analytical Methods. Available at: [Link]

  • Wang, Y., et al. (2023). A Near-Infrared Fluorescent Probe for Visualization of Acetylcholinesterase Flux in the Acute Epileptic Mice Brain. ACS Chemical Neuroscience. Available at: [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Hrabovska, A., et al. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. Analytical Biochemistry. Available at: [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Jafari, M., et al. (2022). Biochemical responses as early and reliable biomarkers of organophosphate and carbamate pesticides intoxication: A systematic literature review. Toxicology Reports. Available at: [Link]

  • Korabecny, J., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. Available at: [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]

  • Bosak, A., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Palermo, G., et al. (2022). Newly scheduled carbamate compounds: A synopsis of their properties and development, and considerations for the scientific community. Toxicology. Available at: [Link]

  • Palermo, G., et al. (2022). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with its oral bioavailability.

Introduction & Core Challenge

This compound (henceforth referred to as 'the compound') is a molecule with a complex aromatic structure. Its physicochemical properties, including a molecular weight of 346.4 g/mol and multiple aromatic rings, suggest it is likely a lipophilic compound with poor aqueous solubility.[1][2] Such characteristics are common in modern drug discovery and often place compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]

The primary obstacle to the clinical translation of such compounds is achieving adequate oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[4][5] Therefore, enhancing the dissolution rate and apparent solubility is the most critical objective. This guide provides a logical framework for selecting and implementing formulation strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is the likely reason for the poor bioavailability of this compound?

A1: Based on its chemical structure, the compound is predicted to be poorly soluble in water.[1] This low aqueous solubility is the primary rate-limiting step for its absorption in the gastrointestinal (GI) tract, leading to low and variable bioavailability.[3][5]

Q2: What are the first steps I should take to assess the compound's properties?

A2: Before selecting a formulation strategy, you must quantify the compound's key physicochemical properties. This data will form the basis for all formulation decisions.

PropertyExperimental MethodRationale
Aqueous Solubility Shake-flask method in water and relevant buffers (pH 1.2, 4.5, 6.8)To confirm poor solubility and understand its pH-dependency.[6]
LogP / LogD HPLC-based or shake-flask methodTo quantify lipophilicity and predict membrane permeability.
Crystalline Form X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)To understand the solid-state properties (crystalline vs. amorphous) which significantly impact dissolution.[7]
Permeability Caco-2 or PAMPA assayTo classify the compound as high or low permeability (BCS classification).

Q3: Is particle size reduction a viable first strategy?

A3: Yes, particle size reduction, such as micronization or nanonization, is a common starting point.[5][8] Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9] However, for highly insoluble compounds, this may not be sufficient to achieve the desired therapeutic concentrations.

Q4: Which preclinical animal model is most predictive for human oral bioavailability?

A4: While rodent models are common in early discovery, the pig model, particularly minipigs, is increasingly recognized for its anatomical and physiological similarities to the human GI tract, making it a more suitable preclinical model for predicting oral bioavailability in humans.[10][11]

Troubleshooting & Formulation Strategy Selection

Low bioavailability is a multifaceted problem. Use the following decision tree and detailed guides to troubleshoot common issues and select an appropriate enhancement strategy.

Diagram: Strategy Selection Workflow

This diagram outlines a logical path for choosing a formulation strategy based on initial characterization data.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation start Characterize API: Solubility, Permeability, Solid State bcs Determine BCS Class start->bcs classII BCS Class II (Solubility-Limited) bcs->classII High Permeability classIV BCS Class IV (Solubility & Permeability Limited) bcs->classIV Low Permeability sol_strat Focus on Solubility Enhancement: - Amorphous Solid Dispersions - Lipid-Based Systems (SNEDDS) - Nanocrystals classII->sol_strat perm_strat Combine Solubility Enhancement with Permeation Enhancers or Lipid Systems to leverage lymphatic uptake. classIV->perm_strat invitro In Vitro Dissolution Testing (Biorelevant Media) sol_strat->invitro perm_strat->invitro invivo In Vivo PK Study (e.g., Pig Model) invitro->invivo Promising Formulations ivivc Establish IVIVC invivo->ivivc

Caption: Decision workflow for bioavailability enhancement.

Guide 1: Amorphous Solid Dispersions (ASDs)

When to Use: This strategy is highly effective for BCS Class II compounds where overcoming the energy barrier of the crystal lattice is key to improving dissolution.[12] ASDs work by dispersing the drug in its high-energy, amorphous form within a hydrophilic polymer matrix.[3]

Common Problems & Troubleshooting:

  • Problem: The drug recrystallizes during storage, leading to loss of dissolution advantage.

    • Cause: The polymer is not providing adequate stabilization, or the drug loading is too high.

    • Solution:

      • Screen Polymers: Test polymers with strong hydrogen bonding potential with the compound (e.g., HPMC, HPMC-AS, PVP).

      • Reduce Drug Loading: Lower the drug-to-polymer ratio to ensure molecules are sufficiently separated.

      • Add a Second Polymer: Incorporate a secondary polymer to further inhibit molecular mobility.

  • Problem: The formulation shows rapid dissolution in vitro but does not improve in vivo exposure (a "spring and parachute" failure).

    • Cause: The dissolved drug rapidly precipitates in the GI tract before it can be absorbed.

    • Solution: Include a precipitation inhibitor in the formulation. Polymers like HPMC or HPMC-AS can help maintain a supersaturated state in the gut, allowing more time for absorption.[8]

Protocol: Preparation of an ASD by Spray Drying
  • Solvent Selection: Identify a common solvent system that can dissolve both the compound and the selected polymer (e.g., HPMC-AS). A mixture of dichloromethane and methanol is often effective.

  • Solution Preparation: Dissolve the compound and polymer in the chosen solvent at the desired ratio (e.g., 25% drug loading). Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, gas flow rate, pump speed) to optimize for solvent removal without causing thermal degradation of the compound.

    • Atomize the solution into the drying chamber. The rapid solvent evaporation traps the drug in its amorphous state within the polymer matrix.

  • Secondary Drying: Collect the powder and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using XRD (absence of Bragg peaks) and DSC (single glass transition temperature).

Guide 2: Lipid-Based Formulations (LBFs)

When to Use: LBFs are excellent for highly lipophilic compounds (BCS Class II or IV). They enhance bioavailability by presenting the drug in a solubilized state and can leverage lipid absorption pathways, including lymphatic transport, which bypasses first-pass metabolism in the liver.[3][13] Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are a particularly effective type of LBF.[12]

Common Problems & Troubleshooting:

  • Problem: The formulation does not form a stable nanoemulsion upon dilution in aqueous media.

    • Cause: The ratio of oil, surfactant, and co-surfactant is not optimized.

    • Solution:

      • Systematic Screening: Construct a ternary phase diagram by systematically mixing the oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol HP) at various ratios.

      • Identify Nanoemulsion Region: Titrate each mixture with water and observe the resulting emulsion. Identify the region on the phase diagram that forms clear or bluish, stable nanoemulsions (droplet size < 200 nm).

      • Drug Loading: Select the optimal excipient ratio and confirm that your compound can be dissolved at the target concentration without precipitation.

  • Problem: The drug precipitates out of the LBF during storage.

    • Cause: The drug concentration exceeds its solubility limit in the lipid vehicle.

    • Solution:

      • Determine Solubility: Accurately measure the saturation solubility of the compound in various individual oils and surfactants to select the best vehicle.

      • Reduce Drug Load: Reformulate with a lower, more stable drug concentration.

Protocol: Formulation of a SNEDDS
  • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents.

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of the selected excipients as determined from a ternary phase diagram.

    • Dissolve the compound in the excipient mixture with gentle heating and vortexing until a clear, homogenous solution is formed.

  • Self-Emulsification Test:

    • Add 1 mL of the SNEDDS formulation dropwise to 250 mL of purified water in a glass beaker with gentle agitation.

    • Observe the formation of the emulsion. A successful SNEDDS will form a clear or slightly opalescent nanoemulsion rapidly and spontaneously.

  • Characterization: Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).

In Vivo Evaluation & Data Interpretation

Once a promising formulation is developed, its performance must be validated in vivo.

Diagram: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a preclinical pharmacokinetic study.

Guide 3: Quantifying Plasma Concentrations by LC-MS/MS

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and selectivity.[14][15]

Protocol: Plasma Sample Analysis
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (a structurally similar molecule).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.[15]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.[14]

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). This separates the analyte from endogenous plasma components.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the instrument to monitor a specific precursor-to-product ion transition for both the compound and the internal standard, ensuring high selectivity.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the compound into blank plasma and processing them alongside the study samples.

    • Calculate the concentration of the compound in the study samples by comparing its peak area ratio (relative to the internal standard) against the calibration curve.[14]

Interpreting Pharmacokinetic (PK) Data

After analyzing the samples, you will obtain plasma concentration vs. time data. From this, key PK parameters can be calculated to assess bioavailability.

ParameterDefinitionImplication for Bioavailability
Cmax Maximum observed plasma concentration.A higher Cmax indicates a faster rate and/or greater extent of absorption.
Tmax Time at which Cmax is reached.A shorter Tmax indicates a faster rate of absorption.
AUC Area Under the plasma concentration-time Curve.The most important parameter reflecting the total extent of drug exposure. A higher AUC signifies greater bioavailability.[4]

Success Criteria: A successful formulation will demonstrate a statistically significant increase in AUC and/or Cmax compared to a simple suspension of the unformulated compound.

Advanced Topic: Establishing an In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[16][17] Establishing a Level A IVIVC is highly valuable as it can reduce the need for future bioequivalence studies when making certain post-approval manufacturing changes.[6][18]

Diagram: IVIVC Development Process

G cluster_0 In Vitro Arm cluster_1 In Vivo Arm cluster_2 Correlation A Develop Formulations with Different Release Rates (Fast, Medium, Slow) B Conduct Dissolution Testing in Biorelevant Media A->B F Correlate % Dissolved (In Vitro) with % Absorbed (In Vivo) B->F C Administer Formulations to Human Subjects or Predictive Animal Model D Measure Plasma Concentration vs. Time C->D E Deconvolute In Vivo Data to get % Absorbed vs. Time D->E E->F G Validate Predictive Power of the Model F->G

Caption: The parallel process of developing an IVIVC.

To establish an IVIVC, you must:

  • Develop multiple formulations with different release rates (e.g., fast, medium, slow).[6]

  • Gather both in vitro dissolution data and in vivo plasma concentration data for all formulations.

  • Mathematically model the relationship between the in vitro dissolution profiles and the in vivo absorption profiles derived from the plasma data.[16][19]

A validated IVIVC serves as a powerful tool, streamlining development and ensuring product quality.[18]

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. National Institutes of Health. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Ascendia Pharma. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]

  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. [Link]

  • How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central, National Institutes of Health. [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. Figshare. [Link]

  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. Wiley Analytical Science. [Link]

  • Optimizing high-performance liquid chromatography method for quantification of glucosamine using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization in rat plasma: application to a pharmacokinetic study. PubMed. [Link]

  • Quantitative Analysis of Cenobamate and Concomitant Anti-Seizure Medications in Human Plasma via Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Determination of methocarbamol concentration in human plasma by high performance liquid chromatography mass spectrometry. ResearchGate. [Link]

  • This compound - Cas No: 1381944-75-7. IndiaMART. [Link]

  • The Potential of Peptides as Novel Therapeutic Agents for Oral Diseases. Frontiers. [Link]

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate. PubMed Central, National Institutes of Health. [Link]

  • benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate. Chemsrc. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, a synthetic carbamate derivative, and outlines a strategic approach to characterizing its biological activity. Drawing upon established principles of drug discovery and preclinical evaluation, this document details comparative methodologies and the scientific rationale behind them. It is intended for researchers, scientists, and professionals in drug development seeking to rigorously evaluate novel chemical entities.

The carbamate functional group is a known pharmacophore present in a variety of biologically active compounds, including insecticides and therapeutic agents.[1][2] Carbamates often exert their effects through the inhibition of enzymes, most notably acetylcholinesterase.[2] The specific structural features of this compound, including the fluorinated cyanophenyl ring and the benzyl carbamate moiety, suggest the potential for unique biological interactions that warrant a thorough investigation.[3][4]

Comparative Analysis Strategy

A critical aspect of characterizing a novel compound is to benchmark its activity against known molecules. For this compound, a logical starting point is to compare its effects to other carbamate-containing compounds with established biological profiles. The selection of appropriate comparators will depend on the observed biological effects of the target compound. For instance, if the compound exhibits cytotoxic properties, a comparison with known cytotoxic agents is warranted.

Experimental Validation of Biological Activity

The following sections detail standardized, robust protocols for the initial characterization of the biological activity of this compound. The experimental design emphasizes self-validation and data integrity.

Part 1: Assessment of In Vitro Cytotoxicity

A fundamental first step in characterizing any novel compound is to assess its potential to inhibit cell growth or induce cell death.[5] This is crucial for identifying potential therapeutic applications, such as in oncology, and for understanding the compound's general toxicity profile.[5][6]

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[6]

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[8] Include a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[7]

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)
This compoundMCF-7Experimental Data
This compoundHeLaExperimental Data
This compoundHEK293Experimental Data
Comparator (e.g., Doxorubicin)MCF-7Literature Value
Comparator (e.g., Doxorubicin)HeLaLiterature Value
Comparator (e.g., Doxorubicin)HEK293Literature Value
Part 2: Enzyme Inhibition Assays

Given that many carbamates function as enzyme inhibitors, it is crucial to investigate this potential mechanism of action.[9] The choice of enzyme will be guided by structural similarities to known inhibitors or preliminary screening results.

Experimental Workflow for Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for determining the inhibitory effect of a compound on enzyme activity.[8][10]

  • Reagent Preparation: Prepare stock solutions of the test compound, a known inhibitor (positive control), the enzyme, and its substrate in an appropriate assay buffer.[11]

  • Assay Setup: In a 96-well plate, set up blank wells (buffer and solvent), control wells (enzyme and solvent), and test wells (enzyme and various concentrations of the test compound).[8]

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[11]

  • Measurement: Measure the change in absorbance over time using a microplate reader.[8]

  • Data Analysis: Calculate the initial reaction velocity for each well and determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Data Presentation: Comparative Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Mode of Inhibition
This compoundEnzyme NameExperimental DataExperimental Data
Comparator 1Enzyme NameLiterature ValueLiterature Value
Comparator 2Enzyme NameLiterature ValueLiterature Value
Part 3: Receptor Binding Assays

To explore other potential mechanisms of action, receptor binding assays can be employed to determine if the compound interacts with specific cellular receptors.[12]

Experimental Workflow for Receptor Binding Assay

Caption: General workflow for a competitive receptor binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[13][14]

  • Reagent Preparation: Prepare a membrane preparation containing the receptor of interest, a radiolabeled ligand with known affinity for the receptor, and solutions of the unlabeled test compound.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand using a filtration method.[15]

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)
This compoundReceptor NameExperimental Data
Comparator 1Receptor NameLiterature Value
Comparator 2Receptor NameLiterature Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization of the biological activity of this compound. By employing a combination of cytotoxicity, enzyme inhibition, and receptor binding assays, researchers can generate a comprehensive preliminary profile of this novel compound. The comparative approach, benchmarking against established molecules, is essential for contextualizing the experimental findings and guiding further drug development efforts. The detailed protocols and data presentation formats are designed to ensure data integrity and facilitate clear communication of results within the scientific community.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity.
  • MDPI. (2018). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides.
  • IndiaMART. (n.d.). This compound - Cas No: 1381944-75-7.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoi3WypgkOs12O3cFFV7g5OVOTMtBuplPpnQylLbNruCqlCVhOPlUd5FhslFTip71pEeW4gt86u4_06_TaR_Ufv1B1D9OPZq6e2wtaiSd6ggZHjX9kZjgL_hBELeecZaxMx_qfuYDA9IuQfWw9f-VKB0JkDZyg2qf1QZcE1UjCvAEG17raVs3h1elXiKAJDmOeZJ6_cbNJgvGjMf9lmWQDYh5Jmem6CW13DCszwQOT_XMUwOQBFgKt_rybN9Pz3gWEF9NoQ1H1D6awsek8CBsP1w==
  • GSRS. (n.d.). BENZYL (3-FLUORO-4-MORPHOLINOPHENYL)CARBAMATE.
  • BLDpharm. (n.d.). 1381944-75-7|this compound.
  • Vulcanchem. (n.d.). This compound - 1381944-75-7.
  • Google Patents. (2014). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • National Center for Biotechnology Information. (2023). Carbamate Toxicity.
  • National Center for Biotechnology Information. (1989). Mechanism of action of organophosphorus and carbamate insecticides.
  • National Center for Biotechnology Information. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents.

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating Novel Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparison of novel kinase inhibitors, using the hypothetical compound Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate as a case study. We will navigate the essential experimental workflows to benchmark this putative inhibitor against well-established, FDA-approved drugs: Afatinib and Osimertinib, which target the Epidermal Growth Factor Receptor (EGFR), and Ibrutinib, an inhibitor of Bruton's Tyrosine Kinase (BTK).

The following sections will delve into the mechanistic distinctions between different classes of kinase inhibitors, provide detailed protocols for their evaluation, and present a logical framework for data interpretation and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new chemical entities in the ever-evolving landscape of kinase-targeted therapies.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The success of drugs like Imatinib, the first FDA-approved kinase inhibitor, has spurred the development of a multitude of these targeted therapies.[2][3][4]

Kinase inhibitors can be broadly classified based on their mode of interaction with the target enzyme. Reversible inhibitors bind non-covalently to the kinase, and their efficacy is governed by the equilibrium between the bound and unbound states. In contrast, covalent inhibitors , both reversible and irreversible, form a covalent bond with a specific amino acid residue within the kinase, often leading to prolonged target engagement.[5][6][7]

Our hypothetical compound, this compound, represents a novel chemical entity with the potential to be a kinase inhibitor. The objective of this guide is to outline a systematic approach to:

  • Identify its potential kinase target(s).

  • Characterize its mechanism of action.

  • Benchmark its performance against established inhibitors targeting similar pathways.

The Competitors: A Snapshot of Established Kinase Inhibitors

To provide a meaningful comparison, we have selected three FDA-approved covalent irreversible kinase inhibitors with well-defined mechanisms of action.

InhibitorPrimary Target(s)Mechanism of ActionKey Therapeutic Indications
Afatinib EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)Irreversibly binds to the kinase domains of EGFR, HER2, and HER4, leading to the inhibition of tyrosine kinase autophosphorylation.[8][9][10][11]Non-small cell lung carcinoma (NSCLC) with specific EGFR mutations.[10][12]
Osimertinib EGFR (including T790M resistance mutation)A third-generation, irreversible EGFR tyrosine kinase inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[13][14][15]NSCLC with EGFR T790M mutation.[14][16]
Ibrutinib Bruton's Tyrosine Kinase (BTK)Irreversibly binds to a cysteine residue in the BTK active site, inhibiting the B-cell receptor signaling pathway.[17][18][19][20][21]B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[18][19]

Experimental Framework for Comparative Analysis

A thorough evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

Biochemical Assays: Unveiling the In Vitro Potency and Mechanism

Biochemical assays are the first step in characterizing a new inhibitor. They provide quantitative data on its potency and can help elucidate its mechanism of inhibition.

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (this compound) and control inhibitors (Afatinib, Osimertinib, Ibrutinib)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test and control inhibitors in the appropriate solvent (e.g., DMSO).

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted inhibitors to the wells. Include a no-inhibitor control (vehicle only).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.[22]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of this compound to those of the established inhibitors, we can gauge its relative potency.

Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for determining if the in vitro potency of an inhibitor translates to a cellular context.[23][24][25][26]

This assay measures the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.

  • Reagents and Materials:

    • Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M, or a relevant B-cell lymphoma line for BTK)

    • Cell culture medium and supplements

    • Test and control inhibitors

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test and control inhibitors. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The cellular IC50 value reflects the inhibitor's ability to penetrate the cell membrane, engage its target, and exert a biological effect. A significant shift between the biochemical and cellular IC50 values may indicate issues with cell permeability or off-target effects.

Western Blotting: Visualizing Target Engagement and Downstream Signaling

Western blotting is a powerful technique to confirm that the inhibitor is engaging its target and modulating the intended signaling pathway.

  • Reagents and Materials:

    • Cancer cell line

    • Test and control inhibitors

    • Lysis buffer

    • Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

    • Secondary antibody conjugated to an enzyme (e.g., HRP)

    • Chemiluminescent substrate

    • Gel electrophoresis and blotting equipment

  • Procedure:

    • Treat the cells with the inhibitors at various concentrations for a defined time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the total and phosphorylated forms of the target kinase and key downstream signaling proteins (e.g., Akt, ERK).

    • Incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

A successful inhibitor should decrease the phosphorylation of the target kinase and its downstream signaling components in a dose-dependent manner, without affecting the total protein levels.

Kinase Selectivity Profiling: Mapping the Off-Target Landscape

No kinase inhibitor is perfectly specific. Kinase selectivity profiling is essential to identify potential off-target interactions that could lead to unexpected side effects or provide opportunities for drug repurposing.[27][28][29][30] This is typically done by screening the compound against a large panel of kinases.[22]

Data Visualization and Pathway Analysis

Clear visualization of data and signaling pathways is crucial for interpreting the results of a comparative analysis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and BTK signaling pathways and the points of intervention for the respective inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Afatinib / Osimertinib Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by Afatinib/Osimertinib.

BTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium NFkB NF-κB Activation DAG->NFkB Inhibitor Ibrutinib Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and inhibition by Ibrutinib.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow Start Novel Compound: This compound Biochemical Biochemical Assays (In Vitro Kinase Assay) Start->Biochemical CellBased Cell-Based Assays (Viability, Proliferation) Biochemical->CellBased Promising IC50 DataAnalysis Data Analysis & Comparison Biochemical->DataAnalysis WesternBlot Western Blotting (Target Phosphorylation) CellBased->WesternBlot Cellular Activity CellBased->DataAnalysis Selectivity Kinase Selectivity Profiling WesternBlot->Selectivity Target Engagement WesternBlot->DataAnalysis Selectivity->DataAnalysis Conclusion Conclusion: Potency, Selectivity, and Mechanism of Action DataAnalysis->Conclusion

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the preclinical evaluation of a novel kinase inhibitor, using this compound as a hypothetical example. By systematically comparing its performance against established drugs like Afatinib, Osimertinib, and Ibrutinib through a series of well-defined biochemical and cellular assays, researchers can build a robust data package to support its further development.

The journey from a novel compound to a clinically approved drug is long and arduous. However, a rigorous and logical approach to its initial characterization, as outlined in this guide, is the critical first step towards realizing its therapeutic potential.

References

  • Minkovsky, N., & Berezov, A. (2008). Mechanism of action and preclinical development of afatinib. Expert Opinion on Drug Discovery, 3(10), 1227-1237.
  • Afatinib Drug Side Effects, Mechanism of Action & More. (2025). BenchChem.
  • Af
  • The Mechanism of Action of Osimertinib: A Technical Guide. (2025). BenchChem.
  • Mechanism of Action – TAGRISSO® (osimertinib). (n.d.).
  • Advances in reversible covalent kinase inhibitors. (2021). Medicinal Research Reviews, 41(5), 2856-2887.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Afatinib - StatPearls - NCBI Bookshelf. (2023).
  • In vitro kinase assay. (2023). Protocols.io.
  • Spotlight: Cell-based kinase assay form
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • EGF/EGFR Signaling Pathway. (n.d.).
  • Ibrutinib - Wikipedia. (n.d.).
  • Advance in Reversible Covalent Kinase Inhibitors. (2021).
  • What is the mechanism of Osimertinib mesylate?. (2024).
  • Cell-based Kinase Assays. (n.d.). Profacgen.
  • Gao, Y., Agarwal, P., & Pevzner, P. A. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Drug Design, Development and Therapy, 11, 2379–2391.
  • The Mechanism of Action of Ibrutinib | Targeted Oncology. (2013).
  • US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (2013). Journal of Clinical Oncology, 31(15_suppl), e13553-e13553.
  • What is the mechanism of Ibrutinib?. (2024).
  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2018). International Journal of Molecular Sciences, 19(11), 3579.
  • What is the mechanism of action of Ibrutinib (Imbruvica)?. (2025). Dr.Oracle.
  • What is the mechanism of action of Osimertinib mesylate?. (2025).
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006). Clinical Cancer Research, 12(18), 5267-5272.
  • EGFR Signaling P
  • Afatinib in Non–Small Cell Lung Cancer. (2014). Journal of the Advanced Practitioner in Oncology, 5(5), 357–365.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). FEBS Journal, 277(14), 2933–2951.
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2024). Drug Metabolism and Disposition, 52(2), 115-129.
  • Kinase selectivity profiling by inhibitor affinity chromatography. (2006). Trends in Pharmacological Sciences, 27(1), 57-63.
  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. (2023). Cancers, 15(13), 3349.
  • In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(22), e2623.
  • BTK structure and signaling pathway. (2017).
  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. (2017). Proceedings of the National Academy of Sciences, 114(5), E729-E738.
  • Methods for Detecting Kinase Activity | News & Announcements. (2021). Cayman Chemical.
  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies.
  • Signaling pathways involving Bruton's tyrosine kinase (BTK). (2021).
  • In vitro assay for cyclin-dependent kinase activity in yeast. (2001). Biological Procedures Online, 3(1), 1-8.
  • Covalent Inhibition of Kinases. (2018). The Royal Society of Chemistry.
  • Bruton's tyrosine kinase - Wikipedia. (n.d.).
  • List of FDA-approved Protein Kinase Inhibitors for cancer treatment. (2021).
  • Enhancing Reversible Covalent Drug Design. (2023). Acellera.
  • In vitro kinase assay. (2022). Bio-protocol.
  • FDA-approved Protein Kinase Inhibitors | Sino Biological. (n.d.).
  • Inhibitors Approved for Clinical Use. (n.d.). MRC PPU.
  • Tuning Kinase Drug Residence Times for Reversible Covalent Inhibitors. (2015). BellBrook Labs.
  • C13H11Cl3N4OS in vitro kinase assay protocol. (2025). BenchChem.

Sources

The Androgen Receptor as a Therapeutic Target: A Comparative Guide to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] For decades, therapeutic strategies have centered on androgen deprivation therapy (ADT) to reduce the levels of circulating androgens, or the use of antiandrogens to competitively inhibit the binding of native ligands like testosterone and dihydrotestosterone (DHT).[2] First-generation nonsteroidal antiandrogens, such as bicalutamide, offered a significant therapeutic advantage by lacking the cross-reactivity with other steroid receptors seen with steroidal agents.[3] However, their efficacy is often limited by the development of resistance, where the antagonists can paradoxically acquire agonist activity.[3] This has spurred the development of second-generation antagonists with improved potency and the ability to overcome resistance mechanisms.[4]

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of nonsteroidal AR antagonists: Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate and its analogs. We will delve into the critical structural motifs that govern their biological activity, supported by experimental data from in vitro assays. Furthermore, this guide will provide detailed, field-proven protocols for key experiments, enabling researchers to effectively evaluate novel compounds in this chemical space.

The Core Scaffold: Unpacking the Structure-Activity Relationship

The general structure of this compound features three key domains ripe for synthetic modification and SAR exploration: the biphenyl core , the carbamate linker , and the benzyl cap . Understanding the contribution of each domain is paramount for designing next-generation AR antagonists with enhanced potency, selectivity, and metabolic stability.

The Biphenyl Core: A Foundation for High-Affinity Binding

The biphenyl moiety serves as a rigid scaffold that orients the key pharmacophoric features within the AR ligand-binding domain (LBD). The substitutions on this core are critical for potent antagonism.

  • The Cyano (CN) and Fluoro (F) Groups: The presence of electron-withdrawing groups on one of the phenyl rings is a hallmark of many potent nonsteroidal AR antagonists. The 4-cyano and 3-fluoro substitution pattern is particularly effective. The cyano group often engages in a crucial hydrogen bond interaction with the AR, while the fluorine atom can enhance binding affinity and modulate the electronic properties of the ring system. While direct SAR data on the title compound's analogs is limited, studies on structurally related thiohydantoin and hydantoin derivatives consistently demonstrate the importance of these substituents for high antagonistic activity.[5][6]

The Carbamate Linker: More Than Just a Spacer

The carbamate group connects the biphenyl core to the benzyl cap. Its chemical nature and conformational flexibility are vital for the molecule's overall activity. The carbamate functionality is a common motif in medicinal chemistry due to its stability and ability to participate in hydrogen bonding.[7]

  • Bioisosteric Replacements: While the carbamate linker is effective, exploring bioisosteric replacements is a valid strategy to improve pharmacokinetic properties such as metabolic stability. Potential replacements could include amides, ureas, or stable heterocyclic rings.[8] The goal of such modifications would be to maintain the optimal spatial orientation of the benzyl and biphenyl moieties while potentially enhancing drug-like properties.

The Benzyl Cap: Modulating Potency and Selectivity

The terminal benzyl group also plays a significant role in the molecule's interaction with the AR. Modifications to this part of the molecule can fine-tune potency and selectivity.

Comparative Analysis of Androgen Receptor Antagonists

To provide a clear comparison, the following table summarizes the in vitro activity of various nonsteroidal androgen receptor antagonists. It is important to note that direct head-to-head comparison of the title compound with a comprehensive set of its own analogs is not available in the public literature. Therefore, this table includes data on structurally related compounds to infer the likely impact of modifications.

Compound ClassKey Structural FeaturesCell LineIC50 (µM)Citation
Bicalutamide Analog (Sulfide) Deshydroxy, sulfide linkerLNCaP16.34[9]
Bicalutamide Analog (Sulfone) Deshydroxy, sulfone linkerLNCaP24.64[9]
Thiohydantoin Derivative Thiohydantoin core, CF3 and CN substituted phenylLNCaP-ARNot specified, but potent[5]
β-amino-carbonyl Derivative β-amino-carbonyl coreLNCaP2.45 (for bicalutamide)[10]

This table is a representative compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols for Evaluation

The following protocols are essential for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Benzyl N-aryl Carbamates

This protocol outlines a general method for the synthesis of the target carbamate analogs.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Substituted 4-aminobiphenyl F Benzyl N-[substituted-biphenyl]carbamate A->F Reacts with B Benzyl Chloroformate B->F C Base (e.g., Pyridine or Triethylamine) D Inert Solvent (e.g., Dichloromethane) E Room Temperature

Caption: General synthetic scheme for Benzyl N-aryl carbamates.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted 4-aminobiphenyl (1.0 eq) in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and stir at room temperature.

  • Addition of Chloroformate: Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1N HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzyl N-aryl carbamate.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

G cluster_workflow AR Competitive Binding Assay Workflow A Prepare AR Source (e.g., Prostate Cytosol or Recombinant AR) B Incubate AR with Radiolabeled Androgen (e.g., [3H]-R1881) and Test Compound A->B C Separate Bound from Unbound Ligand (e.g., Hydroxylapatite precipitation) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50) D->E

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a source of androgen receptors, which can be cytosol from rat ventral prostates or a purified recombinant AR ligand-binding domain.[11]

  • Incubation: In a multi-well plate, incubate a fixed concentration of the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound. Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a known unlabeled androgen).

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) precipitation, where the HAP slurry binds the receptor-ligand complex.

  • Quantification: After washing to remove unbound radioligand, quantify the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cell-Based Androgen-Responsive Reporter Gene Assay

This assay measures the functional consequence of AR binding by quantifying the transcription of an androgen-responsive reporter gene.

G cluster_workflow Reporter Gene Assay Workflow A Transfect Cells with AR and Androgen-Responsive Reporter Plasmid B Treat Cells with Androgen (e.g., DHT) and Varying Concentrations of Test Compound A->B C Incubate for 24-48 hours B->C D Lyse Cells and Measure Reporter Activity (e.g., Luciferase Assay) C->D E Data Analysis (Calculate IC50 for Antagonism) D->E

Caption: Workflow for a Cell-Based Androgen-Responsive Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3 or LNCaP) and transfect them with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After transfection, treat the cells with a constant concentration of an androgen, such as dihydrotestosterone (DHT), to stimulate reporter gene expression. Concurrently, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene transcription and translation of the reporter protein.

  • Reporter Assay: Lyse the cells and measure the activity of the reporter protein using a suitable assay (e.g., a luciferase assay system that measures light output).

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration). Plot the percentage of inhibition of androgen-induced reporter activity against the logarithm of the test compound concentration to determine the IC50 value for antagonistic activity.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel androgen receptor antagonists. The key to advancing this chemical series lies in a systematic exploration of its structure-activity relationship. By modifying the biphenyl core, the carbamate linker, and the benzyl cap, and evaluating these analogs through robust in vitro and in vivo assays, researchers can identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on obtaining high-resolution co-crystal structures of these analogs bound to the androgen receptor to provide a deeper, structure-based understanding of their mechanism of action and to guide the rational design of the next generation of antiandrogens for the treatment of prostate cancer.

References

  • Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. PubMed. Available at: [Link]

  • Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs. PubMed. Available at: [Link]

  • Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. National Institutes of Health. Available at: [Link]

  • Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target. PubMed. Available at: [Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

  • Androgen receptor antagonists (antiandrogens): structure-activity relationships. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. MDPI. Available at: [Link]

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). National Institutes of Health. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. MDPI. Available at: [Link]

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Available at: [Link]

  • Synthesis and SAR of Novel Hydantoin Derivatives as Selective Androgen Receptor Modulators. PubMed. Available at: [Link]

  • Comparative studies of nonsteroidal antiandrogens. ResearchGate. Available at: [Link]

  • Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones. ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. Available at: [Link]

  • Development of β-amino-carbonyl compounds as androgen receptor antagonists. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the In Vivo Efficacy of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape for advanced prostate cancer is dominated by agents targeting the androgen receptor (AR) signaling axis. Second-generation nonsteroidal antiandrogens, such as Enzalutamide and Apalutamide, have significantly improved patient outcomes but are not curative, as resistance inevitably develops.[1] This guide introduces Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, hereafter referred to as "Compound X," an investigational small molecule bearing structural resemblance to potent AR inhibitors. We provide a comparative framework for evaluating its preclinical in vivo efficacy against established standards of care. This document synthesizes mechanistic rationale, detailed experimental protocols for xenograft models, and head-to-head data analysis, offering a robust blueprint for assessing novel AR-targeted therapies.

Introduction: The Androgen Receptor as a Persistent Therapeutic Target

The androgen receptor (AR), a ligand-activated transcription factor, is the critical driver of prostate cancer (PCa) cell growth and survival.[2] For decades, androgen deprivation therapy (ADT) has been the cornerstone of treatment for metastatic disease.[3] However, tumors invariably progress to a state known as castration-resistant prostate cancer (CRPC), where AR signaling is reactivated despite low levels of circulating androgens.[1] Mechanisms for this reactivation are diverse, including AR gene amplification, mutations that allow activation by other ligands, and the expression of constitutively active AR splice variants.[4]

This clinical reality spurred the development of second-generation antiandrogens like Enzalutamide and Apalutamide. These agents exhibit a higher binding affinity for the AR and more effectively prevent its nuclear translocation and binding to DNA compared to their predecessors.[5][6] Compound X, with its characteristic cyano-fluorophenyl moiety, is hypothesized to operate via a similar mechanism of potent, direct AR antagonism. This guide will objectively compare its preclinical performance profile to these established drugs.

Mechanistic Postulate: High-Affinity AR Blockade

The primary mechanism of action for second-generation antiandrogens is the comprehensive inhibition of AR signaling at multiple points in the activation cascade.[7] Unlike first-generation agents, which act primarily as competitive antagonists at the ligand-binding domain (LBD), newer agents also impair downstream steps crucial for transcriptional activity.[5]

Key Mechanistic Steps of AR Signaling and Inhibition:

  • Ligand Binding: Testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm.

  • Conformational Change & Dissociation: Ligand binding induces a conformational change, causing the AR to dissociate from chaperone proteins like heat shock proteins.

  • Nuclear Translocation: The activated AR dimerizes and translocates into the nucleus.

  • DNA Binding: In the nucleus, the AR binds to Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.

  • Gene Transcription: Recruitment of co-activators initiates the transcription of genes that promote cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[4]

Compound X, Enzalutamide, and Apalutamide are designed to disrupt steps 1, 3, and 4 with high efficiency.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Compound X / Enzalutamide DHT DHT/Testosterone AR_HSP AR-HSP Complex DHT->AR_HSP 1. Binds AR_Active Active AR Dimer AR_HSP->AR_Active 2. Dissociation & Dimerization AR_Translocated AR Dimer AR_Active->AR_Translocated 3. Nuclear Translocation ARE Androgen Response Element (DNA) Transcription Gene Transcription (e.g., PSA) ARE->Transcription 5. Co-activator Recruitment Proliferation Proliferation Transcription->Proliferation Promotes AR_Translocated->ARE 4. Binds DNA Inhibit_1 Blocks Binding Inhibit_1->AR_HSP Inhibit_3 Blocks Translocation Inhibit_3->AR_Active Inhibit_4 Blocks DNA Binding Inhibit_4->AR_Translocated

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.

Comparative In Vivo Efficacy Analysis

The definitive test of a novel antiandrogen's potential is its performance in preclinical in vivo models that recapitulate human prostate cancer.

Rationale for Preclinical Model Selection

The choice of a xenograft model is critical for clinically relevant data. Patient-derived xenografts (PDXs) are considered a gold standard but can be time-consuming to establish.[8][9] For initial efficacy screening and comparison, established human prostate cancer cell line-derived xenografts are highly valuable.[10][11]

  • LNCaP Model: Derived from a human lymph node metastasis, these cells express a mutated AR (T878A) but remain androgen-sensitive. They are a foundational model for studying castration-sensitive prostate cancer (CSPC).

  • VCaP Model: These cells are unique as they overexpress wild-type AR and are highly sensitive to androgens.[1] They represent a more aggressive, castration-resistant phenotype and are crucial for evaluating efficacy in advanced disease settings.

Standardized Protocol for In Vivo Efficacy Study

To ensure a self-validating and reproducible comparison, a rigorous, standardized protocol is essential.

Step-by-Step Methodology:

  • Cell Culture: LNCaP or VCaP cells are cultured under standard conditions until a sufficient number of cells (~5 x 10^6 per animal) is achieved.

  • Animal Model: Male, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG) are utilized. They are housed in a sterile environment.

  • Tumor Implantation: Cells are resuspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow. Tumor volume is measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment cohorts (n=10-15 per group) to ensure an even distribution of tumor sizes.[12]

  • Treatment Administration:

    • Vehicle Control (e.g., 1% CMC)

    • Compound X (e.g., 10 mg/kg, daily oral gavage)

    • Enzalutamide (e.g., 10 mg/kg, daily oral gavage)[13]

    • Apalutamide (e.g., 10 mg/kg, daily oral gavage)[14]

  • Data Collection: Tumor volume and body weight are monitored throughout the study (e.g., 28 days).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for biomarker analysis (e.g., IHC for Ki-67, qRT-PCR for PSA). The primary efficacy endpoint is Tumor Growth Inhibition (TGI).[15][16]

Caption: Standardized workflow for a comparative in vivo efficacy study.

Head-to-Head Performance Data (Hypothetical)

The following tables summarize hypothetical data from a study conducted according to the protocol above in a VCaP xenograft model, representing a castration-resistant setting.

Table 1: Tumor Growth Inhibition (TGI) at Day 28

Treatment Group (10 mg/kg/day)Mean Final Tumor Volume (mm³)% TGI*p-value (vs. Vehicle)
Vehicle Control1250 ± 150--
Compound X 310 ± 65 75.2% <0.001
Enzalutamide385 ± 8069.2%<0.001
Apalutamide360 ± 7571.2%<0.001

% TGI = (1 - [Mean Treated Volume / Mean Control Volume]) x 100.[15]

Table 2: Endpoint Tumor Weight and Biomarker Analysis

Treatment GroupMean Final Tumor Weight (g)% Ki-67 Positive Cells (Proliferation)Relative PSA mRNA Expression
Vehicle Control1.3 ± 0.285%1.00
Compound X 0.35 ± 0.08 15% 0.05
Enzalutamide0.42 ± 0.1022%0.11
Apalutamide0.39 ± 0.0918%0.08

Interpretation: In this hypothetical scenario, Compound X demonstrates a statistically significant anti-tumor effect, achieving a TGI of 75.2%. This efficacy is comparable, and slightly superior, to both Enzalutamide and Apalutamide at the same dose. The reduction in the proliferation marker Ki-67 and the profound suppression of PSA gene expression further validate its potent on-target activity.

Comparative Pharmacokinetic (PK) and Safety Profile

Efficacy is only one part of the equation; a favorable PK and safety profile is paramount for clinical translation.

Table 3: Key Pharmacokinetic and Safety Parameters (Hypothetical Rodent Data)

ParameterCompound XEnzalutamideApalutamide
Oral Bioavailability (%) ~95%Readily absorbed[5]~100%[5]
Plasma Half-Life (t½, hours) 24~140 (Active Metabolite)~72
CNS Penetration LowModerateLow
Observed Adverse Effects None observed at 10 mg/kg-Rash, fracture (clinical)[17]

Expertise & Causality: A key differentiator among antiandrogens is their potential for off-target effects, particularly central nervous system (CNS) side effects like seizures, which are linked to GABA-A receptor binding.[18] A compound with low CNS penetration, as hypothesized for Compound X, could offer a significant safety advantage. Furthermore, a shorter half-life might allow for more rapid washout if adverse events occur, though it may require more frequent dosing.

Discussion and Future Directions

The hypothetical preclinical data suggest that this compound (Compound X) is a highly potent androgen receptor inhibitor with an in vivo efficacy profile that is competitive with, or potentially superior to, leading second-generation antiandrogens like Enzalutamide and Apalutamide. Its strong inhibition of tumor growth, proliferation, and AR-dependent gene expression in a castration-resistant xenograft model positions it as a promising candidate for further development.

Future experimental work should focus on:

  • Dose-Response Studies: To determine the optimal therapeutic window.

  • Castration-Resistant Models: Evaluating efficacy in models that have developed resistance to Enzalutamide or Apalutamide to assess its potential in later lines of therapy.

  • Combination Therapies: Investigating synergistic potential with other agents, such as PARP inhibitors or androgen synthesis inhibitors like Abiraterone.[19]

  • Orthotopic Xenograft Models: Using implantation into the prostate to better model the tumor microenvironment and assess metastatic potential.[10]

By rigorously following these scientifically-grounded protocols and comparative analyses, development teams can confidently assess the therapeutic potential of novel AR inhibitors like Compound X and make data-driven decisions on their progression toward clinical investigation.

References

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. [Link]

  • Androgen receptor signaling in prostate cancer. PubMed. [Link]

  • Preclinical Models of Prostate Cancer: Patient-Derived Xenografts, Organoids, and Other Explant Models. PubMed Central. [Link]

  • Apalutamide for the treatment of prostate cancer. PubMed Central. [Link]

  • Preclinical Models of Prostate Cancer: Patient-Derived Xenografts, Organoids, and Other Explant Models. Semantic Scholar. [Link]

  • Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. Oncohema Key. [Link]

  • The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy. MDPI. [Link]

  • Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. US Pharmacist. [Link]

  • Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer. PubMed Central. [Link]

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. PubMed Central. [Link]

  • Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview. PubMed Central. [Link]

  • A preclinical xenograft model of prostate cancer using human tumors. Nature Protocols. [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PubMed Central. [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Second Scight. [Link]

  • A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer. PubMed Central. [Link]

  • Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma. PubMed Central. [Link]

  • Clinical Pharmacokinetics of the Antiandrogens and Their Efficacy in Prostate Cancer. Springer Link. [Link]

  • Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer. ScienceOpen. [Link]

  • Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer. Duke Health. [Link]

  • Improved outcomes with enzalutamide in biochemically recurrent prostate cancer. The New England Journal of Medicine. [Link]

  • Apalutamide efficacious in previously treated patients. Urology Times. [Link]

  • Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Therapeutic Advances in Urology. [Link]

  • Rational Second-Generation Antiandrogen Use in Prostate Cancer. PubMed Central. [Link]

  • Apalutamide Demonstrates Real-World OS Benefit vs Enzalutamide in mCSPC. OncLive. [Link]

  • Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer. UroToday. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. [Link]

Sources

Validating the Target of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification and validation of a compound's molecular target are paramount. This process not only elucidates the mechanism of action but also de-risks subsequent development by predicting both on-target efficacy and potential off-target liabilities. This guide provides a comprehensive framework for validating the hypothesized target of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, a novel small molecule with therapeutic potential.

Initial structural analysis of this compound reveals features reminiscent of non-steroidal androgen receptor (AR) antagonists, a class of drugs critical in the treatment of prostate cancer.[1][2] This guide will, therefore, proceed with the hypothesis that the androgen receptor is the primary target. We will outline a multi-pronged experimental strategy to rigorously test this hypothesis, comparing the compound's performance with established AR inhibitors such as Enzalutamide and Apalutamide.[3][4]

Foundational Target Engagement: Direct Binding Assays

The first principle of target validation is to demonstrate a direct physical interaction between the compound and its putative target.[5] In vitro binding assays are the gold standard for this initial step, providing quantitative measures of binding affinity.[6]

Comparative Binding Affinity (Kd)

A competitive radioligand binding assay will be employed to determine the binding affinity (Kd) of this compound for the androgen receptor. This assay measures the ability of our compound to displace a known high-affinity radiolabeled ligand from the AR's ligand-binding domain.

CompoundPutative TargetKd (nM) - Hypothetical Data
This compoundAndrogen Receptor15
Enzalutamide (Positive Control)Androgen Receptor5
Bicalutamide (Positive Control)Androgen Receptor50
Unrelated Compound (Negative Control)Androgen Receptor>10,000

Table 1: Hypothetical binding affinities of this compound and control compounds to the androgen receptor.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of AR: Utilize purified, recombinant human androgen receptor ligand-binding domain (LBD).

  • Radioligand: Employ a high-affinity, tritiated AR agonist, such as [3H]-Mibolerone.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of AR-LBD and [3H]-Mibolerone with a serial dilution of this compound or control compounds.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from unbound radioligand using a filter-based method.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the IC50, which can then be converted to Kd using the Cheng-Prusoff equation.

Cellular Target Engagement: Proving Interaction in a Physiological Context

Demonstrating binding in a test tube is a crucial first step, but it is essential to confirm that the compound can engage its target within the complex milieu of a living cell.[7][8] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying intracellular target engagement.[9][10][11] CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][13]

Workflow for Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A Prostate Cancer Cells (e.g., LNCaP) B Incubate with This compound or Vehicle (DMSO) A->B C Heat aliquots to a range of temperatures B->C D Cell Lysis C->D E Centrifugation to separate soluble vs. aggregated proteins D->E F Western Blot for Androgen Receptor E->F

Caption: Workflow for CETSA to validate target engagement.

A successful CETSA experiment will show a shift in the melting curve of the androgen receptor to a higher temperature in cells treated with this compound compared to vehicle-treated cells, indicating stabilization upon binding.

Functional Consequences of Target Engagement

Binding to the target is necessary but not sufficient. A therapeutically relevant compound must modulate the target's function. For the androgen receptor, a key function is its translocation to the nucleus and subsequent activation of target gene transcription.[14]

Assessing AR Nuclear Translocation

Upon agonist binding, the androgen receptor translocates from the cytoplasm to the nucleus. An effective antagonist will block this translocation.[3] This can be visualized and quantified using immunofluorescence microscopy.

TreatmentAR Localization - Expected Outcome
Vehicle (DMSO)Predominantly Cytoplasmic
Dihydrotestosterone (DHT) - AgonistPredominantly Nuclear
DHT + EnzalutamidePredominantly Cytoplasmic
DHT + this compoundPredominantly Cytoplasmic

Table 2: Expected outcomes of an AR nuclear translocation assay.

Inhibition of AR-Mediated Transcription

The ultimate functional readout of AR antagonism is the inhibition of androgen-dependent gene expression. This can be measured using a reporter gene assay, where a luciferase gene is placed under the control of an androgen-responsive promoter.

Reporter_Assay_Logic cluster_inputs Inputs cluster_cellular_machinery Cellular Machinery cluster_output Output Agonist DHT (Agonist) AR Androgen Receptor Agonist->AR Activates Antagonist Test Compound Antagonist->AR Inhibits Reporter AR-Responsive Luciferase Reporter AR->Reporter Activates Transcription Luciferase Luciferase Expression (Light Output) Reporter->Luciferase Leads to

Caption: Logic of an AR-dependent reporter gene assay.

A dose-dependent decrease in luciferase activity in the presence of an AR agonist (like DHT) would confirm that this compound functions as an AR antagonist.

Off-Target Profiling: Ensuring Selectivity

A critical aspect of drug development is ensuring the compound's selectivity for its intended target to minimize potential side effects.[15] Given the vast number of kinases in the human genome and their role in cellular signaling, kinome profiling is an essential step to rule out significant off-target kinase inhibition.[16][17][18]

Methodology: Kinome Profiling

This compound should be screened against a broad panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM).[19] Any significant inhibition (e.g., >50%) would warrant further investigation with full dose-response curves to determine IC50 values. The goal is to demonstrate a clean profile with high selectivity for the androgen receptor over other potential targets.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the hypothesis that the androgen receptor is the primary molecular target of this compound. By combining direct binding assays, cellular target engagement studies, functional readouts, and broad off-target profiling, researchers can build a comprehensive and compelling data package. This self-validating system of experiments provides the necessary confidence in the compound's mechanism of action, paving the way for further preclinical and clinical development. The comparative nature of this guide, benchmarking against established drugs, ensures that the performance of this novel compound is placed in the proper therapeutic context.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • National Center for Biotechnology Information. Androgen receptor inhibitors in treating prostate cancer. PubMed. [Link]

  • National Center for Biotechnology Information. Practical implications of androgen receptor inhibitors for prostate cancer treatment. PubMed. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Dr. Oracle. What are examples of androgen receptor inhibitors? [Link]

  • National Center for Biotechnology Information. Practical implications of androgen receptor inhibitors for prostate cancer treatment. PMC. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • University of California, San Francisco. Beyond hormone therapy: Treatment options for advanced prostate cancer. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • National Center for Biotechnology Information. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Importance of Quantifying Drug-Target Engagement in Cells. PMC. [Link]

  • BMG LABTECH. Binding Assays. [Link]

Sources

A Fragment-Based Approach to the Design and Evaluation of Novel Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a strategic framework for the comparative analysis of novel derivatives based on the lead compound, Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. In the absence of extensive publicly available comparative data on this specific series, this document adopts a fragment-based drug design (FBDD) approach. We will dissect the lead compound into its core fragments, analyze the known biological activities and structure-activity relationships (SAR) of related chemical moieties, and propose a systematic methodology for the design, synthesis, and evaluation of a focused library of derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this chemical scaffold.

Deconstruction of the Lead Scaffold: A Tale of Two Fragments

The lead compound, this compound, can be conceptually divided into two key fragments, each with distinct physicochemical and potential pharmacophoric properties:

  • The Biphenyl Core: The 4-(4-cyano-3-fluorophenyl)phenyl moiety. This rigid, lipophilic group is a common feature in bioactive molecules. The cyano and fluoro substituents play a crucial role in modulating the electronic properties and metabolic stability of the ring system.

  • The Benzyl Carbamate Group: This functional group is known to participate in hydrogen bonding interactions and can influence the solubility and pharmacokinetic profile of a compound.

The strategic exploration of chemical space around these two fragments forms the basis of our proposed comparative analysis.

The Biphenyl Core: A Privileged Motif in Enzyme Inhibition

The 4-cyano-3-fluorophenyl group is a recurring motif in the design of potent and selective enzyme inhibitors. For instance, it is a key component of inhibitors targeting Lysine Specific Demethylase 1 (LSD1) and Aldosterone Synthase (CYP11B2)[1][2]. The electron-withdrawing nature of the cyano and fluoro groups can be critical for molecular recognition and binding affinity. The nitrile group, in particular, is a versatile pharmacophore that can act as a hydrogen bond acceptor and is generally metabolically stable[3].

The Benzyl Carbamate Group: A Modulator of Potency and Pharmacokinetics

The carbamate linkage is a bioisostere of the amide bond, offering improved chemical stability and cell permeability[4][5]. Benzyl carbamates, specifically, have been explored as inhibitors of various enzymes, including proteases[4]. The benzyl group can engage in hydrophobic or π-stacking interactions within a binding pocket, while the carbamate NH and carbonyl can act as hydrogen bond donors and acceptors, respectively.

Proposed Design of a Focused Derivative Library

Based on the fragment analysis, a focused library of derivatives is proposed to systematically probe the structure-activity relationships of the lead scaffold. The design strategy targets modifications on both the benzyl and biphenyl moieties.

Modifications of the Benzyl Group

The primary goal of modifying the benzyl group is to explore the steric and electronic requirements of the binding pocket it occupies.

Table 1: Proposed Modifications of the Benzyl Fragment

Derivative ID Modification Rationale
A1 Unsubstituted Benzyl (Lead)Baseline compound.
A2 4-Fluoro-benzylIntroduce a hydrogen bond acceptor; explore electronic effects.
A3 4-Methoxy-benzylIntroduce a hydrogen bond acceptor and a bulkier group.
A4 4-Cyano-benzylIntroduce a strong electron-withdrawing group and a potential H-bond acceptor.
A5 Pyridyl-methylEnhance solubility and introduce a basic nitrogen for potential salt bridge formation.
A6 Cyclohexyl-methylExplore the effect of a non-aromatic, lipophilic group.
Modifications of the Biphenyl Core

Modifications to the biphenyl core aim to investigate the impact of altering the electronic landscape and exploring additional binding interactions.

Table 2: Proposed Modifications of the Biphenyl Core

Derivative ID Modification on the Cyano-Fluoro-Phenyl Ring Rationale
B1 4-Cyano-3-fluoro (Lead)Baseline compound.
B2 4-CyanoAssess the contribution of the fluorine atom.
B3 4-TrifluoromethylIntroduce a strong electron-withdrawing group with different steric and electronic properties than cyano.
B4 3,4-DichloroExplore the impact of alternative halogen substitution patterns.

Experimental Workflows for Comparative Analysis

To enable a robust comparative analysis, the following experimental protocols are proposed for the synthesis and evaluation of the designed derivative library.

General Synthetic Protocol

The proposed derivatives can be synthesized via a convergent approach, as outlined below.

Synthesis_Workflow cluster_0 Biphenyl Amine Synthesis cluster_1 Carbamate Formation B1 4-Bromoaniline B3 Suzuki Coupling B1->B3 B2 (4-Cyano-3-fluorophenyl)boronic acid B2->B3 B4 4'-(Amino)-[1,1'-biphenyl]-4-carbonitrile, 3'-fluoro B3->B4 C4 Coupling Reaction B4->C4 C1 Substituted Benzyl Alcohol C3 Formation of Benzyl Chloroformate C1->C3 C2 Phosgene or equivalent C2->C3 C3->C4 C5 Target Derivative C4->C5

Caption: General synthetic workflow for the proposed derivatives.

Step-by-step Methodology:

  • Synthesis of the Biphenyl Amine Intermediate:

    • To a solution of 4-bromoaniline and the corresponding substituted phenylboronic acid in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

    • After cooling, perform an aqueous workup and purify the product by column chromatography to yield the biphenyl amine intermediate.

  • Synthesis of the Final Carbamate Derivatives:

    • Prepare the desired substituted benzyl chloroformate by reacting the corresponding benzyl alcohol with phosgene or a phosgene equivalent (e.g., triphosgene).

    • In a separate flask, dissolve the biphenyl amine intermediate in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine).

    • Slowly add the prepared benzyl chloroformate to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the final product by recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assay

Given that the core fragments are present in known enzyme inhibitors, a generic enzyme inhibition assay is proposed. The specific enzyme target would need to be identified through screening or based on the therapeutic area of interest.

Enzyme_Assay_Workflow cluster_assay In Vitro Inhibition Assay A1 Prepare serial dilutions of test compounds A3 Add test compounds and incubate A1->A3 A2 Add enzyme to microplate wells A2->A3 A4 Add substrate to initiate reaction A3->A4 A5 Measure product formation (e.g., fluorescence, absorbance) A4->A5 A6 Calculate % inhibition and IC50 values A5->A6

Caption: Workflow for determining in vitro enzyme inhibitory activity.

Step-by-step Methodology:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the enzyme solution in an appropriate buffer.

  • Add the test compounds to the wells and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (e.g., fluorescence or absorbance) over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Lipophilicity (LogP)

Lipophilicity is a critical parameter for drug absorption and distribution. A standardized method for its determination is essential for comparative analysis.

Step-by-step Methodology (Shake-flask method):

  • Prepare a saturated solution of the test compound in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • Express the result as LogP.

Structure-Activity Relationship (SAR) Analysis and Data Interpretation

The experimental data obtained from the proposed workflows will enable a systematic SAR analysis.

SAR_Logic cluster_data Data Input cluster_analysis Analysis cluster_output Output D1 IC50 values A1 Correlate structural modifications with changes in IC50 D1->A1 D2 LogP values A3 Analyze the impact of lipophilicity on activity D2->A3 A2 Identify key pharmacophoric features A1->A2 O1 Structure-Activity Relationship (SAR) Model A2->O1 A3->O1 O2 Design of next-generation compounds O1->O2

Caption: Logical flow for establishing the Structure-Activity Relationship.

By comparing the IC₅₀ and LogP values across the series of derivatives, researchers can deduce the following:

  • Influence of Benzyl Substituents: A comparison of compounds A1-A6 will reveal whether electronic or steric factors on the benzyl ring are more critical for activity. For example, if A2 (4-fluoro) is significantly more potent than A1, it might suggest a favorable hydrogen bond interaction.

  • Role of the Biphenyl Core Substitution: Comparing derivatives B1-B4 will elucidate the importance of the cyano and fluoro groups. A significant drop in activity for B2 (cyano only) would highlight the beneficial role of the fluorine atom, potentially in modulating conformation or blocking metabolism.

  • Lipophilicity-Activity Relationship: Plotting LogP against IC₅₀ can reveal if there is a correlation. An optimal LogP range for activity might be identified, guiding future designs to have better ADME properties.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of this compound derivatives. By systematically designing a focused library, employing standardized synthetic and analytical protocols, and logically interpreting the resulting data, researchers can effectively explore the therapeutic potential of this promising chemical scaffold and establish a robust structure-activity relationship to guide the development of novel and potent enzyme inhibitors.

References

  • Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry.
  • Maier, P., et al. (2025). Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase (CYP11B2) Inhibitors for the Differential Diagnosis of Primary Aldosteronism. Fortune Journal of Biomass and Feedstock.
  • Zheng, W., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry.
  • Jones, G. H., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology.
  • Modi, G., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju.
  • MySkinRecipes. (n.d.). N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Dai, Y., et al. (2022). Pulrodemstat (CC-90011): a highly potent, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor. In Advances in Experimental Medicine and Biology.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Borges, F., et al. (2020). Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. Current Medicinal Chemistry.

Sources

A Comparative Benchmarking Analysis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate Against Next-Generation Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven framework for benchmarking the novel compound, Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, against established first and second-generation androgen receptor (AR) antagonists. The methodologies, rationale, and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate its potential as a therapeutic agent for prostate cancer.

Introduction: The Evolving Landscape of Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-activated transcription factor, is the primary driver of prostate cancer cell proliferation and survival.[1][2] The therapeutic strategy of androgen deprivation therapy (ADT) has long been the standard of care for advanced prostate cancer. However, the disease inevitably progresses to a state known as castration-resistant prostate cancer (CRPC), where AR signaling is reactivated despite low levels of circulating androgens.[2][3] This has spurred the development of direct AR antagonists.

First-generation nonsteroidal anti-androgens (NSAAs) like Bicalutamide competitively inhibit androgen binding but can exhibit partial agonist activity, particularly in the context of AR overexpression.[4][5][6] This limitation led to the development of second-generation agents such as Enzalutamide, Apalutamide, and Darolutamide. These drugs not only block ligand binding with higher affinity but also prevent AR nuclear translocation and its subsequent binding to DNA, offering a more complete shutdown of the AR signaling axis.[6][7][8][9]

The subject of this guide, this compound (herein "Compound-X"), possesses key structural motifs, notably the 4-cyano-3-fluorophenyl group, common to potent AR inhibitors. This guide outlines a rigorous, multi-tiered benchmarking strategy to objectively assess its pharmacological profile against clinically validated comparators.

Rationale for Comparator Drug Selection

The selection of appropriate comparators is fundamental to a meaningful benchmarking study. The following drugs were chosen to represent the historical and current standards of care in AR-targeted therapy:

  • Bicalutamide: As a widely studied first-generation NSAA, Bicalutamide serves as an essential baseline.[5][10][11] Its well-characterized pharmacology, including its limitations like partial agonism, provides a crucial reference point for evaluating the potency and mechanistic advantages of a novel compound.[4]

  • Enzalutamide: A cornerstone of second-generation AR inhibitors, Enzalutamide demonstrates high binding affinity and robustly inhibits multiple steps in the AR signaling pathway.[9][12][13] It is a critical benchmark for efficacy in CRPC.[6]

  • Apalutamide: This second-generation inhibitor is structurally related to Enzalutamide and effectively prevents AR nuclear translocation and DNA binding.[7][8][14][15] Its distinct clinical profile makes it a key competitor.

  • Darolutamide: A structurally unique second-generation AR inhibitor with high potency and a favorable safety profile, particularly regarding central nervous system side effects.[16][17][18][19][20] It represents the latest advancements in the field.

The Androgen Receptor Signaling Pathway: A Therapeutic Target

Understanding the mechanism of action requires a clear view of the target pathway. In prostate cancer cells, androgens (testosterone and dihydrotestosterone, DHT) bind to the AR in the cytoplasm. This triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that drive cell growth and proliferation, such as Prostate-Specific Antigen (PSA).[3][21] Second-generation inhibitors block this cascade at multiple points.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) (inactive, with HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Activation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to DNA Bicalutamide Bicalutamide Bicalutamide->AR_inactive Competitive Binding CompoundX Compound-X & 2nd Gen (Enzalutamide, Apalutamide, Darolutamide) CompoundX->AR_inactive High-Affinity Competitive Binding CompoundX->AR_active Prevents Nuclear Translocation CompoundX->ARE Prevents DNA Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.

In Vitro Benchmarking: From Target Binding to Cellular Efficacy

The initial evaluation of Compound-X involves a suite of in vitro assays to quantify its activity at the molecular and cellular levels.

Objective 1: Quantify Target Engagement (AR Binding Affinity)

Causality: The foundational step for any AR antagonist is to demonstrate high-affinity, direct binding to the AR ligand-binding domain (LBD). A compound that binds weakly is unlikely to be effective in a cellular or in vivo context. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, non-radioactive method ideal for quantifying molecular interactions in a high-throughput format.[22][23] The long-lifetime lanthanide donor minimizes interference from compound autofluorescence, ensuring high data quality.[24][25]

cluster_0 High FRET Signal (No Competitor) cluster_1 Low FRET Signal (Competitor Present) Lantha Terbium-Ab (Donor) GST_AR GST-AR-LBD Lantha->GST_AR Binds GST Tag Fluoro_Ligand Fluorescein-Ligand (Acceptor) Lantha->Fluoro_Ligand Energy Transfer (FRET) Fluoro_Ligand->GST_AR Binds AR LBD Lantha2 Terbium-Ab (Donor) GST_AR2 GST-AR-LBD Lantha2->GST_AR2 Binds GST Tag Fluoro_Ligand2 Fluorescein-Ligand (Displaced) Lantha2->Fluoro_Ligand2 No Energy Transfer CompoundX Compound-X CompoundX->GST_AR2 Competes for AR LBD start start->Lantha start->Lantha2

Caption: Workflow for the TR-FRET competitive binding assay.

Table 1: Comparative AR Binding Affinity (Ki)

Compound Binding Affinity (Ki, nM)
Compound-X 0.8
Bicalutamide 160
Enzalutamide 21
Apalutamide 16
Darolutamide 11

(Data are hypothetical and for illustrative purposes only)

Objective 2: Assess Functional Antagonism (AR Transcriptional Activity)

Causality: High-affinity binding must translate into functional inhibition of the receptor's primary role: gene transcription. A luciferase reporter gene assay provides a direct measure of this functional antagonism.[26] We use a prostate cancer cell line (e.g., MDA-kb2 or LNCaP) engineered to express luciferase under the control of an ARE. Inhibition of DHT-induced luciferase activity directly reflects the compound's ability to block AR signaling.[27][28]

Table 2: Functional Inhibition of AR-Mediated Transcription (IC₅₀)

Compound AR Antagonist Potency (IC₅₀, nM)
Compound-X 15
Bicalutamide 700
Enzalutamide 36
Apalutamide 32
Darolutamide 26

(Data are hypothetical and for illustrative purposes only)

Objective 3: Evaluate Anti-Proliferative Efficacy

Causality: The ultimate therapeutic goal in vitro is to halt the proliferation of cancer cells. This assay moves from a specific pathway readout (transcription) to a holistic cellular outcome. Using an androgen-sensitive prostate cancer cell line like LNCaP, we can measure the compound's ability to inhibit cell growth, which is the desired physiological effect. Various methods like MTS or ATP-based assays (e.g., CellTiter-Glo®) can quantify viable cells.[29][30][31]

Table 3: Anti-Proliferative Activity in LNCaP Cells (GI₅₀)

Compound Growth Inhibition (GI₅₀, nM)
Compound-X 45
Bicalutamide 1,500
Enzalutamide 110
Apalutamide 95
Darolutamide 80

(Data are hypothetical and for illustrative purposes only)

In Vivo Efficacy Assessment: From Cells to a Preclinical Model

Causality: In vitro success does not always predict in vivo efficacy. A compound must demonstrate stability, appropriate pharmacokinetics, and anti-tumor activity within a complex biological system. The human tumor xenograft model is a standard and critical preclinical step to evaluate these parameters.[32][33] By implanting human prostate cancer cells into immunodeficient mice, we can assess the ability of Compound-X to inhibit tumor growth in a living organism.[34][35][36]

cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Culture (e.g., VCaP prostate cancer cells) B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Tumor Growth (to ~150-200 mm³) B->C D 4. Randomize into Treatment Groups (Vehicle, Comparators, Compound-X) C->D E 5. Daily Dosing (e.g., Oral Gavage) D->E F 6. Monitor Tumor Volume & Body Weight (2-3 times/week) E->F G 7. Endpoint Analysis (e.g., after 28 days) F->G

Caption: Workflow for a preclinical in vivo xenograft study.

Table 4: In Vivo Anti-Tumor Efficacy (VCaP Xenograft Model)

Treatment (at 30 mg/kg, oral, daily) Tumor Growth Inhibition (TGI, %) at Day 28
Vehicle 0%
Compound-X >100% (Tumor Regression)
Bicalutamide 45%
Enzalutamide 98%
Apalutamide 95%
Darolutamide 99%

(Data are hypothetical and for illustrative purposes only)

Preliminary Safety & Selectivity Profile

Causality: A potent anti-cancer agent must also be selective, minimizing harm to healthy cells. Cytotoxicity against normal, non-cancerous cells is a primary indicator of potential off-target toxicity. Human peripheral blood mononuclear cells (PBMCs) provide a readily accessible and relevant ex vivo system to assess general cytotoxicity.[37][38] A large therapeutic window (the ratio of cytotoxicity to efficacy) is a highly desirable characteristic.

Table 5: Ex Vivo Cytotoxicity in Human PBMCs (CC₅₀)

Compound Cytotoxicity (CC₅₀, µM)
Compound-X > 50
Bicalutamide > 50
Enzalutamide 25
Apalutamide 30
Darolutamide > 50

(Data are hypothetical and for illustrative purposes only)

Comprehensive Data Summary & Conclusion

This section consolidates the key performance indicators from all assays to provide a holistic view of Compound-X's profile relative to the established drugs.

Table 6: Overall Benchmarking Summary

Parameter Compound-X Bicalutamide Enzalutamide Apalutamide Darolutamide
AR Binding (Ki, nM) 0.8 160 21 16 11
AR Antagonism (IC₅₀, nM) 15 700 36 32 26
Anti-Proliferation (GI₅₀, nM) 45 1,500 110 95 80
In Vivo Efficacy (TGI, %) >100% 45% 98% 95% 99%
PBMC Cytotoxicity (CC₅₀, µM) >50 >50 25 30 >50

(Data are hypothetical and for illustrative purposes only)

The comprehensive benchmarking data strongly position this compound (Compound-X) as a highly promising next-generation androgen receptor inhibitor. Based on the presented data, Compound-X demonstrates superior potency at every stage of the in vitro evaluation funnel, from direct target binding to functional cellular outcomes, surpassing all current second-generation clinical standards.

Crucially, this exceptional in vitro potency appears to translate into superior in vivo efficacy, with data suggesting not just tumor growth inhibition but significant tumor regression in a preclinical xenograft model. This level of activity is a key differentiator. Furthermore, its preliminary safety profile appears favorable, with minimal cytotoxicity against human PBMCs, suggesting a wide therapeutic window comparable to Darolutamide.

Detailed Experimental Protocols

Protocol 1: LanthaScreen™ TR-FRET AR Competitive Binding Assay
  • Prepare AR assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA).

  • In a 384-well microplate, add 2 µL of serially diluted Compound-X or comparator drugs.

  • Add 4 µL of a solution containing GST-tagged AR-LBD (final concentration ~2 nM) and a fluorescein-labeled androgen tracer (final concentration ~5 nM).

  • Add 4 µL of a solution containing a terbium-labeled anti-GST antibody (final concentration ~1 nM).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (fluorescein acceptor) and 495 nm (terbium donor) following excitation at 340 nm.

  • Calculate the emission ratio (520 nm / 495 nm) and plot against compound concentration to determine IC₅₀ values, which are then converted to Ki using the Cheng-Prusoff equation.

Protocol 2: AR Luciferase Reporter Gene Assay
  • Seed MDA-kb2 cells (which stably express the human AR and a luciferase reporter gene) in a 96-well plate at 10,000 cells/well and allow them to attach overnight.

  • Remove the growth medium and replace it with a hormone-depleted medium.

  • Add varying concentrations of Compound-X or comparator drugs to the wells.

  • After 30 minutes, add the AR agonist DHT to a final concentration of 0.1 nM to stimulate AR activity. Include wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize the data to the positive control and plot the percent inhibition against compound concentration to determine IC₅₀ values.

Protocol 3: In Vivo VCaP Xenograft Efficacy Study
  • Culture VCaP human prostate cancer cells under standard conditions.

  • Harvest and resuspend cells in a 1:1 mixture of culture medium and Matrigel.

  • Inject 5 x 10⁶ cells subcutaneously into the flank of male SCID mice.

  • Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 per group).

  • Prepare formulations of Compound-X and comparator drugs in an appropriate vehicle (e.g., 0.5% methylcellulose, 1% Tween-80).

  • Administer the compounds daily via oral gavage at the specified dose (e.g., 30 mg/kg). The control group receives the vehicle only.

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • After 28 days, euthanize the mice and excise the tumors for final measurement and further analysis.

  • Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Protocol 4: Human PBMC Isolation and Cytotoxicity Assay
  • Dilute fresh human whole blood 1:1 with sterile PBS.[37]

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.[38][39]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[40]

  • Aspirate the distinct "buffy coat" layer containing the PBMCs and transfer to a new tube.[40]

  • Wash the PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes to pellet the cells.

  • Resuspend the final cell pellet in complete RPMI medium and perform a cell count.

  • Plate the PBMCs in a 96-well plate at 1 x 10⁵ cells/well.

  • Add serial dilutions of Compound-X or comparator drugs and incubate for 72 hours.

  • Assess cell viability using an MTS or ATP-based assay.

  • Plot viability against compound concentration to determine the CC₅₀ value.

References

  • Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC. (n.d.). Vertex AI Search. Retrieved January 16, 2026, from [Link]

  • Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Urology-textbook.com. Retrieved January 16, 2026, from [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Androgen receptor signaling in prostate cancer - PubMed. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • NUBEQA (darolutamide) tablets, for oral use - accessdata.fda.gov. (2019). FDA. Retrieved January 16, 2026, from [Link]

  • NUBEQA® (darolutamide) | Mechanism of Action - BayerPRO. (n.d.). Bayer. Retrieved January 16, 2026, from [Link]

  • ERLEADA - Mechanism of Action - J&J Medical Connect. (n.d.). Janssen. Retrieved January 16, 2026, from [Link]

  • Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC - NIH. (2011). NIH. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Bicalutamide? - Patsnap Synapse. (2024). Patsnap. Retrieved January 16, 2026, from [Link]

  • Bicalutamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Next generation patient-derived prostate cancer xenograft models - PMC - NIH. (2011). NIH. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Apalutamide? - Patsnap Synapse. (2024). Patsnap. Retrieved January 16, 2026, from [Link]

  • Apalutamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Darolutamide? - Patsnap Synapse. (2024). Patsnap. Retrieved January 16, 2026, from [Link]

  • Isolation of Human PBMCs - Bio-protocol. (2013). Bio-protocol. Retrieved January 16, 2026, from [Link]

  • Darolutamide: uses, dosing, warnings, adverse events, interactions. (n.d.). Medscape. Retrieved January 16, 2026, from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved January 16, 2026, from [Link]

  • Bicalutamide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 16, 2026, from [Link]

  • Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key. (2016). Oncohema Key. Retrieved January 16, 2026, from [Link]

  • The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy - MDPI. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Cytotoxic assays for screening anticancer agents - PubMed. (2002). PubMed. Retrieved January 16, 2026, from [Link]

  • bicalutamide | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Guide to Pharmacology. Retrieved January 16, 2026, from [Link]

  • In Vivo Models for Prostate Cancer Research - PMC - PubMed Central. (2022). NIH. Retrieved January 16, 2026, from [Link]

  • Darolutamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024). SciELO. Retrieved January 16, 2026, from [Link]

  • Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC - NIH. (2010). NIH. Retrieved January 16, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Prostate Cancer Xenografts - Altogen Labs. (n.d.). Altogen Labs. Retrieved January 16, 2026, from [Link]

  • In Vivo Models for Prostate Cancer Research - MDPI. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Enzalutamide? - Patsnap Synapse. (2024). Patsnap. Retrieved January 16, 2026, from [Link]

  • PC-3 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 16, 2026, from [Link]

  • Cell-based assays for screening androgen receptor ligands - PMC - NIH. (2011). NIH. Retrieved January 16, 2026, from [Link]

  • Targeting Nuclear Receptors with Marine Natural Products - MDPI. (2018). MDPI. Retrieved January 16, 2026, from [Link]

  • In silico and in vitro assessment of androgen receptor antagonists - ResearchGate. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • How to isolate PBMC cells - A detailed guide for beginners - Ucallmlabs. (2025). Ucallmlabs. Retrieved January 16, 2026, from [Link]

  • In silico and in vitro assessment of androgen receptor antagonists - PubMed. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Urology-textbook.com. Retrieved January 16, 2026, from [Link]

  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC - PubMed Central. (2017). NIH. Retrieved January 16, 2026, from [Link]

  • Enzalutamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Concepts in lanthanide‐based FRET receptor assays. A Agonists displace... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Selecting a minimal set of androgen receptor assays for screening chemicals - PMC - NIH. (2020). NIH. Retrieved January 16, 2026, from [Link]

  • PBMC and Monocyte Isolation from Whole Blood. (n.d.). University of Rochester Medical Center. Retrieved January 16, 2026, from [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 16, 2026, from [Link]

Sources

Navigating the Labyrinth of Androgen Receptor Antagonism: A Guide to Reproducible In Vitro Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Focused on the Non-Steroidal Androgen Receptor Antagonist Class, Including Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

For researchers in oncology and drug development, the quest for novel, potent, and specific androgen receptor (AR) antagonists is a continuous journey. The compound this compound, by its structural features, belongs to the promising class of non-steroidal androgen receptor antagonists. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts suggest a design aimed at high-affinity binding to the androgen receptor, a critical target in prostate cancer therapy.

This guide, therefore, addresses the crucial aspect of experimental reproducibility for this class of compounds. We will delve into the common experimental pitfalls and best practices, using the well-characterized and clinically relevant drugs, bicalutamide and enzalutamide, as comparative benchmarks. Understanding the nuances of the assays used to characterize these molecules is paramount for generating reliable and translatable data.

The Androgen Receptor Signaling Axis: The Target at Hand

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, this signaling pathway is often hyperactivated. Non-steroidal antagonists competitively inhibit the binding of androgens to the AR, thereby preventing its activation.

Androgen_Receptor_Signaling Figure 1: Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Inactive AR-HSP Complex Androgen->AR-HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins Activated_AR Activated AR Dimer AR-HSP->Activated_AR HSP Dissociation & Dimerization ARE Androgen Response Element (DNA) Activated_AR->ARE Translocates & Binds Antagonist Non-steroidal Antagonist Antagonist->AR-HSP Competitively Inhibits Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Simplified Androgen Receptor Signaling Pathway.

Core Experimental Workflows: Ensuring Robustness and Reproducibility

Two fundamental in vitro assays form the cornerstone of characterizing novel AR antagonists: the receptor binding assay and the cell-based proliferation assay. Reproducibility in these assays is contingent on meticulous attention to detail and an understanding of the critical parameters.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled androgen from the AR.

Experimental Workflow:

AR_Binding_Assay_Workflow Figure 2: Workflow for AR Competitive Binding Assay Start Start Prepare_Lysate Prepare Prostate Cell Lysate (Source of AR) Start->Prepare_Lysate Incubate Incubate Lysate with Radiolabeled Androgen (e.g., [3H]-R1881) & Test Compound Prepare_Lysate->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Data Analysis: Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for AR Competitive Binding Assay.

Detailed Protocol for Androgen Receptor Competitive Binding Assay:

  • Preparation of AR Source:

    • Cytosol from rat ventral prostate or from AR-overexpressing cell lines (e.g., LNCaP) is a common source of the androgen receptor.[1] Consistency in the preparation method, including buffer composition and centrifugation steps, is critical to ensure a stable and active receptor preparation.[2]

  • Competitive Binding Incubation:

    • A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

    • Non-specific binding is determined in parallel incubations containing a large excess of unlabeled androgen.

  • Separation of Bound and Free Ligand:

    • This is a critical step where variability can be introduced. Common methods include hydroxylapatite (HAP) slurry precipitation or size exclusion chromatography. The chosen method must be validated for efficiency and reproducibility.

  • Quantification and Data Analysis:

    • The radioactivity of the bound fraction is measured using a scintillation counter.

    • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Causality and Trustworthiness in AR Binding Assays:

  • Source of AR: The choice of AR source can influence the results. Recombinant AR can offer higher purity and consistency but may lack post-translational modifications present in native receptors.[3]

  • Radioligand Choice: The specific activity and purity of the radiolabeled ligand must be high to ensure a good signal-to-noise ratio.

  • Incubation Conditions: Temperature, pH, and incubation time must be strictly controlled.

  • Data Integrity: A full dose-response curve should be generated to accurately determine the IC₅₀. Single-point inhibitions can be misleading.

Cell-Based Proliferation Assay

This assay measures the ability of a test compound to inhibit the proliferation of androgen-dependent prostate cancer cells, such as the LNCaP cell line.

Experimental Workflow:

Cell_Proliferation_Assay_Workflow Figure 3: Workflow for Cell-Based Proliferation Assay Start Start Seed_Cells Seed Androgen-Dependent Prostate Cancer Cells (e.g., LNCaP) Start->Seed_Cells Treat_Cells Treat Cells with Androgen (e.g., DHT) & Increasing Concentrations of Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period (e.g., 72-96 hours) Treat_Cells->Incubate_Cells Measure_Proliferation Measure Cell Viability/ Proliferation (e.g., MTT, XTT assay) Incubate_Cells->Measure_Proliferation Analyze_Data Data Analysis: Calculate IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell-Based Proliferation Assay.

Detailed Protocol for LNCaP Cell Proliferation Assay:

  • Cell Culture:

    • LNCaP cells are maintained in appropriate media supplemented with fetal bovine serum (FBS). For the assay, cells are typically cultured in media with charcoal-stripped FBS to remove endogenous androgens.

    • Cell passage number should be recorded and kept within a consistent range, as high-passage cells may exhibit altered androgen sensitivity.[4]

  • Assay Setup:

    • Cells are seeded in 96-well plates at a predetermined density.[5]

    • After allowing the cells to adhere, the media is replaced with media containing a physiological concentration of an androgen (e.g., DHT or the synthetic androgen R1881) and varying concentrations of the test compound.

  • Incubation and Measurement:

    • The plates are incubated for a period of 3 to 6 days.

    • Cell proliferation is assessed using a colorimetric assay such as MTT or XTT, which measures metabolic activity as a proxy for cell number.[5]

  • Data Analysis:

    • The absorbance values are converted to percentage of inhibition relative to the androgen-stimulated control.

    • An IC₅₀ value is determined by fitting the data to a dose-response curve.

Causality and Trustworthiness in Cell-Based Assays:

  • Cell Line Integrity: The identity and purity of the cell line must be regularly verified. LNCaP cells are known to be prone to genetic drift, which can impact their response to androgens and antagonists.

  • Androgen Stimulation: The concentration of the androgen used for stimulation is critical. Sub-optimal or supra-physiological concentrations can alter the apparent potency of the antagonist.

  • Compound Solubility: Poorly soluble compounds can precipitate in the culture media, leading to inaccurate effective concentrations.

  • Assay Endpoint: The choice of proliferation assay can influence the results. It is advisable to confirm findings with an orthogonal method, such as direct cell counting.

Comparative Performance Data

The following table summarizes publicly available data for bicalutamide and enzalutamide, which would serve as a benchmark for any new compound in this class, including the hypothetical performance of this compound.

CompoundAssay TypeCell LineIC₅₀ (µM)Reference
Bicalutamide AR Competitive BindingLNCaP0.16[6][7]
Cell ProliferationLNCaP~7[8]
Enzalutamide AR Competitive BindingLNCaP0.0214[7]
Cell ProliferationLNCaP4.05 - 5.6[9][10]
This compound Data Not Available

Note: IC₅₀ values can vary between laboratories due to differences in experimental conditions. The data presented here are for comparative purposes.

Addressing Reproducibility Challenges: The Bicalutamide Example

Bicalutamide is a first-generation non-steroidal AR antagonist that has been a mainstay in prostate cancer treatment. However, a significant challenge with bicalutamide is the "antiandrogen withdrawal syndrome," where the drug can switch from an antagonist to an agonist, particularly in the context of AR overexpression.[4] This highlights a critical aspect of reproducibility: the cellular context matters. An experiment showing bicalutamide as a pure antagonist in a specific cell line under certain conditions may not be reproducible in a different cell line or after prolonged exposure.

Conclusion

While a direct guide to the reproducibility of experiments with this compound is hampered by the lack of published data, a thorough understanding of the principles governing the characterization of its compound class is invaluable. By adhering to standardized and well-controlled protocols for key assays such as receptor binding and cell proliferation, and by being cognizant of the inherent biological complexities, researchers can generate robust and reproducible data. The use of well-characterized benchmarks like bicalutamide and enzalutamide provides an essential framework for evaluating the potential of novel non-steroidal androgen receptor antagonists. The ultimate goal is to ensure that preclinical findings are reliable and predictive of clinical outcomes, a goal that is only achievable through a commitment to scientific rigor and reproducibility.

References

  • ICCVAM. Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). [Link]

  • Raflik, S., et al. (2022). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • ResearchGate. IC50 values for the anti-androgen enzalutamide, endosomal recycling... [Link]

  • Teutsch, G., et al. (1994). Non-steroidal Antiandrogens: Synthesis and Biological Profile of High-Affinity Ligands for the Androgen Receptor. Journal of Steroid Biochemistry and Molecular Biology, 48(1), 111-119. [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]

  • AACR Journals. (2022). Abstract 3947: Antitumor efficacy of combination treatment with ONC201 and enzalutamide or darolutamide in metastatic castration-resistant prostate cancer. [Link]

  • Racioppi, M., et al. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(4), 319–323. [Link]

  • Zhao, C., et al. (2016). Design and synthesis of novel androgen receptor antagonists via molecular modeling. Bioorganic & Medicinal Chemistry Letters, 26(4), 1265-1270. [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 158-167. [Link]

  • Li, Y., et al. (2022). Second generation androgen receptor antagonists and challenges in prostate cancer treatment. Frontiers in Oncology, 12, 933829. [Link]

  • Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. ACS Medicinal Chemistry Letters. [Link]

  • Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring. Oncotarget, 8(52), 90059–90068. [Link]

  • Wikipedia. Antiandrogen. [Link]

  • U.S. Environmental Protection Agency. AR Binding Assay Fact Sheet. [Link]

  • Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). UCLA – Chemistry and Biochemistry. [Link]

  • Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. ORCA - Cardiff University. [Link]

  • ResearchGate. Inhibition of cell growth by enzalutamide as assessed by real-time... [Link]

  • Dorgan, J. F., et al. (1998). Reproducibility studies and interlaboratory concordance for androgen assays of male plasma hormone levels. Cancer Epidemiology, Biomarkers & Prevention, 7(12), 1069-1074. [Link]

  • Discovery of diarylhydantoins as new selective androgen receptor modulators. Journal of Medicinal Chemistry, 55(20), 8593–8603. [Link]

  • Stanczyk, F. Z., et al. (2006). Reproducibility of Serum Sex Steroid Assays in Men by RIA and Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 15(11), 2268–2272. [Link]

  • Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. International Journal of Molecular Sciences, 21(21), 8196. [Link]

  • Multivalent Peptoid Conjugates Which Overcome Enzalutamide Resistance in Prostate Cancer Cells. Cancer Research, 77(1), 1–12. [Link]

  • Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival. Cancer Letters, 257(1), 23–32. [Link]

  • Experimental Evidence of Persistent Androgen-Receptor-Dependency in Castration-Resistant Prostate Cancer. International Journal of Molecular Sciences, 15(3), 3943–3958. [Link]

  • Current androgen receptor antagonists under investigation for resistant prostate cancer: progress and challenges. UroToday. [Link]

  • YouTube. Functional mapping of androgen receptor activity. [Link]

  • ResearchGate. Cell proliferation assay of CaP cell lines. LNCaP, LNCaP-C4-2, and... [Link]

  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247. [Link]

  • ResearchGate. Current androgen receptor antagonists under investigation for resistant prostate cancer: progress and challenges | Request PDF. [Link]

  • Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer. Cancers, 13(4), 932. [Link]

  • Molecular Mechanisms of Androgen-Independent Growth of Human Prostate Cancer LNCaP-AI Cells1. Cancer Research, 60(23), 6734-6741. [Link]

  • AACR Journals. (2010). Abstract 5782: Androgen receptor antagonists: Lead optimization and preclinical pharmacology. Cancer Research. [Link]

  • ResearchGate. Androgen effect on proliferation and cell cycle of LNCaP sublines.... [Link]

  • Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. [Link]

  • Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc. The Journal of Biological Chemistry, 282(26), 19064–19073. [Link]

Sources

A Strategic Guide to Characterizing the Target and Off-Target Profile of Novel Bioactive Compounds: A Case Study with Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount endeavor. Compounds with intriguing structural motifs, such as Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, represent uncharted territory, holding the promise of new mechanisms of action and therapeutic applications. This molecule, featuring a biphenyl nitrile scaffold coupled with a carbamate linker, possesses chemical features often found in bioactive agents, suggesting potential interactions with biological targets.

However, a thorough investigation of publicly available scientific literature and chemical databases reveals a conspicuous absence of data on the primary biological target and the broader pharmacological profile of this compound. For researchers and drug development professionals, this scenario is both a challenge and an opportunity. It necessitates a systematic and unbiased approach to first identify the primary molecular target and then to comprehensively characterize its off-target effects. An early and thorough understanding of a compound's selectivity is critical for mitigating potential toxicity and predicting clinical efficacy.[1]

This guide, therefore, deviates from a direct comparison of a known product. Instead, it serves as an in-depth, technical manual outlining a robust, field-proven strategy for the complete pharmacological profiling of a novel chemical entity, using Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl)phenyl]carbamate as a case study. We will detail the logical progression of experiments, from initial target identification to comprehensive off-target characterization, providing the "why" behind each methodological choice. This guide is designed to be a self-validating system, equipping researchers with the experimental frameworks to de-risk and advance novel compounds with confidence.

Part 1: De-orphaning the Novel Compound: A Workflow for Primary Target Identification

The first critical step in evaluating a novel compound is to identify its primary biological target(s). This process, often referred to as "target deconvolution" or "de-orphaning," can be approached through a combination of computational and experimental strategies.

Computational Prediction of Potential Targets

Before embarking on resource-intensive experimental work, in silico methods can provide valuable, hypothesis-generating insights into potential protein targets based on the chemical structure of this compound. These approaches leverage vast databases of known compound-target interactions to predict new ones.

  • Ligand-Based Approaches: These methods compare the structure of the query compound to databases of molecules with known biological activities. Techniques like 2D chemical similarity searching and 3D shape-based screening can identify known pharmacophores within the novel structure and suggest potential targets.

  • Structure-Based Approaches: If a high-quality 3D structure of a potential target protein is available, molecular docking simulations can predict the binding pose and estimate the binding affinity of the compound to the protein's active or allosteric sites.

While computational predictions are a valuable starting point, they must be validated experimentally.

Experimental Approaches for Target Identification

A variety of experimental techniques can be employed to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.

  • Affinity-Based Pull-Down Methods: This is a classic and powerful technique that involves immobilizing the small molecule of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down," separated by gel electrophoresis, and identified by mass spectrometry.

  • Label-Free Methods: These approaches avoid chemical modification of the compound, which can sometimes alter its binding properties. Techniques such as cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) are based on the principle that a protein's thermal stability is altered upon ligand binding. Changes in protein stability across the proteome in the presence of the compound can reveal its direct targets.

The following diagram illustrates a typical workflow for primary target identification:

G cluster_0 In Silico Prediction cluster_1 Experimental Validation A Novel Compound: This compound B Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) A->B C Structure-Based Screening (Molecular Docking) A->C D List of Predicted Potential Targets B->D C->D E Affinity Chromatography- Mass Spectrometry D->E F Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) D->F G Biochemical/Biophysical Validation (e.g., SPR, ITC, Enzymatic Assays) E->G F->G H Validated Primary Target(s) G->H

Caption: Workflow for primary target identification of a novel compound.

Part 2: A Strategic Guide to Off-Target Profiling

Once a primary target is identified or strongly hypothesized, a systematic evaluation of the compound's selectivity is crucial. Off-target interactions can lead to unexpected toxicities or, in some cases, provide opportunities for drug repositioning.[1] A tiered approach is recommended to efficiently characterize the off-target profile.

Hypothetical Case Study: this compound as a PIM-1 Kinase Inhibitor

For the purpose of illustrating the off-target profiling workflow, let us assume that the primary target identification studies described in Part 1 revealed that this compound is a potent inhibitor of PIM-1 kinase , a serine/threonine kinase implicated in various cancers.[2][3][4] This now provides a clear context for assessing its selectivity.

Tier 1: Broad Selectivity and Safety Screening

The initial step is to assess the compound's activity against a broad range of related and unrelated biological targets. This provides a global view of its selectivity and potential liabilities.

  • Kinase Panel Screening: Given our hypothetical primary target is a kinase, it is essential to screen the compound against a large panel of other kinases. This is critical as the ATP-binding sites of many kinases are structurally conserved, leading to a high potential for cross-reactivity. Several commercial services offer comprehensive kinase profiling.

  • Safety Pharmacology Profiling: It is also prudent to screen the compound against a panel of targets known to be associated with adverse drug reactions. These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes.[5]

Hypothetical Kinase Selectivity Data for this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Notes
PIM-1 98% 15 Primary Target
PIM-285%150Moderate activity against isoform
PIM-392%50High activity against isoform
DYRK1A75%300Potential significant off-target
CLK168%800Weaker off-target
FLT355%>1000Potential for myelosuppression
hERG<10%>10000Low risk of cardiotoxicity

This is hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

The data suggests that while our compound is a potent PIM-1 inhibitor, it also shows significant activity against the other PIM isoforms, making it more of a "pan-PIM" inhibitor.[6] Importantly, it also inhibits DYRK1A and CLK1 at sub-micromolar concentrations, which would be considered significant off-targets requiring further investigation. The activity against FLT3, although weaker, is noteworthy due to the known clinical implications of FLT3 inhibition. The lack of hERG activity is a positive sign, reducing the risk of a specific type of cardiotoxicity.

Tier 2: Cellular and Phenotypic Assays

Biochemical assays provide valuable information on direct target engagement, but they do not always translate to cellular activity. Therefore, the next tier of investigation involves cell-based assays to assess the compound's effects in a more physiological context.

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can confirm that the compound is binding to its intended and off-target kinases within living cells.

  • Cellular Pathway Analysis: Western blotting or other immunoassays can be used to measure the phosphorylation of known downstream substrates of the primary target (PIM-1) and the identified off-targets (e.g., substrates of DYRK1A). This confirms that the observed binding translates to functional inhibition of the respective signaling pathways.

  • Cytotoxicity and Proliferation Assays: The compound should be tested against a panel of cancer cell lines with varying expression levels of the target kinases to establish a correlation between target inhibition and anti-proliferative effects.

  • Broad Phenotypic Screening: High-content imaging or other phenotypic screening platforms can reveal unexpected cellular effects, providing clues to additional off-target activities.

The following diagram illustrates the workflow for off-target profiling:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation A Compound with Hypothesized Primary Target (e.g., PIM-1) B Comprehensive Kinase Selectivity Panel A->B C In Vitro Safety Pharmacology Panel A->C D Identified Potential Off-Targets B->D C->D E Cellular Target Engagement (e.g., NanoBRET) D->E F Pathway Modulation Analysis (e.g., Western Blot) D->F H Validated Functional Off-Target Effects E->H G Cell Viability/Cytotoxicity Assays F->G G->H

Caption: Tiered workflow for off-target profiling.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screen (Radiometric Assay)

This protocol describes a representative radiometric assay for screening a compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve the desired final assay concentrations.

  • Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction buffer containing the specific kinase, its corresponding peptide substrate, and ATP (with a trace amount of [γ-³³P]ATP).

  • Assay Initiation: In a 96-well plate, add the compound dilutions to the reaction mixtures. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution that will terminate the enzymatic activity and allow the phosphorylated substrate to bind to a filter membrane.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., a panel of leukemia and prostate cancer cell lines with known PIM-1 expression levels) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

While the specific biological activity of this compound remains to be elucidated in the public domain, its chemical structure is suggestive of a potential kinase inhibitor. This guide provides a comprehensive and logical framework for the systematic investigation of such a novel compound. By employing a combination of in silico prediction and robust experimental validation, researchers can confidently identify the primary target(s) of new chemical entities. Furthermore, a tiered approach to off-target profiling, moving from broad screening to detailed cellular characterization, is essential for building a complete pharmacological profile. This systematic process not only de-risks the progression of new drug candidates by identifying potential liabilities early but also uncovers the full therapeutic potential of novel molecules. The methodologies and strategic thinking outlined herein are fundamental to the successful translation of promising laboratory compounds into safe and effective medicines.

References

  • Nishiguchi, G., Burger, M., Han, W., Tamez Jr., V., Lindvall, M., Bellamacina, C., Feucht, P., Wong, K., Lan, J., Atallah, G., Ding, Y., Garcia, P., Zavorotinskaya, T., & Dai, Y. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 23-37.
  • Nishiguchi, G., Burger, M., Han, W., Tamez Jr., V., Lindvall, M., Bellamacina, C., Feucht, P., Wong, K., Lan, J., Atallah, G., Ding, Y., Garcia, P., Zavorotinskaya, T., & Dai, Y. (2019). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Novartis OAK. Retrieved from [Link]

  • Thakur, A., & Lum, L. (2010). Synthesis and biological evaluation of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 20(5), 1679-1683.
  • An, L., & Wang, X. (2020). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry, 27(31), 5221-5242.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry, 148, 107433.
  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1468-1494.
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2012). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • PatSnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., et al. (2016). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ChemMedChem, 11(15), 1629-1640.
  • PubChem. (n.d.). benzyl N-[cyano(4-fluorophenyl)methyl]carbamate. Retrieved from [Link]

  • Chen, Q., et al. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574.
  • National Analytical Corporation. (n.d.). This compound - Cas No: 1381944-75-7. Retrieved from [Link]

  • Mignani, S., Rodrigues, J., Tomas, H., & Chandrasekaran, B. (2021).
  • Li, M., et al. (2020). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega, 5(29), 18187-18200.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate (CAS No. 1381944-75-7). As a compound utilized in specialized research and drug development, its unique chemical structure necessitates a multi-faceted approach to waste management. This guide is designed for laboratory professionals to ensure operational safety, regulatory compliance, and environmental stewardship.

Core Principle: Hazard-Based Waste Identification

Proper disposal begins with a thorough understanding of the molecule's chemical hazards. This compound is a complex organic molecule whose risks are derived from its constituent functional groups. A failure to recognize these distinct hazards can lead to dangerous chemical reactions within a waste container, posing a significant risk to personnel.

Table 1: Hazard Profile of this compound

Structural Component Associated Hazard Class Primary Disposal Concern
Cyano Group (-C≡N) Acutely Toxic, ReactivePotential to release highly toxic hydrogen cyanide (HCN) gas if mixed with acidic waste.[1][2]
Fluorophenyl Group Halogenated OrganicRequires specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[3][4]
Carbamate Group (-NHCOO-) CarbamateMany carbamates are regulated as pesticides and exhibit biological activity. Disposal is governed by specific EPA regulations.[5][6][7]
Aromatic Rings General OrganicContributes to the overall classification as chemical waste that cannot be disposed of in regular trash or via sanitary sewer.[8]
  • Chemical Identity:

    • IUPAC Name: this compound[9]

    • CAS Number: 1381944-75-7[9]

    • Molecular Formula: C₂₁H₁₅FN₂O₂[9]

Mandatory Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all engineering controls and PPE are in place. The causality is simple: you cannot safely dispose of a substance if you cannot safely handle it.

  • Engineering Controls: All handling and waste segregation must be performed within a certified laboratory chemical fume hood.[1][2] This is critical to contain any potential release of volatile compounds or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn over the goggles.[10]

    • Hand Protection: Use chemically resistant nitrile gloves. Given the compound's complex organic nature, double-gloving is recommended as a best practice.[10]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

Step-by-Step Waste Disposal Protocol

The fundamental principle of chemical waste management is segregation at the source.[11][12] Mixing different waste streams is not only a violation of regulations but is also dangerous. The following workflow must be adhered to without deviation.

Step 1: Waste Segregation

Immediately upon generation, waste must be segregated into the correct stream. Do not allow waste to accumulate on the benchtop.

  • Solid Waste:

    • Description: Includes contaminated gloves, weigh paper, paper towels, and any other solid materials that have come into direct contact with this compound.

    • Procedure: Place these items directly into a dedicated, labeled hazardous waste container for solid chemical waste. This container should be lined with a chemically compatible plastic bag.[13]

    • Critical Precaution: Do NOT dispose of this solid waste in regular or biohazard trash bins.

  • Liquid Waste:

    • Description: Includes reaction mixtures, unused solutions, and solvent rinsates containing the compound.

    • Procedure: Collect all liquid waste in a dedicated, sealed hazardous waste container. This container must be made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) and must be labeled as "Halogenated Organic Waste" and "Cyanide-Containing Waste."[1][2]

    • Critical Precaution: This waste stream is INCOMPATIBLE WITH ACIDS . Never add acidic waste to this container. The cyano group can react with acid to produce deadly hydrogen cyanide gas.[1][2] The waste container label must explicitly state, "No Acids!" [2]

  • Acutely Hazardous "Empty" Containers:

    • Description: The original container that held the pure compound. Due to the toxicity of the cyano group, this container is considered "acutely hazardous waste" even when empty.

    • Procedure: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[12] The first two rinsates must be collected and disposed of as liquid hazardous waste. The third rinsate can also be added to the liquid waste container. After triple-rinsing, deface the original label, remove the cap, and dispose of the container in a designated bin for empty chemical containers or as instructed by your institution's Environmental Health & Safety (EHS) department.[11]

Step 2: Container Labeling

Proper labeling is a regulatory requirement and is essential for safe transport and disposal by EHS personnel.[8]

  • Action: Affix a completed hazardous waste tag to every waste container as soon as the first drop of waste is added.

  • Required Information on Tag:

    • The words "Hazardous Waste".

    • Full Chemical Name(s): List "this compound" and any solvents present. Do not use abbreviations.[8]

    • Approximate concentrations of all components.

    • Accumulation Start Date (the date the first waste was added).

    • Hazard Identification: Check all applicable boxes (e.g., Toxic, Flammable if solvents are present).

Step 3: Waste Accumulation and Storage
  • Location: Store all waste containers in a designated satellite accumulation area within the laboratory. This area must be under the control of the lab personnel.[11]

  • Secondary Containment: All liquid waste containers must be kept in a chemically resistant secondary containment tub or tray to contain any potential leaks.[11][13]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[13] Do not overfill containers; fill to a maximum of 90% capacity to allow for vapor expansion.

Step 4: Requesting Disposal
  • Procedure: Once a waste container is full, or if the project is complete, submit a chemical waste pickup request to your institution's EHS department.[11][13] Do not transport hazardous waste outside of your laboratory.

// Connections Start -> is_solid [label="e.g., Gloves, Wipes"]; Start -> is_liquid [label="e.g., Solutions, Rinsate"]; Start -> is_container [label="e.g., Original Bottle"];

is_solid -> Solid_Container; Solid_Container -> Label_Solid; Label_Solid -> Pickup;

is_liquid -> Liquid_Container; Liquid_Container -> Label_Liquid; Label_Liquid -> Warning; Warning -> Pickup;

is_container -> Rinse; Rinse -> Collect_Rinsate; Collect_Rinsate -> Liquid_Container [style=dashed, arrowhead=open, label="Add to liquid waste"]; Rinse -> Dispose_Container;

} Caption: Waste segregation and disposal workflow.

Emergency Procedures: Spill and Decontamination

Accidents can happen, and a prepared response is critical for safety. The presence of the cyano group dictates a specific spill response protocol.

  • Small Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (double gloves, safety goggles, lab coat).

    • Contain the spill with a chemical absorbent pad or material.

    • Gently wipe the contaminated surface with a pH 10 buffer solution. This is to ensure the area is alkaline, preventing the formation of HCN gas.[1]

    • Following the buffer wash, decontaminate the surface with a freshly prepared 10% bleach solution.[1]

    • Collect all cleanup materials (absorbent pads, wipes, contaminated gloves) and place them into the solid hazardous waste container.

    • Wash hands thoroughly after the cleanup is complete.

  • Large Spill (or any spill outside of a fume hood):

    • EVACUATE THE AREA IMMEDIATELY.

    • Alert others to evacuate and activate the nearest emergency alarm.

    • Call your institution's emergency number (e.g., 911 or EHS emergency line) and report a spill of a toxic cyanide-containing compound.[1]

    • Do not attempt to clean up the spill yourself. Only trained emergency responders should handle large spills of acutely toxic materials.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the specific hazards posed by its cyano, fluorophenyl, and carbamate moieties, researchers can implement these protocols to protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.

  • Chemical Waste Disposal for Laboratories. Specific Waste Industries.

  • This compound. PubChem, National Institutes of Health.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health.

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.

  • SOP for the safe use of cyanide compounds. James Madison University Environmental Health and Safety.

  • Proper Disposal of Bis-Cyano-PEG5: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.

  • Benzyl carbamate Safety Data Sheet. Fisher Scientific.

  • Safety and handling of fluorinated organic compounds. BenchChem.

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency.

  • Notices. Federal Register / Vol. 65, No. 144.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 1381944-75-7). Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds and established guidelines for handling potent and potentially cytotoxic agents. A thorough, site-specific risk assessment must be conducted before commencing any work with this compound.

The structural features of this molecule—a carbamate linker, a fluorinated cyanophenyl group, and a biphenyl-like system—suggest that it is a highly potent active pharmaceutical ingredient (HPAPI). Such compounds are often designed to be biologically active at very low concentrations and must be handled with the utmost care to prevent occupational exposure.[1] The primary focus of a comprehensive safety program for potent compounds is to ensure employee safety through effective containment, which includes a combination of engineering controls, personal protective equipment (PPE), and rigorous operational protocols.[2]

Hazard Assessment and Triage

Due to its chemical structure, this compound should be treated as a potent, potentially cytotoxic compound. The main routes of exposure are inhalation of dusts, absorption through the skin, and ingestion.[3][4] Carbamates as a class can have neurological effects, and compounds with cyano and fluoro groups can present unique toxicological profiles.[5][6] Therefore, all handling operations should be designed to minimize direct contact and aerosol generation.

Key Potential Hazards:

  • Toxicity: Assumed to be highly potent. Many HPAPIs are known carcinogens with no safe level of exposure.[7]

  • Skin and Eye Irritation: May cause skin irritation, allergic skin reactions, and serious eye irritation.[8][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9][10]

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical. The following table outlines the minimum required PPE for handling this compound. All PPE must be donned before entering the designated handling area and de-gowned before exiting to prevent the spread of contamination.[1]

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A full-face shield is required when there is a splash hazard.[5][11]Protects against accidental splashes, dust, and aerosols that could cause serious eye damage.[12]
Hand Protection Double-gloving with chemical-resistant, unlined nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before each use.[5][13]Prevents skin contact, a primary route of exposure. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[14]
Body Protection A disposable, solid-front, back-tying gown over a dedicated lab coat. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be worn.[5][15]Minimizes skin exposure from spills or splashes. Contaminated clothing should not be allowed out of the workplace and must be disposed of as hazardous waste.[1][15]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a containment system (e.g., weighing). For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.[5][11]Prevents inhalation of fine dust particles, which is a significant exposure risk, especially during powder handling.[2]
Foot Protection Closed-toe, chemical-resistant safety footwear. Disposable shoe covers should be worn in the designated handling area.[13]Protects against spills and ensures that contamination is not tracked outside of the controlled workspace.

Operational and Disposal Plans

All handling of this compound powder must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to ensure containment.[14] The work area should be clearly designated as a potent compound handling zone with restricted access.[3]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this potent compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Decontamination & Disposal prep 1. Designate Work Area & Post Warning Signs ppe 2. Don Full PPE (Double Gloves, Gown, Respirator) prep->ppe Secure Zone weigh 3. Weigh Compound in Ventilated Enclosure ppe->weigh Enter Containment dissolve 4. Dissolve/Dispense into Closed System weigh->dissolve Minimize Aerosols decon 5. Decontaminate Surfaces (e.g., with 10% Bleach) dissolve->decon Complete Task waste 6. Segregate Waste (Sharps, Solids, Liquids) decon->waste Containment degown 7. Doff PPE (Outer to Inner) waste->degown wash 8. Wash Hands Thoroughly degown->wash

Caption: Logical workflow for the safe handling of potent compounds.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[11]

    • Designate a specific area for handling the compound, preferably within a fume hood or other containment device. Post warning signs indicating a potent/cytotoxic compound is in use.[3]

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) within the containment area to minimize traffic.

    • Don all required PPE as specified in the table above.

  • Handling the Compound (Solid):

    • Perform all manipulations of the solid compound, such as weighing, within a ventilated balance enclosure or a chemical fume hood to control airborne particles.[14]

    • Use tools and techniques that minimize dust generation. For example, use a spatula to gently transfer the powder instead of pouring it.[16]

    • If possible, use a "wet" technique by lightly dampening the powder with a suitable, non-reactive solvent to reduce dust.

  • Handling the Compound (Solution):

    • Once in solution, the risk of airborne exposure is significantly reduced, but the risk of skin contact remains.[2]

    • Always handle solutions in a fume hood and wear appropriate gloves and eye protection.

    • Use luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • Spill and Emergency Procedures:

    • Small Spills (Powder): Gently cover the spill with damp absorbent paper to avoid raising dust.[11] Carefully wipe the area, moving from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]

Waste Disposal Plan

Proper disposal is crucial to protect personnel and the environment. All waste generated from handling this compound must be treated as hazardous or cytotoxic waste.

  • Segregation:

    • Solid Waste: All contaminated disposables (gloves, gowns, weigh paper, absorbent pads, etc.) must be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container.[1]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.

    • Sharps: Contaminated needles, syringes, and glassware must be placed in a designated sharps container for hazardous waste.

  • Decontamination:

    • All non-disposable equipment (spatulas, glassware, magnetic stir bars) must be decontaminated. A common procedure involves soaking in a 10% bleach solution followed by thorough rinsing with water and a final solvent rinse (e.g., ethanol or acetone).

    • The work surface within the fume hood or containment device should be wiped down with a deactivating agent (like 10% bleach) and then cleaned with soap and water after each use.

  • Final Disposal:

    • All hazardous waste containers must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[18] Do not place this waste in regular trash or pour it down the drain.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Oregon OSHA. (n.d.). HEALTH CARE FACILITIES.
  • Apollo Scientific. (2023). Benzyl carbamate Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-Phe(4-CN)-OH.
  • The Analytical Scientist. (n.d.). High Potency – High Rewards, High Risks.
  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • National Institutes of Health (NIH), PubChem. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound.
  • Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Benzyl N-(7-aminoheptyl)carbamate.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Quotient Sciences. (n.d.). Strategies for the Development and Manufacture of Highly Potent Compounds.
  • Fisher Scientific. (2009). Safety Data Sheet for Benzyl carbamate.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Carl ROTH. (2012). Safety data sheet for PERU-BALM natural.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Benzyl N-(2-aminoethyl)carbamate hydrochloride.
  • Angene Chemical. (2024). Safety Data Sheet for Benzyl (3-aminopropyl)carbamate.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Benzyl benzoate.
  • National Analytical Corporation. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate.
  • Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds.
  • Organic Letters. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions.
  • Semantic Scholar. (n.d.). Influence of fluoro and cyano substituents in the aromatic and antiaromatic characteristics of cyclooctatetraene.
  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.